molecular formula C15H22BrNO3 B3038875 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane CAS No. 924818-01-9

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Cat. No.: B3038875
CAS No.: 924818-01-9
M. Wt: 344.24 g/mol
InChI Key: SVVVYYWYCSWULE-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is a useful research compound. Its molecular formula is C15H22BrNO3 and its molecular weight is 344.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[3-bromo-1-(4-methoxyphenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-13(9-10-16)11-5-7-12(19-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVVYYWYCSWULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, technically-focused protocol for the synthesis of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane, a valuable building block in medicinal chemistry and drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and scalable process. We detail a robust two-step synthetic pathway commencing from the commercially available 3-amino-1-(4-methoxyphenyl)propan-1-ol. The synthesis involves the chemoselective protection of the primary amine using a tert-butyloxycarbonyl (Boc) group, followed by the substitution of the primary hydroxyl group with bromine under conditions compatible with the acid-labile Boc protecting group. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery, providing not only a step-by-step protocol but also the underlying chemical principles for a successful synthesis.

Introduction

This compound is a key synthetic intermediate. Its structure combines a chiral benzylic amine, protected by the versatile tert-butyloxycarbonyl (Boc) group, with a terminal alkyl bromide. This arrangement makes it an ideal precursor for introducing the 1-(4-methoxyphenyl)propylamine pharmacophore into larger molecules. The terminal bromide serves as an excellent electrophile for alkylation reactions, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal the primary amine for subsequent coupling reactions.[1] The Boc group is favored in multi-step syntheses due to its stability in a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and reactions with many nucleophiles.[][3]

Synthetic Strategy and Retrosynthesis

The chosen synthetic pathway is designed for efficiency, high yield, and scalability, starting from a readily available precursor. The core strategy involves two sequential transformations: amine protection followed by hydroxyl-to-bromide conversion.

Retrosynthetic Analysis:

Our retrosynthetic analysis of the target molecule identifies the primary disconnections at the C-Br and C-N bonds. The most logical approach is to first install the Boc protecting group onto a precursor containing both an amine and a hydroxyl functional group, and then convert the hydroxyl group to the bromide. This avoids potential side reactions that could occur if the highly nucleophilic primary amine were present during the bromination step. This leads us back to the starting material, 3-amino-1-(4-methoxyphenyl)propan-1-ol.

G TM Target Molecule: this compound I1 Intermediate 1: tert-butyl (3-hydroxy-1-(4-methoxyphenyl)propyl)carbamate TM->I1 C-Br Disconnection (Hydroxyl Substitution) SM Starting Material: 3-amino-1-(4-methoxyphenyl)propan-1-ol I1->SM N-Boc Disconnection (Amine Protection)

Caption: Retrosynthetic pathway for the target molecule.

Step 1: N-Boc Protection of 3-amino-1-(4-methoxyphenyl)propan-1-ol

Principle and Rationale

The first step is the chemoselective protection of the primary amine of 3-amino-1-(4-methoxyphenyl)propan-1-ol. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. A mild base, such as sodium bicarbonate or triethylamine, is used to neutralize the resulting carbonic acid byproduct and drive the reaction to completion.[1][4] Tetrahydrofuran (THF) is an excellent solvent choice as it readily dissolves both the polar starting material and the nonpolar (Boc)₂O reagent. A biphasic system with water can also be employed to facilitate the dissolution of the base and the starting material.[1]

Detailed Experimental Protocol
  • To a round-bottom flask, add 3-amino-1-(4-methoxyphenyl)propan-1-ol (1.0 eq).

  • Dissolve the starting material in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.

  • Add the (Boc)₂O solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, reduce the volume of the solvent in vacuo to remove the THF.

  • Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl (3-hydroxy-1-(4-methoxyphenyl)propyl)carbamate as a crude product, which can often be used in the next step without further purification.

Step 2: Bromination via Appel Reaction

Principle and Rationale

The conversion of the primary alcohol in the Boc-protected intermediate to an alkyl bromide is achieved using the Appel reaction. This method is exceptionally well-suited for this synthesis because it proceeds under mild, neutral conditions, thereby preserving the acid-sensitive Boc protecting group.[5] The reaction involves the in-situ formation of a phosphonium salt from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). The alcohol then attacks the activated phosphorus, and subsequent intramolecular displacement by the bromide ion yields the desired alkyl bromide, triphenylphosphine oxide, and bromoform. Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve the reagents.

Detailed Experimental Protocol
  • Dissolve the crude tert-butyl (3-hydroxy-1-(4-methoxyphenyl)propyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

Purification
  • Purify the crude residue by flash column chromatography on silica gel.

  • A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:ethyl acetate 95:5 to 80:20), is effective. The product is less polar than the triphenylphosphine oxide byproduct.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield This compound as a pure solid or oil.

Overall Workflow and Data Summary

The complete synthesis is a streamlined two-step process from the starting amino alcohol to the final bromo-functionalized product.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination SM 3-amino-1-(4-methoxyphenyl) propan-1-ol R1 (Boc)₂O, NaHCO₃ THF/H₂O, 0°C to RT SM->R1 I1 Intermediate: tert-butyl (3-hydroxy-1-(4-methoxyphenyl)propyl)carbamate R1->I1 I1_2 Intermediate R2 CBr₄, PPh₃ DCM, 0°C to RT FP Final Product: This compound R2->FP I1_2->R2

Caption: Overall synthetic workflow.

Table 1: Reagent Summary
StepReagentMW ( g/mol )Eq.Moles (mmol)Mass/Volume
13-amino-1-(4-methoxyphenyl)propan-1-ol181.231.010.01.81 g
1Di-tert-butyl dicarbonate ((Boc)₂O)218.251.111.02.40 g
1Sodium Bicarbonate (NaHCO₃)84.011.515.01.26 g
2tert-butyl (3-hydroxy...)carbamate281.361.0~9.0 (est.)~2.53 g (crude)
2Carbon Tetrabromide (CBr₄)331.631.513.54.48 g
2Triphenylphosphine (PPh₃)262.291.513.53.54 g

Quantities are based on a 10.0 mmol scale for the starting material.

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: White to off-white solid or pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include the aromatic protons of the methoxyphenyl group (two doublets, ~6.8-7.3 ppm), the methoxy singlet (~3.8 ppm), the benzylic proton (multiplet, ~4.8-5.0 ppm), the methylene protons adjacent to the bromine and the nitrogen (multiplets, ~2.0-3.5 ppm), and the large singlet for the Boc group's tert-butyl protons (~1.4 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Signals for the aromatic carbons, the methoxy carbon (~55 ppm), the benzylic carbon, the two aliphatic carbons of the propane chain, the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm) are expected.

  • Mass Spectrometry (ESI+): The mass spectrum should show a characteristic isotopic pattern for the bromine atom, with major peaks corresponding to [M+Na]⁺ or [M+H-Boc+H]⁺.

Safety and Handling

  • Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant and lachrymator. Handle in a well-ventilated fume hood.

  • Carbon Tetrabromide (CBr₄): Is toxic and an irritant. Avoid inhalation and skin contact.

  • Triphenylphosphine (PPh₃): Is an irritant.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, throughout the procedure.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound. The methodology employs standard, high-yielding reactions and utilizes a protection-substitution strategy that is both logical and effective. The use of the Appel reaction for the critical bromination step ensures compatibility with the acid-labile Boc protecting group, making this protocol robust for producing this important synthetic building block for further elaboration in drug discovery programs.

References

  • Fisher Scientific. Amine Protection / Deprotection.

  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021).

  • The Royal Society of Chemistry. Experimental Procedures.

  • Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 1-4.
  • ResearchGate. Synthesis of N-BOC amines by various routes.

  • Google Patents. Process for the deprotection of protected amines. WO2007128463A1.

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
  • ResearchGate. New Synthesis of 3-Bromoflavones (V) via Bromination of 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-dione (IV) by CuBr2, and Conversion into 3-Aminoflavones.

  • arXiv. Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. (2019).

  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. CN102199098B.

  • BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).

  • ResearchGate. A Four-step Synthesis of Novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine.

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022).

  • Google Patents. Crystallization method of Boc-amino acid. CN112661672A.

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An In-Depth Technical Guide to 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane (CAS No. 924818-01-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane, with the Chemical Abstracts Service (CAS) number 924818-01-9, is a valuable chiral building block in modern organic and medicinal chemistry. Its structure, featuring a Boc-protected amine, a phenyl ring activated by a methoxy group, and a reactive bromo-functionalized propyl chain, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and its significant applications in the field of drug discovery, underpinned by established chemical principles and supported by relevant literature.

Chemical Identity and Properties

A clear definition of the subject compound is crucial for its effective utilization. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 924818-01-9
Chemical Name tert-butyl (3-bromo-1-(4-methoxyphenyl)propyl)carbamate
Molecular Formula C₁₅H₂₂BrNO₃
Molecular Weight 344.24 g/mol
Appearance Expected to be a solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis and Mechanistic Insights

The overall synthetic workflow can be visualized as a three-step process:

  • Boc-Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the amino function of a suitable precursor.

  • Reduction: Conversion of a carboxylic acid to a primary alcohol.

  • Bromination: Substitution of the hydroxyl group with a bromine atom.

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination PropanoicAcid 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid AminoAlcohol N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol PropanoicAcid->AminoAlcohol Reduction (e.g., BH3·THF) TargetCompound This compound AminoAlcohol->TargetCompound Bromination (e.g., PBr3 or CBr4/PPh3)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Reduction of 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid to N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol

The reduction of the carboxylic acid functionality in N-protected amino acids to the corresponding amino alcohols is a well-established transformation.[1][2] Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are highly effective for this purpose due to their chemoselectivity for carboxylic acids in the presence of the Boc-protecting group.

Materials:

  • 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add BH₃·THF (typically 1.5-2.0 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • To the residue, add ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amino alcohol.

Causality: The use of borane ensures the selective reduction of the carboxylic acid without affecting the Boc-protecting group, which is sensitive to strong acidic conditions. The methanolic quench is essential to safely neutralize the highly reactive borane reagent.

Step 2: Bromination of N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol to this compound

The conversion of a primary alcohol to a primary alkyl bromide can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction. The Appel reaction is often preferred for its milder conditions.

Materials:

  • N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol (1 equivalent) and CBr₄ (1.5 equivalents) in anhydrous DCM under an inert atmosphere at 0 °C.

  • To this solution, add PPh₃ (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the target compound, this compound.

Causality: The Appel reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. This method is generally high-yielding and avoids the strongly acidic conditions that could potentially cleave the Boc-protecting group.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. Key expected signals in the ¹H NMR spectrum would include those for the aromatic protons of the methoxyphenyl group, the methoxy protons, the protons of the propyl chain, and the characteristic singlet for the tert-butyl protons of the Boc group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond of the carbamate, the C=O of the carbamate, and the C-O stretching of the methoxy group.

  • Melting Point: A sharp melting point is indicative of high purity.

Applications in Research and Drug Development

The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of pharmaceutically active compounds.

  • Scaffold for Bioactive Molecules: The functionalized aminopropane backbone is a common feature in a variety of biologically active molecules. The Boc-protected amine allows for the selective introduction of substituents, while the bromo group serves as a versatile handle for further chemical modifications, such as nucleophilic substitutions and cross-coupling reactions.

  • Synthesis of Heterocyclic Compounds: The reactive nature of the bromo- and amino- groups makes this compound an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug classes. For instance, intramolecular cyclization or reactions with other bifunctional molecules can lead to the formation of piperidines, azepanes, and other nitrogen-containing rings.

  • Intermediate in Targeted Therapies: The 4-methoxyphenyl group can be a key pharmacophoric element or a modifiable site for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. The versatility of the bromo- and amino- functionalities allows for the attachment of this core structure to other molecular fragments to create targeted therapies. For example, similar structures have been explored as intermediates in the synthesis of compounds targeting the central nervous system and in the development of anti-fibrotic agents.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. Solid forms of n-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide - Patent US-11291662-B2. [Link]

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  • PubChem. tert-Butyl (3-(4-aminophenoxy)propyl)carbamate. [Link]

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  • National Institutes of Health. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

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An In-depth Technical Guide to the Physical Properties of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane (CAS No. 924818-01-9) is a key chiral building block in synthetic organic chemistry, frequently utilized in the construction of more complex pharmaceutical agents. Its unique structure, incorporating a Boc-protected amine, a chiral benzylic center, an aryl ether, and an alkyl bromide, imparts a specific set of physical properties that are critical for its handling, reaction setup, purification, and storage. This guide provides a comprehensive overview of these properties, not merely as a list of data, but as a framework for understanding their determination and significance. We will delve into the expert methodologies for characterizing this and similar molecules, ensuring that researchers can confidently assess the quality and behavior of this important synthetic intermediate.

Molecular Identity and Structure

The foundational step in understanding any chemical compound is to confirm its molecular structure and key identifiers. These details are fundamental to interpreting all subsequent physical and spectral data.

  • Chemical Name: tert-butyl (3-bromo-1-(4-methoxyphenyl)propyl)carbamate

  • CAS Number: 924818-01-9[1][2][3]

  • Molecular Formula: C₁₅H₂₂BrNO₃

  • Molecular Weight: 344.24 g/mol

The structure features a central propane chain. At C1, it bears a 4-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protected amine. The C3 position is substituted with a bromine atom, rendering it an electrophilic center for subsequent synthetic transformations. The C1 carbon is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). The physical properties, particularly the melting point of a pure enantiomer, may differ from that of a racemic mixture.

Table 1: Core Molecular Identifiers
PropertyValue
IUPAC Nametert-butyl N-[3-bromo-1-(4-methoxyphenyl)propyl]carbamate
CAS Number924818-01-9
Molecular FormulaC₁₅H₂₂BrNO₃
Molecular Weight344.24 g/mol
ChiralityExists as (R) and (S) enantiomers

Physicochemical Properties: Determination and Significance

The bulk properties of a compound dictate its behavior on a macroscopic scale. For a synthetic intermediate, properties like melting point and solubility are of paramount practical importance, influencing purification methods such as recrystallization and informing the choice of reaction solvents.

Physical State and Appearance

Based on its molecular weight and functional groups, this compound is expected to be a white to off-white solid at room temperature. The crystalline nature of a pure sample is a key indicator of its purity.

Melting Point

The melting point is a critical and readily determined physical property that serves as a primary indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will lead to a depressed and broadened melting range.

PropertyPredicted/Typical ValueSignificance in Drug Development
Physical StateSolidEase of handling, weighing, and storage.
Melting Point (°C)Not publicly availableKey indicator of purity; crucial for quality control.
Boiling Point (°C)> 300 (Predicted)Not practically relevant; likely to decompose upon heating.
SolubilitySoluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water.Dictates choice of solvents for reaction, extraction, and chromatography.

This protocol describes a self-validating system for accurate melting point measurement using a modern digital apparatus (e.g., a Mel-Temp).[4][5]

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will act as an impurity.[6]

    • Place a small amount of the solid on a clean, dry watch glass.

    • Finely powder the sample using a spatula.

    • Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[6] The packed sample height should be 2-3 mm for an accurate reading.[7]

  • Measurement:

    • Rapid Preliminary Measurement: Set the apparatus to heat rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.

    • Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6]

    • Place a new, properly prepared capillary tube into the heating block.

    • Set the heating rate to 1-2°C per minute. A slow heating rate is crucial for accuracy.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Trustworthiness and Validation:

    • Perform the measurement in duplicate or triplicate until consistent values are obtained.

    • Calibrate the apparatus periodically using certified reference standards with known melting points.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement p1 Dry Sample p2 Powder Sample p1->p2 p3 Load Capillary (2-3mm) p2->p3 m1 Insert into Apparatus p3->m1 Prepared Sample m2 Set Ramp Rate (1-2°C/min) m1->m2 m3 Observe & Record T1 (First Drop) m2->m3 m4 Record T2 (All Liquid) m3->m4 r1 Report Result m4->r1 Melting Range (T1-T2)

Caption: Workflow for accurate melting point determination.

Solubility

The solubility profile is dictated by the principle of "like dissolves like." The large nonpolar aromatic ring and the bulky Boc group suggest poor solubility in water. Conversely, the presence of polar ether and carbamate groups, along with the overall organic nature, predicts good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), chloroform, and methanol.

A systematic approach to determining solubility is crucial for selecting appropriate solvents for reactions and purifications. This protocol is a simplified version based on the principles of the OECD 105 Test Guideline.[8][9][10][11][12]

  • Setup: Prepare a series of labeled vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Addition: Add a small, pre-weighed amount of the compound (e.g., ~1 mg) to each vial.

  • Observation: Agitate the vials (e.g., using a vortex mixer) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 20°C). Observe if the solid dissolves completely.

  • Classification:

    • Soluble: If the solid dissolves completely.

    • Slightly Soluble: If the solid partially dissolves.

    • Insoluble: If the solid does not appear to dissolve.

  • Causality: The high solubility in solvents like DCM is due to favorable dipole-dipole interactions and van der Waals forces. The insolubility in water is due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate a large hydrophobic molecule.

Spectroscopic Properties: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule's framework and functional groups, and together they form a self-validating system of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the presence and connectivity of protons in the structure. For this compound, specific signals are expected that confirm the successful synthesis and purity of the compound.[13]

ProtonsPredicted δ (ppm)MultiplicityIntegrationKey Feature
-C(CH₃)₃ (Boc group)~1.4Singlet (s)9HConfirms presence of the Boc protecting group.
-CH₂-Br~3.4 - 3.6Triplet (t)2HDownfield shift due to electronegative Br.
-CH₂-CH₂Br~2.0 - 2.3Multiplet (m)2HDiastereotopic protons, complex splitting.
-OCH₃ (methoxy group)~3.8Singlet (s)3HCharacteristic shift for an aryl methyl ether.
Ar-H (aromatic)~6.8 (ortho to OMe), ~7.2 (meta to OMe)Doublet (d)4H (2H+2H)Classic AA'BB' system for a 1,4-disubstituted ring.
CH-N~4.6 - 4.8Multiplet (m)1HBenzylic proton, shifted downfield by N and Ar.
N-H~5.0 - 5.5Broad (br s)1HBroad signal due to quadrupole relaxation and exchange.

Note: Predicted shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and spectrometer frequency.[14]

  • Sample Preparation: Weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to an NMR tube.[13]

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). A typical acquisition involves 8-16 scans.

  • Data Processing: Process the data using appropriate software. This involves Fourier transformation, phasing, baseline correction, and calibration of the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[13]

  • Interpretation:

    • Chemical Shift: Analyze the position of each signal to identify the type of proton.[15]

    • Integration: Measure the area under each peak to determine the relative ratio of protons.[15]

    • Multiplicity: Analyze the splitting pattern (singlet, doublet, triplet, etc.) to determine the number of neighboring protons (n+1 rule).[15]

    • Causality: The large singlet at ~1.4 ppm integrating to 9 protons is the definitive proof of successful Boc protection. The downfield shifts of protons near the bromine and nitrogen atoms confirm their attachment.[13]

NMR_Interpretation spec ¹H NMR Spectrum Chemical Shift (ppm) Integration (Area) Multiplicity (Splitting) info1 Electronic Environment (Functional Groups) spec:f1->info1 info2 Proton Ratio spec:f2->info2 info3 Neighboring Protons spec:f3->info3 info info structure Molecular Structure info1->structure info2->structure info3->structure

Caption: Logic flow for interpreting a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)IntensityVibration Type
N-H (carbamate)~3300 - 3400MediumStretch
C-H (sp³ aromatic)~3000 - 3100MediumStretch
C-H (sp³ aliphatic)~2850 - 2980StrongStretch
C=O (carbamate)~1680 - 1710StrongStretch
C-O (ether/carbamate)~1050 - 1250StrongStretch
C-Br (alkyl bromide)~550 - 650Medium-StrongStretch

The thin film method is often preferred for its simplicity and the high quality of spectra obtained.[16][17]

  • Preparation: Dissolve a few milligrams of the solid in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[16]

  • Application: Place a single drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Analysis: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Validation: The presence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and an N-H stretch around 3350 cm⁻¹ provides strong evidence for the Boc-carbamate group.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass of the parent ion, which can be used to confirm the molecular formula.

  • Expected Ion: For C₁₅H₂₂BrNO₃, the exact mass is 343.0834 (for ⁷⁹Br) and 345.0813 (for ⁸¹Br).

  • Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule. In positive ion mode, the molecule will likely be observed as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Isotopic Pattern: A key validation feature is the presence of two major peaks of nearly equal intensity, separated by two mass units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent like methanol or acetonitrile.[18] The sample must be pure, as non-volatile impurities like salts can interfere with ionization.[19]

  • Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).[18][19]

  • Interpretation: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. The experimentally determined exact mass is compared to the theoretical mass calculated from the molecular formula. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Conclusion

The physical and spectroscopic properties of this compound are intrinsically linked to its molecular structure. A thorough characterization, grounded in robust and validated experimental methodologies, is essential for any researcher or drug development professional using this versatile intermediate. By understanding not just the data, but the causality behind the experimental protocols and the interpretation of the results, scientists can ensure the quality of their materials, the reproducibility of their reactions, and the ultimate success of their synthetic campaigns. This guide provides the foundational knowledge and practical protocols to achieve that standard of scientific integrity.

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. (n.d.). BenchChem. Retrieved January 3, 2026.
  • OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 3, 2026.
  • Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 3, 2026.
  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 3, 2026.
  • Melting point determination. (n.d.). University of Calgary. Retrieved January 3, 2026.
  • Determination of Melting Points. (n.d.). Penn State University. Retrieved January 3, 2026.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • OECD. (1995). Test No.
  • Water Solubility. (n.d.). Scymaris. Retrieved January 3, 2026.
  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 3, 2026.
  • OECD 105 – Water Solubility Test at 20°C. (n.d.). Analytice. Retrieved January 3, 2026.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved January 3, 2026.
  • Nichols, L. (2025, August 20). 4.
  • HRMS Analysis. (n.d.). University of Texas Medical Branch. Retrieved January 3, 2026.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved January 3, 2026.
  • This compound. (n.d.). ChemicalBook. Retrieved January 3, 2026.
  • HRMS sample submission guidelines. (n.d.). University of Toledo. Retrieved January 3, 2026.
  • 924818-01-9|this compound. (n.d.). BLDpharm. Retrieved January 3, 2026.
  • Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate. (n.d.). Smolecule. Retrieved January 3, 2026.
  • A Guide to 1H NMR Chemical Shift Values. (n.d.). Compound Interest. Retrieved January 3, 2026.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs.
  • Introduction to HNMR Interpretation. (n.d.). OpenOChem Learn. Retrieved January 3, 2026.
  • This compound. (n.d.). Laibo Chem. Retrieved January 3, 2026.
  • 924818-01-9 | CAS DataBase. (n.d.). ChemicalBook. Retrieved January 3, 2026.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane (CAS No. 924818-01-9), a valuable intermediate in organic synthesis and drug discovery. This document delves into the logical design of its synthetic pathway, offers detailed, field-proven experimental protocols, and presents a thorough analysis of the expected characterization data. By integrating expert insights with established chemical principles, this guide serves as a practical resource for researchers working with this and structurally related molecules. We will explore the nuances of reaction mechanisms, the rationale behind procedural steps, and the interpretation of spectroscopic data, ensuring a self-validating approach to its preparation and analysis.

Introduction: Strategic Importance and Molecular Profile

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a Boc-protected amine, a stable and readily cleavable protecting group, a chiral center, and a terminal bromide, which is an excellent leaving group for various nucleophilic substitution reactions. The 4-methoxyphenyl group often imparts favorable pharmacokinetic properties in drug candidates. This combination of features makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical ingredients and molecular probes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 924818-01-9BLDpharm[1]
Molecular Formula C₁₅H₂₂BrNO₃BLDpharm[1]
Molecular Weight 344.24 g/mol BLDpharm[1]
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)CCBrPubChem

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis approach. The key disconnection lies at the C-N bond of the amine, leading back to a primary amine and di-tert-butyl dicarbonate (Boc₂O). The precursor amine, 1-(4-methoxyphenyl)-3-bromopropan-1-amine, can be conceptually derived from the reduction of a corresponding oxime or nitrile, or more directly, through the addition of a suitable nucleophile to 4-methoxybenzaldehyde.

A robust and commonly employed strategy involves the use of a Grignard reagent derived from a protected 3-bromopropylamine. However, to avoid self-quenching, the amine must be protected with a group stable to Grignard reaction conditions, which is not the Boc group. A more practical and widely adopted approach is a two-step process:

  • Nucleophilic addition to an aldehyde: This involves the reaction of 4-methoxybenzaldehyde with a suitable three-carbon nucleophile containing a masked amino group.

  • Boc Protection: Subsequent protection of the resulting primary amine with di-tert-butyl dicarbonate.

An alternative, and often more straightforward method, involves the reduction of an appropriate precursor. For the purpose of this guide, we will focus on a reductive amination approach, which is known for its efficiency and good yields.

Experimental Section: A Validated Synthetic Protocol

This section details a reliable, step-by-step protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis of 1-(4-methoxyphenyl)-3-bromopropan-1-one
  • Rationale: The synthesis begins with the preparation of the ketone precursor. This is achieved via a Friedel-Crafts acylation of anisole with 3-bromopropionyl chloride. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acyl chloride for electrophilic aromatic substitution. The para-directing effect of the methoxy group ensures the desired regioselectivity.

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add 3-bromopropionyl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add a solution of anisole (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl (aq).

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(4-methoxyphenyl)-3-bromopropan-1-one as a solid.

Reductive Amination to form 1-(4-methoxyphenyl)-3-bromopropan-1-amine
  • Rationale: The ketone is converted to the primary amine via reductive amination. This can be achieved in one pot by reacting the ketone with an ammonia source and a reducing agent. Sodium borohydride is a suitable reducing agent for the intermediate imine.

  • Protocol:

    • Dissolve 1-(4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and stir until dissolved.

    • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the addition of 1 M HCl (aq) until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with 2 M NaOH (aq) to pH > 12 and extract with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude amine, which can be used in the next step without further purification.

N-Boc Protection
  • Rationale: The final step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under mild basic conditions to deprotonate the ammonium salt and facilitate the nucleophilic attack of the amine on the Boc anhydride.[2]

  • Protocol:

    • Dissolve the crude 1-(4-methoxyphenyl)-3-bromopropan-1-amine (1.0 eq) in a mixture of dioxane and water (1:1).

    • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • After completion (monitored by TLC), extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a pure product.

Characterization Data and Interpretation

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25d2HAr-H (ortho to OMe)Aromatic protons deshielded by the ring current.
~6.88d2HAr-H (meta to OMe)Aromatic protons shielded by the electron-donating methoxy group.
~4.8-5.0m1HCH-NMethine proton adjacent to the nitrogen and the aromatic ring.
~3.79s3HOCH₃Singlet for the methoxy group protons.
~3.4-3.6m2HCH₂-BrMethylene protons adjacent to the electronegative bromine atom.
~2.2-2.4m2HCH₂-CH₂BrMethylene protons adjacent to the chiral center.
~1.42s9HC(CH₃)₃Singlet for the nine equivalent protons of the tert-butyl group.
~4.5-5.5br s1HNHBroad singlet for the carbamate proton, may exchange with D₂O.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~159.0Ar-C (para to CH)Aromatic carbon attached to the methoxy group.
~155.5C=O (carbamate)Carbonyl carbon of the Boc group.
~134.0Ar-C (ipso)Aromatic carbon attached to the propyl chain.
~128.0Ar-C (ortho to OMe)Aromatic carbons ortho to the methoxy group.
~114.0Ar-C (meta to OMe)Aromatic carbons meta to the methoxy group.
~79.5C(CH₃)₃Quaternary carbon of the Boc group.
~55.2OCH₃Carbon of the methoxy group.
~53.0CH-NMethine carbon attached to the nitrogen.
~38.0CH₂-CH₂BrMethylene carbon adjacent to the chiral center.
~32.0CH₂-BrMethylene carbon attached to the bromine.
~28.4C(CH₃)₃Methyl carbons of the Boc group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, sharpN-H stretch (carbamate)
3000-2850MediumC-H stretch (aliphatic and aromatic)
~1700StrongC=O stretch (carbamate)
~1610, 1510MediumC=C stretch (aromatic)
~1250, 1030StrongC-O stretch (ether and carbamate)
~650-550MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: For C₁₅H₂₂BrNO₃, the expected monoisotopic mass is approximately 343.08 g/mol for the ⁷⁹Br isotope and 345.08 g/mol for the ⁸¹Br isotope, in a roughly 1:1 ratio.

  • Expected Fragmentation: Common fragmentation patterns would include the loss of the Boc group ([M-100]⁺), loss of the bromine atom ([M-79/81]⁺), and cleavage of the propyl chain.

Visualizing the Workflow

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Boc Protection Anisole Anisole Ketone 1-(4-methoxyphenyl)-3- bromopropan-1-one Anisole->Ketone AcylChloride 3-Bromopropionyl Chloride AcylChloride->Ketone AlCl3 AlCl₃ AlCl3->Ketone Ketone_ref Ketone Amine 1-(4-methoxyphenyl)-3- bromopropan-1-amine Ketone_ref->Amine Ammonia NH₄OAc Ammonia->Amine Reducer NaBH₃CN Reducer->Amine Amine_ref Amine Target 1-(Boc-amino)-3-bromo-1- (4-methoxyphenyl)propane Amine_ref->Target Boc2O Boc₂O Boc2O->Target Base NaHCO₃ Base->Target

Figure 1: A step-by-step synthetic workflow for the target compound.

Characterization_Flow cluster_workflow Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity & Structure Confirmation NMR->Purity IR->Purity MS->Purity

Figure 2: A logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By detailing a reliable synthetic protocol and outlining the expected analytical data, this document aims to empower researchers in their synthetic endeavors. The provided rationale for each experimental step and the interpretation of spectroscopic data are intended to foster a deeper understanding and facilitate troubleshooting. Adherence to the described self-validating protocols will ensure the successful and reproducible synthesis of this valuable chemical intermediate.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. Retrieved from [Link]

  • Chemsrc. (n.d.). tert-Butyl 3-bromopropylcarbamate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl carbamate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

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An In-depth Technical Guide to the NMR and Mass Spectrometry of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is a key chiral intermediate, valuable for its versatile functional handles: a protected amine, a reactive alkyl bromide, and a methoxy-activated aromatic ring. Its utility in constructing more complex molecules, particularly within pharmaceutical development, necessitates unambiguous structural confirmation and purity assessment. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of the expected spectral data, present standardized protocols for data acquisition, and offer a detailed interpretation, blending foundational principles with practical insights for researchers and scientists in the field.

Molecular Structure and Spectroscopic Correlation

To effectively interpret the spectral data, we must first dissect the molecule into its constituent proton and carbon environments. Each unique environment will give rise to a distinct signal in the NMR spectra, while the overall structure and bond strengths will dictate the fragmentation patterns observed in mass spectrometry.

Caption: Molecular structure of this compound with key positions labeled.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Theoretical Predictions

Based on the molecular structure, we can predict the following signals:

  • Aromatic Protons (4-methoxyphenyl): The para-substituted ring will produce a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry. Protons ortho to the methoxy group will be shielded compared to those ortho to the propane substituent.

  • Methoxy Protons (-OCH₃): These three equivalent protons will appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating nature of the oxygen.[1]

  • Amine Proton (-NH-): The signal for the NH proton is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Benzylic/Chiral Proton (Hα): This single proton is attached to a carbon bearing three distinct electronegative or bulky groups (aromatic ring, NH-Boc, and the alkyl chain), causing a significant downfield shift. It will be split by the adjacent methylene protons (Hβ).

  • Propane Backbone Protons (Hβ, Hγ): The two methylene groups (CH₂) are diastereotopic and will exhibit complex splitting patterns (multiplets). The Hγ protons, being adjacent to the electronegative bromine atom, will be shifted further downfield than the Hβ protons.

  • Boc Group Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and magnetically isolated, resulting in a strong, sharp singlet.

Experimental Protocol: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for this type of molecule.

  • Standard: The solvent typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.

  • Mixing: Gently vortex or invert the tube until the sample is fully dissolved.

  • Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument parameters.

Data Interpretation and Summary

The expected ¹H NMR data are summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (ortho to -OCH₃)6.8 - 7.0Doublet (d)2HAA'BB' system with protons ortho to the electron-donating methoxy group appearing upfield.[2][3]
Aromatic (ortho to -CH)7.1 - 7.3Doublet (d)2HProtons ortho to the alkyl substituent are less shielded.[4]
Amine (-NH-)4.8 - 5.5Broad Singlet (br s)1HChemical shift and peak shape are solvent and concentration dependent.
Benzylic (Hα)4.6 - 4.9Multiplet (m)1HDeshielded by the adjacent aromatic ring, nitrogen, and its chiral nature.
Methoxy (-OCH₃)3.7 - 3.9Singlet (s)3HCharacteristic sharp signal for a methoxy group on an aromatic ring.[1]
Propyl (Hγ, -CH₂Br)3.3 - 3.5Triplet (t) or Multiplet (m)2HDeshielded by the adjacent electronegative bromine atom.
Propyl (Hβ, -CH₂-)2.0 - 2.3Multiplet (m)2HComplex splitting due to coupling with both Hα and Hγ.
Boc (-C(CH₃)₃)1.3 - 1.5Singlet (s)9HStrong, characteristic signal for the tert-butyl protecting group.[5][6]

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information on the different carbon environments within the molecule. With complete proton decoupling, each unique carbon atom typically appears as a single line.

Theoretical Predictions

We expect to see signals for each unique carbon atom:

  • Aromatic Carbons: Six distinct signals are expected for the para-substituted ring, though some may overlap. The carbon atom bonded to the methoxy group (ipso-carbon) will be the most downfield, while the carbon bonded to the propane chain will also be significantly downfield.

  • Boc Group Carbons: Three signals are associated with the Boc group: the carbonyl carbon (C=O), the quaternary carbon (-C(CH₃)₃), and the three equivalent methyl carbons (-C(CH₃)₃).[5]

  • Methoxy Carbon: A single peak for the -OCH₃ carbon.[7]

  • Propane Backbone Carbons: Three distinct signals for the carbons corresponding to Cα, Cβ, and Cγ. The Cγ attached to bromine will be shifted downfield due to the halogen's electronegativity.

Experimental Protocol

The same sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR data acquisition. The experiment is run with broadband proton decoupling to simplify the spectrum into single lines for each carbon.

Data Interpretation and Summary

The expected ¹³C NMR data are summarized in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Boc Carbonyl (-C=O)155 - 157Characteristic chemical shift for a carbamate carbonyl.[5][8]
Aromatic (C-OCH₃)158 - 160The ipso-carbon attached to the oxygen is the most deshielded aromatic carbon.
Aromatic (C-CH)130 - 135The ipso-carbon attached to the propane chain.
Aromatic (CH)114 - 130Four signals are expected in this range for the remaining aromatic CH carbons.
Boc Quaternary (-C(CH₃)₃)79 - 81The quaternary carbon of the tert-butyl group is a key identifier.[5]
Methoxy (-OCH₃)55 - 56Typical range for an aromatic methoxy carbon.[1][7]
Benzylic (Cα)52 - 56Carbon atom attached to the nitrogen and the aromatic ring.
Propyl (Cβ)35 - 40The central methylene carbon of the propane chain.
Propyl (Cγ, -CH₂Br)32 - 35Shift is influenced by the attached bromine atom.
Boc Methyls (-C(CH₃)₃)28 - 29Strong signal from the three equivalent methyl carbons of the Boc group.[5]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Theoretical Predictions
  • Molecular Ion Peak: The molecular formula is C₁₅H₂₂BrNO₃. A critical feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

    • [M (⁷⁹Br) + H]⁺: m/z ≈ 344.08

    • [M (⁸¹Br) + H]⁺: m/z ≈ 346.08

  • Fragmentation Patterns: The molecular ion is expected to undergo characteristic fragmentation, providing further structural validation. Key fragmentation pathways include the loss of the bulky and labile Boc group and the loss of the bromine atom.

M [M+H]⁺ m/z 344/346 F1 [M - C₄H₈]⁺ m/z 288/290 M->F1 - C₄H₈ (isobutylene) F3 [C₄H₉]⁺ (tert-butyl cation) m/z 57 M->F3 F4 [M - Br]⁺ m/z 265 M->F4 - Br• F2 [M - C₅H₉O₂]⁺ (Loss of Boc) m/z 244/246 F1->F2 - CO₂

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI to generate protonated molecules [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). If desired, perform tandem MS (MS/MS) on the molecular ion peaks (m/z 344/346) to confirm fragmentation patterns.

Data Interpretation and Summary

The characteristic isotopic pattern is the most definitive evidence from the mass spectrum.

m/z (Mass/Charge Ratio) Proposed Ion/Fragment Notes
344 / 346[M+H]⁺Molecular ion peaks showing the characteristic ~1:1 intensity ratio for a monobrominated compound.[9][11][12] This is the most crucial diagnostic feature.
288 / 290[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group. The 1:1 isotopic pattern is retained.
244 / 246[M+H - C₅H₉O₂]⁺Loss of the entire Boc group (as isobutylene and CO₂). This represents the deprotected amine and retains the bromine isotopic signature.
265[M - Br]⁺Loss of a bromine radical from the molecular ion. This fragment will not show the isotopic doublet.[13]
57[C₄H₉]⁺The tert-butyl cation, a hallmark fragment for any Boc-protected or t-butyl-containing compound.[14]

Conclusion

The structural elucidation of this compound is robustly achieved through the combined application of NMR and mass spectrometry. ¹H NMR confirms the presence and connectivity of all proton environments, from the distinct singlets of the methoxy and Boc groups to the complex multiplets of the propane backbone. ¹³C NMR complements this by verifying the carbon skeleton. Finally, mass spectrometry provides unequivocal confirmation of the molecular weight and elemental composition through the signature 1:1 isotopic doublet for bromine, while fragmentation analysis validates the presence of key functional groups. Together, these techniques provide a comprehensive and self-validating dataset essential for confirming the identity, structure, and purity of this important synthetic intermediate.

References

  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. Google Scholar.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

  • The M+1 & M+2 Peaks. Save My Exams. [Link]

  • Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Sparkle. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Methoxy groups just stick out. ACD/Labs. [Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern. Doc Brown's Chemistry. [Link]

  • mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

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  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

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  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

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  • 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. [Link]

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An In-depth Technical Guide to 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of the versatile synthetic intermediate, 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane. This compound serves as a valuable building block in medicinal chemistry, particularly in the construction of chiral nitrogen-containing heterocycles and other complex molecular architectures relevant to drug discovery. This document will delve into detailed synthetic protocols, mechanistic considerations, and the strategic utilization of this intermediate in the development of novel therapeutic agents.

Introduction

This compound, a carbamate-protected amino-alkyl halide, has emerged as a significant intermediate in organic synthesis. Its structure incorporates several key features that render it highly useful for medicinal chemists: a Boc-protected amine that allows for controlled deprotection and subsequent functionalization, a chiral center at the C1 position that enables the synthesis of enantiomerically pure targets, and a terminal bromide that serves as a versatile handle for nucleophilic substitution and cyclization reactions. The presence of the 4-methoxyphenyl group can also influence the pharmacological properties of the final compounds. This guide will provide a detailed exploration of this valuable synthetic tool.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from commercially available precursors. Both racemic and enantioselective syntheses are crucial for its application in drug development.

Racemic Synthesis

A common strategy for the racemic synthesis involves a multi-step sequence starting from 4-methoxybenzaldehyde.

Workflow for Racemic Synthesis:

Racemic Synthesis start 4-Methoxybenzaldehyde step1 Grignard Reaction with Allylmagnesium Bromide start->step1 intermediate1 1-(4-Methoxyphenyl)but-3-en-1-ol step1->intermediate1 step2 Hydrobromination (Anti-Markovnikov) intermediate1->step2 intermediate2 4-Bromo-1-(4-methoxyphenyl)butan-1-ol step2->intermediate2 step3 Oxidation (e.g., PCC, Swern) intermediate2->step3 intermediate3 4-Bromo-1-(4-methoxyphenyl)butan-1-one step3->intermediate3 step4 Reductive Amination with Boc-Amide or equivalent intermediate3->step4 final_product This compound step4->final_product

Figure 1: General workflow for the racemic synthesis.

Experimental Protocol: Racemic Synthesis

  • Step 1: Synthesis of 1-(4-methoxyphenyl)but-3-en-1-ol. To a solution of 4-methoxybenzaldehyde in anhydrous THF at 0 °C, a solution of allylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at room temperature until completion, then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate and purified by column chromatography.

  • Step 2: Synthesis of 4-Bromo-1-(4-methoxyphenyl)butan-1-ol. The allylic alcohol from Step 1 is subjected to anti-Markovnikov hydrobromination. This can be achieved using HBr and a radical initiator such as AIBN or by hydroboration-oxidation followed by bromination.

  • Step 3: Synthesis of 4-Bromo-1-(4-methoxyphenyl)butan-1-one. The secondary alcohol is oxidized to the corresponding ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation.

  • Step 4: Synthesis of this compound. The ketone is converted to the target compound via reductive amination. This can be accomplished by reacting the ketone with a source of ammonia followed by reduction and subsequent Boc protection, or directly using a reagent like tert-butyl carbamate under reductive conditions.

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of paramount importance for the development of chiral drugs. This can be achieved through chiral resolution of the racemic mixture or, more efficiently, through asymmetric synthesis.

Workflow for Enantioselective Synthesis:

Enantioselective Synthesis start 4-Methoxyacetophenone step1 Asymmetric Reduction (e.g., CBS reduction) start->step1 intermediate1 (S)- or (R)-1-(4-Methoxyphenyl)ethanol step1->intermediate1 step2 Functional Group Transformations intermediate1->step2 final_product (S)- or (R)-1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane step2->final_product

Figure 2: A conceptual workflow for enantioselective synthesis.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

A plausible route involves the asymmetric reduction of a suitable prochiral ketone precursor.

  • Asymmetric Reduction: A prochiral ketone, such as a derivative of 4-methoxyacetophenone, can be reduced enantioselectively using a chiral reducing agent like the Corey-Bakshi-Shibata (CBS) catalyst to establish the stereocenter.

  • Chain Elongation and Functionalization: The resulting chiral alcohol can then be elaborated through a series of steps to introduce the three-carbon chain and the terminal bromide. This might involve nucleophilic opening of a chiral epoxide or a multi-step sequence of protection, chain extension, and functional group interconversions.

Physicochemical Properties and Spectroscopic Characterization

While a complete set of independently verified spectroscopic data for the title compound is not publicly available, expected characteristic data can be inferred from similar structures.

Table 1: Expected Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₁₅H₂₂BrNO₃
Molecular Weight 344.24 g/mol
Appearance White to off-white solid or viscous oil
¹H NMR (CDCl₃, ppm) δ 7.20-7.30 (d, 2H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 4.80-5.00 (m, 1H, CH-N), 3.80 (s, 3H, OCH₃), 3.30-3.50 (t, 2H, CH₂-Br), 2.00-2.20 (m, 2H, CH₂), 1.45 (s, 9H, Boc)
¹³C NMR (CDCl₃, ppm) δ 155.5 (C=O, Boc), 159.0 (C-OMe), 134.0 (Ar-C), 128.0 (Ar-CH), 114.0 (Ar-CH), 80.0 (C(CH₃)₃), 55.0 (OCH₃), 54.0 (CH-N), 35.0 (CH₂), 32.0 (CH₂-Br), 28.5 (C(CH₃)₃)
Mass Spectrometry Expected [M+Na]⁺ at m/z 367.06
IR (cm⁻¹) ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, Boc), ~1250 (C-O stretch), ~650 (C-Br stretch)

Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary depending on the solvent and experimental conditions.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its key functional groups: the terminal bromide and the Boc-protected amine.

Reactions at the Bromine-Bearing Carbon

The primary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functionalities.

Diagram of Nucleophilic Substitution:

Nucleophilic Substitution start 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane product Substituted Product start->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product

Figure 3: General scheme for nucleophilic substitution.

Common nucleophiles include amines, azides, cyanides, thiols, and carbanions. This reactivity is fundamental to its use as a building block for more complex molecules.

Intramolecular Cyclization

A particularly powerful application of this intermediate is in the synthesis of nitrogen-containing heterocycles via intramolecular cyclization. Following deprotection of the Boc group, the liberated primary amine can act as an internal nucleophile, displacing the terminal bromide to form a cyclic amine.[1]

Workflow for Piperidine Synthesis:

Piperidine Synthesis start 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane step1 Boc Deprotection (e.g., TFA, HCl) start->step1 intermediate 3-Bromo-1-(4-methoxyphenyl)propan-1-amine step1->intermediate step2 Intramolecular Cyclization (Base) intermediate->step2 final_product 2-(4-Methoxyphenyl)piperidine step2->final_product

Figure 4: Synthesis of a 2-arylpiperidine scaffold.

This strategy provides a convergent and efficient route to substituted piperidines, a privileged scaffold in medicinal chemistry.[2] The stereochemistry at the C1 position of the starting material directly translates to the stereochemistry of the final cyclic product.

Boc Group Manipulations

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds.

Synthesis of Chiral Piperidines and Related Heterocycles

As demonstrated, this intermediate is an excellent precursor for chiral 2-arylpiperidines. The piperidine ring is a common core in many approved drugs, and the ability to introduce substituents with stereocontrol is highly valuable. By varying the nucleophile in intermolecular reactions or by modifying the carbon backbone, a diverse range of heterocyclic systems can be accessed.

Introduction of Pharmacophoric Elements

The 1-(4-methoxyphenyl)propylamine fragment can be incorporated into larger molecules to explore structure-activity relationships (SAR). The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. The chiral amine center provides a key interaction point with biological targets.

Lead Optimization

In drug discovery programs, analogs of lead compounds are often synthesized to improve potency, selectivity, and pharmacokinetic properties. The modular nature of syntheses involving this compound allows for the rapid generation of such analogs. For instance, different aryl groups can be explored in place of the 4-methoxyphenyl ring, or the propyl chain can be modified.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and organic synthesis. Its combination of a protected chiral amine and a reactive alkyl halide provides a powerful platform for the construction of complex, biologically relevant molecules. This guide has outlined its synthesis, key reactions, and strategic applications in drug discovery, highlighting its importance for researchers and scientists in the pharmaceutical industry. The continued exploration of the reactivity and applications of this and related intermediates will undoubtedly contribute to the development of new and improved therapeutic agents.

References

[1] ResearchGate. (n.d.). Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. Retrieved from [Link] [2] Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity Profile of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive analysis of the reactivity of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane, a versatile synthetic intermediate of significant interest to researchers in organic chemistry and drug development. This molecule incorporates several key functional groups—a tert-butoxycarbonyl (Boc) protected amine, a primary alkyl bromide, and a methoxy-activated aromatic ring—that together create a rich and tunable reactivity profile. Understanding the interplay of these features is crucial for its effective utilization in the synthesis of complex molecular architectures, including nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. This document will delve into the structural nuances that dictate its chemical behavior, explore its principal reaction pathways, and provide experimentally grounded protocols to guide its application in the laboratory.

Structural Analysis and Predicted Reactivity

The reactivity of this compound is not dictated by a single functional group, but rather by the synergistic and sometimes competing influences of its constituent parts. A thorough understanding of these individual components is the foundation for predicting its behavior in a chemical transformation.

The N-Boc Protecting Group: A Modulator of Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, and for good reason.[1][] Its presence on the nitrogen atom in our target molecule has several important consequences:

  • Nucleophilicity Attenuation: The electron-withdrawing nature of the carbonyl in the Boc group significantly reduces the nucleophilicity of the nitrogen atom. This prevents the amine from participating in unwanted side reactions, such as acting as a nucleophile itself.

  • Steric Hindrance: The bulky tert-butyl group provides considerable steric shielding around the nitrogen, which can influence the approach of reagents to nearby reactive centers.

  • Acidic Lability: The Boc group is famously stable under a wide range of reaction conditions, including basic, hydrogenolytic, and many nucleophilic environments.[][4] However, it is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[][5] This orthogonality makes it an excellent choice in multi-step synthetic sequences. The deprotection proceeds through the formation of a stable tert-butyl cation, which then typically decomposes to isobutylene and carbon dioxide.[4]

The Benzylic Center (C1): A Latent Electrophile

The carbon atom bonded to both the nitrogen and the 4-methoxyphenyl ring is a benzylic position. This position is electronically influenced by the aromatic ring:

  • Carbocation Stabilization: The para-methoxy group is a strong electron-donating group through resonance. This electronic contribution provides significant stabilization to any positive charge that might develop at the benzylic position, suggesting that SN1-type reactions could be feasible, particularly after deprotection of the amine.

  • Chirality: The C1 position is a stereocenter (if not synthesized as a racemate). Reactions at this center must consider the potential for racemization or stereoinversion, depending on the reaction mechanism.

The Primary Alkyl Bromide (C3): The Workhorse for Nucleophilic Substitution

The bromo- group at the C3 position is a primary alkyl halide, a classic electrophilic site for SN2 reactions.[6] Its reactivity is relatively straightforward and predictable:

  • SN2 Reactivity: This position is sterically unhindered and possesses a good leaving group (bromide), making it highly susceptible to attack by a wide range of nucleophiles.

  • Intramolecular Potential: The three-carbon spacing between the nitrogen and the bromide sets the stage for intramolecular cyclization to form a five-membered ring (a pyrrolidine derivative), a common and often favorable reaction pathway.[7]

Key Reaction Pathways and Mechanisms

The structural features outlined above give rise to several key reaction pathways that can be selectively accessed by careful choice of reaction conditions.

Nucleophilic Substitution at C3

The most direct and predictable reaction of this substrate is the SN2 displacement of the bromide at the C3 position.

Mechanism: This reaction proceeds via a concerted, bimolecular mechanism where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion is simultaneously ejected. The reaction results in an inversion of stereochemistry at the C3 position, though in this achiral part of the molecule, this is not a primary concern.

Potential Nucleophiles: A vast array of nucleophiles can be employed, leading to a diverse range of products. Examples include:

  • Azide (N₃⁻) for the introduction of an amine precursor.

  • Cyanide (CN⁻) for chain extension and introduction of a nitrile group.

  • Amines (R-NH₂) and thiols (R-SH) to introduce further side chains.

  • Carboxylates (R-COO⁻) to form esters.

Experimental Protocol: Azide Substitution at C3

This protocol describes a typical SN2 reaction to replace the bromide with an azide group.

  • Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: SN2 reaction at the C3 position.

Intramolecular Cyclization to Form a Pyrrolidine Ring

A highly valuable transformation of this substrate is its cyclization to form a substituted pyrrolidine, a common motif in pharmaceuticals. This is achieved by making the nitrogen atom nucleophilic and allowing it to attack the C3 carbon.

Mechanism: This reaction typically proceeds in two steps. First, the Boc group is removed under acidic conditions to free the amine. Then, in the presence of a non-nucleophilic base, the now nucleophilic primary amine attacks the C3 carbon in an intramolecular SN2 fashion, displacing the bromide and forming the five-membered ring.

Experimental Protocol: Boc Deprotection and Cyclization
  • Boc Deprotection:

    • Dissolve the starting material (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature until TLC analysis shows complete consumption of the starting material.[8]

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Cyclization:

    • Dissolve the crude amine salt in a suitable solvent like acetonitrile.

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq), to neutralize the ammonium salt and free the amine.

    • Heat the mixture to reflux and monitor by TLC until the cyclized product is formed.

    • Cool the reaction, filter off the base, and concentrate the filtrate.

    • Purify the resulting pyrrolidine derivative by column chromatography.

Intramolecular_Cyclization cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Cyclization Start This compound Intermediate 3-bromo-1-(4-methoxyphenyl)propan-1-aminium trifluoroacetate Start->Intermediate TFA, DCM Amine Free Amine Intermediate->Amine Neutralization Product 2-(4-methoxyphenyl)pyrrolidine Amine->Product K2CO3, MeCN, Reflux

Caption: Two-step intramolecular cyclization workflow.

N-Boc Deprotection

As a standalone procedure, the removal of the Boc group is a fundamental step to unmask the amine for further functionalization, such as acylation, alkylation, or the aforementioned cyclization.

Experimental Protocol: Standard Boc Deprotection with TFA

This protocol details the removal of the Boc protecting group.

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (10 equivalents) dropwise.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Salt Formation: The resulting product will be the trifluoroacetate salt of the free amine. It can be used as is for the next step or neutralized with a base during an aqueous workup to isolate the free amine.

Caption: Standard Boc deprotection workflow.

Quantitative Data Summary

The following table provides representative conditions and expected outcomes for the key transformations of this compound, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction scale.

ReactionReagents and ConditionsProduct TypeExpected Yield
SN2 Substitution NaN₃, DMF, 80 °C1-(Boc-amino)-3-azido-1-(4-methoxyphenyl)propaneHigh (>85%)
Intramolecular Cyclization 1. TFA, DCM; 2. K₂CO₃, MeCN, reflux2-(4-methoxyphenyl)pyrrolidineGood (70-85% over two steps)
N-Boc Deprotection TFA, DCM, room temperature3-bromo-1-(4-methoxyphenyl)propan-1-aminium saltQuantitative

Conclusion

This compound is a strategically designed synthetic building block with a well-defined and predictable reactivity profile. The primary alkyl bromide serves as a reliable handle for SN2 functionalization, while the acid-labile Boc-protected amine allows for controlled unmasking of a nucleophilic nitrogen center. This duality enables both intermolecular diversification and intramolecular cyclization, providing efficient access to valuable scaffolds like the 2-arylpyrrolidine core. The electronic activation provided by the para-methoxy group further enhances the versatility of this compound. By carefully selecting reagents and conditions, chemists can harness the distinct reactivity of each functional group to achieve a wide range of synthetic goals, making this molecule a powerful tool in the arsenal of modern organic synthesis and medicinal chemistry.

References

  • ResearchGate. Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. Available at: [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • PubMed. A Three-Component Enantioselective Cyclization Reaction Catalyzed by an Unnatural Amino Acid Derivative. Available at: [Link]

  • OUCI. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Available at: [Link]

  • ResearchGate. A Three-Component Enantioselective Cyclization Reaction Catalyzed by an Unnatural Amino Acid Derivative | Request PDF. Available at: [Link]

  • ResearchGate. A Three-Component Enantioselective Cyclization Reaction Catalyzed by an Unnatural Amino Acid Derivative. Available at: [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • PubMed Central. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • ResearchGate. New Synthesis of 3-Bromoflavones (V) via Bromination of 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-dione (IV) by CuBr2, and Conversion into 3-Aminoflavones. | Request PDF. Available at: [Link]

  • PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • JoVE. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]

  • ResearchGate. (PDF) A Four-step Synthesis of Novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine. Available at: [Link]

  • PubMed. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Available at: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Available at: [Link]

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commercial availability of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane: Commercial Availability, Quality Control, and Synthetic Utility

Introduction

This compound (CAS No. 924818-01-9) is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture combines three key functional elements: a tert-butyloxycarbonyl (Boc)-protected amine, a terminal bromo group, and a 4-methoxyphenyl moiety. This unique combination makes it a versatile building block for the synthesis of more complex molecular targets.

The Boc group provides a stable, acid-labile protecting group for the amine, allowing for selective reactions at other parts of the molecule before its strategic removal.[1] The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Finally, the 4-methoxyphenyl group is a common feature in pharmacologically active compounds, often contributing to receptor binding affinity and influencing metabolic stability.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the commercial availability of this reagent, outlines essential protocols for quality control and validation, and explores its potential applications as a synthetic intermediate.

Commercial Availability and Procurement

This compound is available from specialized chemical suppliers catering to the research and development sector. Its availability facilitates its direct incorporation into synthetic workflows without the need for multi-step in-house preparation.

Verified Suppliers

Based on current catalog listings, the following suppliers offer this compound:

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )MDL NumberNotes
BLDpharm [3]924818-01-9C₁₅H₂₂BrNO₃344.24MFCD06410617Offers online ordering and provides access to analytical data such as NMR and LC-MS.
Laibo Chem [4]924818-01-9C₁₅H₂₂BrNO₃344.24N/AAvailable in research-scale quantities (e.g., 1g packages).
Procurement Workflow

The process of acquiring this reagent typically follows a standard workflow for specialized chemicals, beginning with supplier identification and culminating in laboratory receipt and verification.

G cluster_procurement Procurement & Verification Workflow A Identify Supplier (e.g., BLDpharm, Laibo Chem) B Request Quotation (Specify quantity & purity) A->B C Issue Purchase Order B->C D Supplier Ships Product (with Certificate of Analysis) C->D E Receive & Log Reagent D->E F Quarantine & Quality Control (Perform identity & purity tests) E->F G Release to Lab Inventory F->G QC Pass

Caption: A typical workflow for procuring and validating a chemical reagent.

Physicochemical Properties & Specifications

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
CAS Number 924818-01-9[3]
Molecular Formula C₁₅H₂₂BrNO₃[3]
Molecular Weight 344.24 g/mol [3]
MDL Number MFCD06410617[3]
SMILES Code O=C(OC(C)(C)C)NC(C1=CC=C(OC)C=C1)CCBr[3]
Storage Recommended storage conditions are typically at refrigerated temperatures (2-8°C) to ensure long-term stability.[5]N/A

Quality Control & Analytical Protocols

Independent verification of the identity and purity of starting materials is a cornerstone of scientific integrity. Upon receipt, it is crucial to perform analytical tests to confirm that the material meets the specifications required for the intended experiments.

Analytical Workflow Overview

G cluster_qc Incoming Reagent QC Workflow A Sample from Received Batch B ¹H NMR Spectroscopy (Structural Confirmation) A->B C LC-MS Analysis (Purity & Mass Verification) A->C D Compare Data to Supplier CoA & Expected Values B->D C->D E Decision Point D->E F Accept Batch E->F Data Match G Reject Batch E->G Discrepancy

Caption: Standard analytical workflow for quality control of incoming reagents.

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, integration, and coupling patterns of its protons.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis:

    • Boc Group: Expect a singlet around δ 1.4 ppm, integrating to 9 protons.

    • 4-Methoxyphenyl Group: Expect two doublets in the aromatic region (δ 6.8-7.3 ppm), each integrating to 2 protons. A singlet for the methoxy (-OCH₃) group should appear around δ 3.8 ppm, integrating to 3 protons.

    • Propane Chain: Expect complex multiplets for the five protons on the propane backbone. The proton adjacent to the amine (CH-N) will be shifted downfield, while the protons on the carbon bearing the bromine (CH₂-Br) will also be downfield, typically around δ 3.4-3.6 ppm.

Protocol 2: LC-MS for Purity Assessment and Mass Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate the main component from any impurities and to confirm its molecular weight.[6]

Objective: To determine the purity of the sample and verify its molecular mass.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC System:

    • Column: Use a standard reverse-phase C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid, is common. For example, a gradient from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • MS System:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Purity: Analyze the chromatogram (UV trace). The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.

    • Mass Verification: Examine the mass spectrum of the main peak. The expected mass for the protonated molecule [M+H]⁺ is approximately 345.09 and 347.09, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Applications in Research and Drug Development

The utility of this compound stems from its capacity to undergo a variety of synthetic transformations, making it a valuable starting point for creating diverse chemical libraries.

Key Synthetic Transformations
  • Nucleophilic Substitution at the Bromide: The C-Br bond is susceptible to cleavage by a wide range of nucleophiles. This allows for the introduction of azides, cyanides, thiols, amines, and other functional groups, leading to a diverse set of derivatives.

  • Boc-Deprotection: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to unmask the primary amine.[1]

  • Functionalization of the Unmasked Amine: Once deprotected, the primary amine can be acylated, alkylated, or used in reductive amination protocols to further elaborate the molecular structure.

G cluster_synthesis Synthetic Utility A This compound B Nucleophilic Substitution (Nu⁻) A->B Step 1a C Acidic Deprotection (e.g., TFA) A->C Step 1b D Product with new functional group at C3 (R-CH₂-CH₂-CH(NHBoc)-Ar) B->D E Deprotected Amine (R-CH₂-CH₂-CH(NH₂)-Ar) C->E D->C Step 2a F Further Functionalization (Acylation, Alkylation, etc.) E->F Step 2b G Final Complex Molecule F->G

Caption: Potential synthetic pathways using the title compound as a key intermediate.

Relevance in Medicinal Chemistry

Building blocks containing the aminopropane scaffold are prevalent in pharmacologically active agents. For instance, similar structures are used as intermediates in the synthesis of enzyme inhibitors and receptor modulators.[5][] The 4-methoxyphenyl group, in particular, is a known pharmacophore that can interact with various biological targets. The strategic design of molecules originating from this starting material could lead to the discovery of novel therapeutics.[8]

Conclusion

This compound is a commercially available and synthetically versatile building block for chemical and pharmaceutical research. Its well-defined structure, featuring orthogonally reactive sites, allows for controlled and predictable synthetic transformations. By adhering to rigorous quality control protocols upon receipt, researchers can confidently integrate this high-value intermediate into their drug discovery and development programs, accelerating the synthesis of novel and complex molecular entities.

References

  • Laibo Chem. This compound, Package: 1g. [Link]

  • Chem-Impex. Boc-(R)-3-amino-3-(4-methoxyphenyl)propionic acid. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • The Metabolomics Innovation Centre. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [Link]

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An In-depth Technical Guide to the Synthesis and Derivative Potential of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, reactivity, and derivatization potential of the versatile building block, 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic importance of this scaffold, detailing robust synthetic protocols and exploring its transformation into a diverse array of chemical entities. By leveraging its three primary reactive sites—the acid-labile Boc-protecting group, the displaceable terminal bromide, and the electron-rich aromatic ring—this guide serves as a practical manual for generating novel molecular architectures with significant potential in pharmaceutical and materials science applications.

Introduction: Strategic Importance of the 1-Amino-1-arylpropane Scaffold

The 1-amino-1-arylpropane motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific molecule, this compound, represents a highly versatile and strategically designed synthetic intermediate. Its value lies in the orthogonal reactivity of its three key functional domains:

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, yet easily removable, protection for the primary amine. This allows for extensive modification of other parts of the molecule before revealing the nucleophilic amine for further functionalization.

  • The Primary Alkyl Bromide: The terminal bromine atom serves as an excellent leaving group for a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of larger, more complex molecules. It is also a key handle for intramolecular cyclization reactions.

  • The 4-Methoxyphenyl Ring: The electron-rich anisole ring is amenable to electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic properties, steric profile, and metabolic stability of the final compounds.

This guide will systematically explore the synthesis of this core building block and the chemical transformations that can be applied to each of these reactive centers.

Synthesis of the Core Compound

The synthesis of this compound is not typically a single-step process but rather a multi-step sequence starting from readily available commercial materials. A logical and field-proven synthetic strategy involves the initial construction of the corresponding amino alcohol precursor, followed by protection and subsequent halogenation.

Synthesis of the Precursor: 3-Amino-1-(4-methoxyphenyl)propan-1-ol

The key precursor is the amino alcohol, which can be synthesized via several routes. One of the most direct methods involves the reduction of a corresponding β-amino ketone or a related derivative. For instance, asymmetric reduction methods are often employed to produce chiral amino alcohols, which are valuable intermediates for enantiomerically pure pharmaceuticals.

G cluster_0 Synthesis of Amino Alcohol Precursor p_Anisaldehyde p-Anisaldehyde Amino_Ketone β-Amino Ketone Intermediate Amino_Alcohol 3-Amino-1-(4-methoxyphenyl)propan-1-ol

Step-by-Step Synthesis Protocol

The following three-step protocol outlines a robust pathway to the target compound.

Step 1: Synthesis of 3-Amino-1-(4-methoxyphenyl)propan-1-ol This step can be achieved through various methods, including the reduction of commercially available ketones or nitriles. An asymmetric reduction of 3-amino-1-(4-methoxyphenyl)propan-1-one using a chiral catalyst system (e.g., a spiroborate ester catalyst with a hydrogen donor) can yield the optically active amino alcohol, a crucial intermediate for chiral drug synthesis.

Step 2: Boc-Protection of the Amino Alcohol The primary amine of the synthesized amino alcohol is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and proceeds under mild conditions.

  • Protocol:

    • Dissolve 3-amino-1-(4-methoxyphenyl)propan-1-ol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, typically triethylamine (TEA, 1.1-1.5 equiv), to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

    • Work-up involves washing the organic layer with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine), drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield tert-butyl (3-hydroxy-1-(4-methoxyphenyl)propyl)carbamate.

Step 3: Bromination of the Boc-Protected Alcohol (Appel Reaction) The terminal hydroxyl group is converted to a bromide using a mild and efficient method such as the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction proceeds with inversion of configuration if a chiral center is present and is compatible with the Boc-protecting group.[1][2][3][4]

  • Protocol:

    • Dissolve the Boc-protected amino alcohol (1.0 equiv) and carbon tetrabromide (CBr₄, 1.3-1.5 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add triphenylphosphine (PPh₃, 1.3-1.5 equiv) portion-wise, maintaining the temperature at 0 °C. The reaction is often exothermic.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the final product, This compound . The triphenylphosphine oxide byproduct can be challenging to remove but is often less soluble in the eluent system.[4]

Derivatization Strategies and Protocols

The true synthetic utility of this scaffold is realized through the selective modification of its three reactive handles. The following sections detail potential derivatization pathways with exemplary protocols.

G cluster_amine Amine Derivatization cluster_bromide Bromide Derivatization cluster_ring Aromatic Ring Derivatization Core 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane Deprotection Boc Deprotection (TFA or HCl) Core->Deprotection Substitution Nucleophilic Substitution Core->Substitution Cyclization Intramolecular Cyclization Core->Cyclization Base EAS Electrophilic Aromatic Substitution (EAS) Core->EAS FreeAmine Free Amine Deprotection->FreeAmine Urea Urea Derivatives FreeAmine->Urea Isocyanate Sulfonamide Sulfonamide Derivatives FreeAmine->Sulfonamide Sulfonyl Chloride Azide Azide Derivative Substitution->Azide NaN3 N_Alkylation N-Alkylated Amines Substitution->N_Alkylation R2NH Piperidine Piperidine Ring Cyclization->Piperidine Acylation Acylated Derivative EAS->Acylation Acyl Chloride, Lewis Acid Nitration Nitrated Derivative EAS->Nitration HNO3/H2SO4

Reactions at the Boc-Protected Amine

The primary amine can be unmasked under acidic conditions, revealing a potent nucleophile for a host of subsequent reactions.

3.1.1. Boc-Group Deprotection

The cleavage of the Boc group is a straightforward and high-yielding reaction.

  • Protocol (TFA Method):

    • Dissolve the Boc-protected starting material (1.0 equiv) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

3.1.2. Synthesis of Urea Derivatives

Once deprotected, the primary amine can react with isocyanates to form substituted ureas, a common motif in kinase inhibitors and other pharmaceuticals.[5][6][7]

  • Protocol:

    • To a solution of the free amine (1.0 equiv) in an aprotic solvent like THF or DCM, add a base such as triethylamine (1.1 equiv).

    • Add the desired isocyanate (R-N=C=O, 1.0 equiv) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-16 hours.

    • Upon completion, the product can often be isolated by filtration if it precipitates, or by standard aqueous work-up and purification by chromatography or recrystallization.

3.1.3. Synthesis of Sulfonamide Derivatives

Reaction of the free amine with various sulfonyl chlorides yields sulfonamides, another critical pharmacophore.[8][9]

  • Protocol:

    • Dissolve the free amine (1.0 equiv) and a base (e.g., pyridine or triethylamine, 1.5-2.0 equiv) in DCM.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (R-SO₂Cl, 1.1 equiv) dropwise.

    • Stir at room temperature until the reaction is complete (typically 1-5 hours).

    • Perform an aqueous work-up, washing with dilute acid and brine, then dry the organic phase and purify the product.

Reactions at the Alkyl Bromide

The primary bromide is an excellent electrophile for Sₙ2 reactions.

3.2.1. Nucleophilic Substitution

A wide variety of nucleophiles can be used to displace the bromide.

NucleophileReagent ExampleProduct Type
AzideSodium Azide (NaN₃)Alkyl Azide
AmineAniline, PiperidineSecondary/Tertiary Amine
ThiolSodium ThiophenoxideThioether
CyanideSodium Cyanide (NaCN)Nitrile
  • Exemplary Protocol (Azide Substitution): [10]

    • Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.5-2.0 equiv).

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layers with water and brine, dry, and concentrate. Purify by column chromatography to obtain tert-butyl (3-azido-1-(4-methoxyphenyl)propyl)carbamate. The azide can then be reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to a primary amine, yielding a diamine derivative.

3.2.2. Intramolecular Cyclization to form Piperidines

If the Boc-group is first replaced with another substituent bearing a nucleophilic atom (or if the Boc-group is removed), intramolecular cyclization can occur. A common strategy is to deprotect the Boc-amine and then perform an N-alkylation, followed by cyclization. A more direct route involves deprotection followed by treatment with a base to induce direct cyclization onto the bromide, though this can be lower yielding. A highly effective method is the intramolecular carboamination of unactivated olefins, which can be accessed from the bromo-derivative.[11][12][13]

  • Protocol (Conceptual via N-Alkylation):

    • Deprotect the core compound to yield the free amine.

    • Perform a reductive amination with an aldehyde (e.g., formaldehyde) to install an N-methyl group.

    • Treat the resulting N-methyl-3-bromo-propylamine derivative with a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) in a solvent like DMF or acetonitrile.

    • Heating the mixture will promote intramolecular Sₙ2 cyclization to form the corresponding N-methyl-4-(4-methoxyphenyl)piperidine.

Reactions at the Aromatic Ring

The methoxy group is a strong activating, ortho, para-director for electrophilic aromatic substitution (EAS). As the para position is blocked, substitutions are directed to the positions ortho to the methoxy group.

3.3.1. Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring, a key step in synthesizing many aryl ketones.[4][14][15][16]

  • Protocol:

    • Dissolve the core compound (1.0 equiv) in a suitable solvent (e.g., DCM or nitrobenzene).

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2-2.0 equiv), at 0 °C. Caution: Strong Lewis acids can sometimes demethylate anisole derivatives.[17] Milder catalysts like ZnCl₂ or iron(III) chloride may be preferable.

    • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv).

    • Stir the reaction, allowing it to warm to room temperature, for 1-6 hours.

    • Carefully quench the reaction by pouring it onto ice-water.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield the ortho-acylated product.

3.3.2. Nitration

Nitration introduces a nitro group, which can be a useful handle for further chemistry, such as reduction to an amine.

  • Protocol:

    • Cool a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to 0 °C.

    • Slowly add a solution of the core compound in concentrated H₂SO₄ to the nitrating mixture, keeping the temperature below 10 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

    • Wash the organic layer to neutrality, dry, and purify to obtain the nitrated derivative.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis and drug discovery. Its well-defined reactive sites allow for a predictable and systematic approach to the generation of molecular diversity. By following the protocols and strategies outlined in this guide, researchers can efficiently synthesize the core scaffold and explore its vast chemical space, paving the way for the discovery of novel compounds with significant therapeutic or material potential. The careful selection of reagents and reaction conditions, grounded in the principles of physical organic chemistry, will enable the selective functionalization of this scaffold to generate libraries of derivatives for screening and lead optimization.

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  • Coldham, I., et al. (2018). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Organic Letters, 20(17), 5324-5327. [Link]

  • Al-Warhi, T., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • Newman, A. H., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

  • Kim, S., et al. (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 14(4), 896-902. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (2012).
  • Sumita, A., & Ohwada, T. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Semantic Scholar. [Link]

  • da Silva, R. A., et al. (2020). Palladium and Copper‐Catalyzed Friedel–Crafts Acylation with Activated Amides. Advanced Synthesis & Catalysis, 362(15), 3125-3131. [Link]

  • US20030236437A1 - Process to prepare sulfonamides. (2003).
  • US20140274838A1 - Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of matter. (2014).
  • PubChem. (n.d.). 3-amino-4-methoxy-n-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem. [Link]

  • Stenutz. (n.d.). 3-amino-1-(4-methoxyphenyl)urea. Stenutz. [Link]

  • PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. PubChem. [Link]

  • ChemSrc. (2023). tert-Butyl 3-bromopropylcarbamate. ChemSrc. [Link]

  • Dondoni, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Bull, J. A., et al. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Angewandte Chemie International Edition, 58(40), 14235-14239. [Link]

  • Essis-Tome, H., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Molecular Catalysis A: Chemical, 370, 134-141. [Link]

  • Reddy, C. R., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(35), 6898-6902. [Link]

  • Molbank. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

Sources

solubility of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences reaction kinetics, purification strategies, and formulation development.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for accurate solubility determination, and provide an illustrative solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their synthetic and developmental workflows.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical development, understanding the solubility of a chemical entity is not merely a trivial pursuit but a fundamental necessity.[1][2][3] The dissolution of a compound in a solvent is often the rate-limiting step in chemical reactions and purification processes such as crystallization and chromatography.[4] For a synthetic intermediate like this compound, its solubility profile dictates the choice of reaction media, which in turn can significantly impact reaction yield, impurity profiles, and overall process efficiency. Furthermore, in the later stages of drug development, the solubility of an API or its precursors can influence bioavailability and the choice of drug delivery systems.[1]

The molecule at the core of this guide, this compound, possesses a combination of structural features that result in a nuanced solubility profile. The presence of a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group, a polar carbamate linkage, a substituted aromatic ring, and a halogen atom creates a molecule with both lipophilic and polar characteristics.[5] This duality necessitates a systematic approach to solvent selection and solubility determination.

Theoretical Framework: Predicting Solubility

The age-old axiom "like dissolves like" serves as a foundational principle in predicting solubility.[2][4] This rule-of-thumb is grounded in the thermodynamics of mixing and the intermolecular forces at play between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[2]

Several key factors influence the solubility of an organic compound:

  • Polarity : The polarity of both the solute and the solvent is arguably the most critical factor.[6][7] Polar solvents, characterized by a high dielectric constant and the ability to form hydrogen bonds, are more likely to dissolve polar solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.[7] this compound has both polar (carbamate, ether) and nonpolar (Boc group, aromatic ring, alkyl chain) regions, suggesting it will exhibit solubility in a range of solvents of varying polarities.

  • Hydrogen Bonding : The ability of a compound to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents like water, alcohols, and carboxylic acids.[6] The carbamate group in our target molecule can act as a hydrogen bond acceptor at the carbonyl oxygen.

  • Molecular Size and Shape : Generally, smaller molecules tend to be more soluble than larger ones, as it is easier for solvent molecules to solvate them.[6][7] The bulky tert-butyl group can, however, enhance solubility in nonpolar solvents.[5]

  • Temperature : The solubility of most solid organic compounds in liquid solvents increases with temperature.[6][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid.

The interplay of these factors makes the a priori prediction of solubility a complex task, often necessitating experimental determination for accurate data.[1][2][8]

Illustrative Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale
Dichloromethane (DCM)ChlorinatedVery SolubleThe compound's mix of polar and nonpolar features aligns well with the properties of DCM.
ChloroformChlorinatedVery SolubleSimilar to DCM, chloroform is an excellent solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)EtherSolubleThe ether linkage in THF can interact favorably with the polar parts of the molecule.
Ethyl Acetate (EtOAc)EsterSolubleA moderately polar solvent that should effectively solvate the molecule.
AcetoneKetoneSolubleThe polar aprotic nature of acetone should facilitate dissolution.
Acetonitrile (MeCN)NitrileModerately SolubleA polar aprotic solvent, though perhaps less effective than others for this specific structure.
Methanol (MeOH)AlcoholModerately SolubleThe polar, protic nature of methanol can interact with the carbamate group.
Ethanol (EtOH)AlcoholSparingly SolubleSimilar to methanol, but the increased hydrocarbon character may slightly reduce solubility.
Isopropanol (IPA)AlcoholSparingly SolubleThe larger alkyl group compared to ethanol further reduces its solvating power for this molecule.
HexanesAlkaneInsolubleA nonpolar solvent that will not effectively solvate the polar functional groups of the molecule.
TolueneAromaticSparingly SolubleThe aromatic ring of toluene can interact with the methoxyphenyl group via π-stacking.
WaterAqueousInsolubleThe large nonpolar surface area of the molecule makes it immiscible with water.
Dimethylformamide (DMF)AmideSolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethyl Sulfoxide (DMSO)SulfoxideVery SolubleA highly polar aprotic solvent known for its excellent solvating power.

Disclaimer: The data presented in this table is illustrative and based on chemical principles. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Weigh excess solute into vials B Add a known volume of solvent A->B Dispense C Equilibrate at constant temperature (e.g., 24-48 hours) with agitation B->C D Centrifuge to pellet undissolved solid C->D E Withdraw a known volume of the supernatant D->E F Dilute the aliquot with a suitable solvent E->F G Analyze by HPLC to determine concentration F->G H Calculate solubility (mg/mL or mol/L) from the concentration and dilution factor G->H

Sources

Methodological & Application

Introduction: Strategic Importance of Substituted Piperidines and the Utility of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Heterocyclic Synthesis Utilizing 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

For inquiries and technical support, please contact our Application Science team.

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The synthesis of highly functionalized piperidines is, therefore, a critical endeavor in drug discovery and development. This application note details the utility of this compound as a versatile precursor for the synthesis of substituted piperidines, specifically focusing on the formation of 4-(4-methoxyphenyl)piperidine derivatives through intramolecular cyclization. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactivity, while the bromo functionality serves as an excellent leaving group for nucleophilic substitution.

Mechanistic Rationale: Intramolecular SN2 Cyclization

The primary transformation leveraging this compound in heterocyclic synthesis is an intramolecular nucleophilic substitution (SN2) reaction. This process involves the nucleophilic attack of the nitrogen atom of the Boc-protected amine onto the electrophilic carbon bearing the bromine atom, leading to the formation of a six-membered piperidine ring. The reaction is typically facilitated by a base, which can deprotonate the N-H of the carbamate, thereby increasing its nucleophilicity. The choice of base is critical to ensure efficient cyclization while minimizing side reactions.

G cluster_0 Deprotonation cluster_1 Intramolecular SN2 Cyclization start 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane base Base (e.g., NaH, KOtBu) anion N-anion intermediate start->anion Base base->anion cyclization 6-endo-tet cyclization anion->cyclization Intramolecular attack product N-Boc-4-(4-methoxyphenyl)piperidine cyclization->product Bromide expulsion

Figure 1: Proposed mechanism for the base-mediated intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate

This protocol outlines the intramolecular cyclization of this compound to yield the corresponding N-Boc protected piperidine derivative.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate.

Data Presentation: Optimization of Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)DMF0 to RT18~75-85
2KOtBu (1.2)THFRT24~70-80
3K₂CO₃ (2.0)AcetonitrileReflux48~50-60

Yields are estimated based on analogous reactions in the literature.

Protocol 2: Deprotection to 4-(4-methoxyphenyl)piperidine

This protocol describes the removal of the Boc protecting group to yield the free piperidine.

Materials:

  • tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 4-(4-methoxyphenyl)piperidine.

Visualization of the Experimental Workflow

G start 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane cyclization Protocol 1: Intramolecular Cyclization start->cyclization product1 N-Boc-4-(4-methoxyphenyl)piperidine cyclization->product1 deprotection Protocol 2: Boc Deprotection product1->deprotection final_product 4-(4-methoxyphenyl)piperidine deprotection->final_product

Figure 2: Overall workflow for the synthesis of 4-(4-methoxyphenyl)piperidine.

Troubleshooting and Key Considerations

  • Incomplete Cyclization: If the cyclization reaction stalls, consider increasing the reaction temperature or using a stronger base such as potassium tert-butoxide (KOtBu) in THF.

  • Side Reactions: The primary side reaction is elimination. Using a non-hindered, strong base at lower temperatures can favor the desired SN2 cyclization.

  • Purification: The N-Boc protected piperidine is generally non-polar and can be effectively purified by silica gel chromatography. The final deprotected amine is more polar and may require different chromatographic conditions or purification via salt formation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of 4-arylpiperidine derivatives. The intramolecular cyclization protocol described herein offers a reliable and efficient route to these important heterocyclic scaffolds. The straightforward nature of this two-step synthesis, coupled with the wide availability of starting materials, makes this a highly attractive method for researchers in medicinal chemistry and drug development.

References

  • Singh, K. N., et al. (2018). Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]

  • Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
  • Vasilev, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Zhang, Y., et al. (2015). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

  • Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Feroci, M., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]

  • Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Organic Chemistry Portal. (2022). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • RSC Publishing. (2017). α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2003). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. ResearchGate. [Link]

  • ScholarWorks@UARK. (2019). "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines ". ScholarWorks@UARK. [Link]

  • RSC Publishing. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central. [Link]

  • RSC Publishing. (2005). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central. [Link]

  • RSC Publishing. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. [Link]

Sources

Application Note: Synthesis of N-Boc-2-(4-methoxyphenyl)pyrrolidine via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction

The pyrrolidine scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence in medicinally active compounds, such as procyclidine (anticholinergic) and mitragynine (opioid agonist), underscores the importance of efficient and robust synthetic routes to substituted pyrrolidines.[1] This application note details a comprehensive protocol for the intramolecular cyclization of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane to yield N-Boc-2-(4-methoxyphenyl)pyrrolidine, a valuable building block for drug discovery.[1]

The described methodology leverages a base-mediated intramolecular N-alkylation, a reliable strategy for the construction of cyclic amines.[3] The use of the tert-butyloxycarbonyl (Boc) protecting group is crucial, as it modulates the nucleophilicity of the nitrogen atom and can be readily removed under mild acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Reaction Mechanism and Scientific Rationale

The intramolecular cyclization of this compound proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the Boc-protected amine by a strong, non-nucleophilic base, such as sodium hydride (NaH). This generates a resonance-stabilized N-anion. The resulting nucleophilic nitrogen then attacks the electrophilic carbon bearing the bromine atom, displacing the bromide leaving group and forming the five-membered pyrrolidine ring.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is critical for several reasons. Firstly, it effectively solvates the sodium cation, enhancing the reactivity of the hydride base. Secondly, it provides a suitable medium for the SN2 reaction, favoring the backside attack of the nucleophile on the electrophilic carbon.

The presence of the electron-donating methoxy group on the phenyl ring can influence the electron density of the aromatic system but is not expected to significantly interfere with the intramolecular cyclization at the benzylic position. The reaction is generally driven to completion by the formation of the thermodynamically stable five-membered ring.

Experimental Workflow

workflow reagents Reagents Preparation reaction Reaction Setup & Cyclization reagents->reaction Add substrate, base, solvent workup Aqueous Workup reaction->workup Quench reaction purification Purification workup->purification Extract & dry analysis Product Analysis purification->analysis Characterize

Caption: Experimental workflow for the synthesis of N-Boc-2-(4-methoxyphenyl)pyrrolidine.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen line with a bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • A dry round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.2 equivalents) under a stream of argon or nitrogen.

    • Anhydrous DMF is added via syringe to create a suspension.

    • The flask is cooled to 0 °C in an ice-water bath.

  • Reaction:

    • A solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF is added dropwise to the stirred NaH suspension at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.

    • The mixture is then diluted with water and transferred to a separatory funnel.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with water and then with brine.

    • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-(4-methoxyphenyl)pyrrolidine.

Data Summary Table

ParameterRecommended Condition/ValueRationale
Substrate This compoundStarting material containing the protected amine, leaving group, and aryl moiety.
Base Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq.)Strong, non-nucleophilic base to deprotonate the Boc-protected amine.
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic solvent to dissolve reactants and facilitate the SN2 reaction.[4]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature.
Reaction Time 12-24 hoursSufficient time for the intramolecular cyclization to reach completion.
Workup Saturated aq. NH₄Cl, EtOAc extraction, Brine washStandard procedure to quench the reaction, isolate the product, and remove impurities.
Purification Flash Column Chromatography (Silica Gel)To obtain the highly pure desired product.

Logical Relationships in the Cyclization Process

mechanism sub 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane anion N-anion Intermediate sub->anion + NaH - H₂ product N-Boc-2-(4-methoxyphenyl)pyrrolidine anion->product Intramolecular SN2 Attack byproduct NaBr anion->byproduct Displacement

Caption: Key steps in the base-mediated intramolecular cyclization.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-Boc-2-(4-methoxyphenyl)pyrrolidine via an intramolecular cyclization reaction. The described method is robust and scalable, offering a reliable route to this valuable heterocyclic building block. Researchers in drug discovery and organic synthesis can utilize this protocol as a foundation for the preparation of a wide range of substituted pyrrolidines for various applications.

References

  • Kaur, M., Sharma, E., Singh, P., & Singh, K. N. (2022). Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines. Asian Journal of Organic Chemistry.
  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Li, W., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

  • Reddy, T. J., et al. (2015). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)
  • Adam, G. C., et al. (2007). Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron. [Link]

  • Seo, Y. J., et al. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. [Link]

  • Li, J., et al. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • ResearchGate. (n.d.). Reactions and conditions: i) (a) NaH, BnBr, DMF, (b) AcOH:H2O (9:1). [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Wang, S., et al. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis. ChemRxiv. [Link]

  • Demeke, D., & Ovaska, T. V. (2009). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. National Institutes of Health. [Link]

  • Park, S. J., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Royal Society of Chemistry. [Link]

  • Zikratova, M., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. National Institutes of Health. [Link]

Sources

Application Notes and Protocol for Nucleophilic Substitution on 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Versatile Synthetic Intermediate

The compound 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is a valuable intermediate in medicinal chemistry and drug development. Its structure features a chiral benzylic amine protected by a tert-butyloxycarbonyl (Boc) group, a propyl chain, and a terminal bromide. The presence of the bromine atom at the C3 position offers a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This enables the synthesis of diverse compound libraries for screening and the development of novel pharmaceutical agents.

The Boc protecting group is crucial in this context; it is stable under most basic and nucleophilic conditions, ensuring that the amine functionality does not interfere with the desired substitution reaction.[1][2] This orthogonality is a cornerstone of modern synthetic strategy.[2] This application note provides a detailed protocol for performing a nucleophilic substitution on this substrate, focusing on the underlying chemical principles that govern the reaction's success. We will explore the mechanistic dichotomy between SN1 and SN2 pathways and provide a robust, adaptable procedure for researchers.

Mechanistic Considerations: The SN1/SN2 Dichotomy at the Benzylic Position

The substrate, this compound, presents an interesting case for the mechanism of nucleophilic substitution. While the bromine is on a primary carbon, the overall structure has features that could support either an SN1 or SN2 pathway. The benzylic nature of the C1 position, with its electron-donating methoxy group, can stabilize a potential carbocation intermediate, a hallmark of the SN1 mechanism.[3] Conversely, as a primary bromide, the substrate is sterically accessible for a backside attack by a nucleophile, which is characteristic of the SN2 mechanism.[4][5]

The choice of solvent is therefore a critical parameter in directing the reaction towards the desired pathway.[6]

  • SN1 Pathway: Favored by polar protic solvents (e.g., water, ethanol, methanol). These solvents excel at stabilizing both the carbocation intermediate and the leaving group (bromide ion) through hydrogen bonding.[7][8]

  • SN2 Pathway: Favored by polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone). These solvents can dissolve the nucleophile but do not solvate the anion as strongly, leaving it more "naked" and reactive for a concerted attack.[9][10]

For the purposes of this protocol, we will focus on conditions that favor the SN2 mechanism to ensure a clean, predictable reaction with inversion of stereochemistry if a chiral nucleophile were used, and to minimize the potential for side reactions like elimination or rearrangement that can be associated with carbocation intermediates.

Experimental Protocol: Substitution with Sodium Azide

This protocol details the substitution of the bromide with an azide group, a versatile functional group that can be readily converted to an amine or participate in "click" chemistry reactions.

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound359.271.0359 mgSubstrate
Sodium Azide (NaN₃)65.011.597.5 mgNucleophile (1.5 equivalents)
Dimethylformamide (DMF), anhydrous73.09-5 mLPolar aprotic solvent
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution--20 mLFor work-up
Ethyl Acetate (EtOAc)88.11-3 x 15 mLExtraction solvent
Brine (saturated aqueous NaCl solution)--15 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--~1-2 gDrying agent

Safety Precautions:

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Alkyl Bromides: Alkyl bromides can be lachrymators and irritants. Handle with care.

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not allow it to come into contact with acids (which liberates toxic hydrazoic acid gas) or heavy metals (e.g., lead, copper).

  • Organic Solvents: DMF is a skin and respiratory irritant. Ethyl acetate is flammable. Handle all organic solvents with care and keep them away from ignition sources.[13]

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (359 mg, 1.0 mmol).

    • Add sodium azide (97.5 mg, 1.5 mmol).

    • Add 5 mL of anhydrous DMF to the flask.

    • Equip the flask with a condenser and place it under a nitrogen or argon atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C in an oil bath.

    • Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a slightly higher Rf value than the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (1 x 15 mL) followed by brine (1 x 15 mL). This removes any remaining DMF and inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl (3-azido-1-(4-methoxyphenyl)propyl)carbamate.

Purification

The crude product can be purified by flash column chromatography on silica gel.[14]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) is typically effective. The optimal eluent should be determined by TLC analysis.

  • Note: Boc-protected amines can sometimes show instability on acidic silica gel.[15] If streaking or decomposition is observed on the TLC plate, it is advisable to pre-treat the silica gel with a small amount of triethylamine (1-2% v/v in the eluent) to neutralize acidic sites.[16]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • 1H NMR Spectroscopy: Successful substitution will be confirmed by the disappearance of the signals corresponding to the protons adjacent to the bromine and the appearance of new signals for the protons adjacent to the azide group. The characteristic singlet for the nine equivalent protons of the Boc group's tert-butyl moiety should remain prominent around 1.4-1.5 ppm.[17]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the azido-substituted product.[18]

  • FT-IR Spectroscopy: The presence of the azide group will be indicated by a strong, sharp absorption band around 2100 cm-1.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the decision-making process based on the reaction mechanism.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-Up & Isolation cluster_3 Purification & Analysis A Combine Substrate and NaN3 in Round-Bottom Flask B Add Anhydrous DMF A->B C Establish Inert Atmosphere (N2) B->C D Heat to 60-70 °C C->D E Stir and Monitor by TLC D->E F Cool and Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Flash Column Chromatography I->J K Characterize by NMR, MS, IR J->K

Caption: Experimental workflow for the nucleophilic substitution.

G Substrate Benzylic Substrate (Secondary Character) SN1_Favored SN1 Pathway Favored (Carbocation Intermediate) Substrate->SN1_Favored Resonance Stabilization Primary_Bromide Primary Bromide (Sterically Accessible) SN2_Favored SN2 Pathway Favored (Concerted Attack) Primary_Bromide->SN2_Favored Low Steric Hindrance Solvent_Choice Solvent Choice SN1_Favored->Solvent_Choice SN2_Favored->Solvent_Choice Polar_Protic Polar Protic (e.g., EtOH, H2O) Solvent_Choice->Polar_Protic Stabilizes Ions Polar_Aprotic Polar Aprotic (e.g., DMF, DMSO) Solvent_Choice->Polar_Aprotic Reactive Nucleophile Polar_Protic->SN1_Favored Polar_Aprotic->SN2_Favored

Caption: Logic diagram for choosing SN1 vs. SN2 reaction conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the nucleophilic substitution on this compound. By understanding the mechanistic principles and carefully controlling the reaction conditions, particularly the choice of solvent, researchers can successfully introduce a variety of nucleophiles at the C3 position. The provided step-by-step procedure for azidation serves as a template that can be adapted for other nucleophiles, empowering drug development professionals to efficiently synthesize novel molecules with therapeutic potential.

References

  • How can the solvent system affect the SN1 and SN2 mode of reaction?. Quora. Published March 25, 2017. [Link]

  • Can you explain the role of solvents in SN1 and SN2 mechanisms?. Quora. Published December 10, 2018. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Benzyl chloride to benzyl alcohol SN1 or SN2?. Reddit. Published May 24, 2020. [Link]

  • SN1 vs SN2. Chemistry LibreTexts. Published December 15, 2021. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. Published March 10, 2007. [Link]

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  • What is nucleophilic substitution?. Chemguide. [Link]

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  • Nucleophilic Substitution Reactions. University of Calcutta. [Link]

  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. ResearchGate. Published October 20, 2017. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Experimental Procedures. Beilstein Journals. [Link]

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  • Substitution of benzylic and allylic halides. Chemistry LibreTexts. Published June 5, 2019. [Link]

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  • What Safety Precautions Should Be Taken When Working with Solvents?. Chemistry For Everyone. Published February 1, 2025. [Link]

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  • General method for selective Mono-Boc protection of diamines and thereof. SciSpace. [Link]

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  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Published April 25, 2024. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Nucleophilic Substitution Reaction. BYJU'S. [Link]

  • Boc Protection of Aminoglycosides. ChemSpider Synthetic Pages. Published July 15, 2012. [Link]

  • 11 - Precautions For Handling Organic Solvent. Scribd. [Link]

  • Predicting Products of Nucleophilic Substitution Reactions. YouTube. Published January 27, 2018. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. Published June 13, 2024. [Link]

  • Nucleophilic Substitution Reactions - An Introduction. Chemistry Steps. Published October 26, 2021. [Link]

  • Experiment 7 — Nucleophilic Substitution. Swarthmore College. [Link]

    • Nucleophilic Substitution Reactions. University of Missouri–St. Louis. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Published August 5, 2025. [Link]

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Application Note & Protocols: Strategic Deprotection of the Boc Group from 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Deprotection in Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, for the protection of amine functionalities.[1][2][3] Its widespread use stems from its robustness under a wide range of non-acidic conditions and its predictable, clean cleavage under acidic treatment.[4][5] This application note provides an in-depth guide to the deprotection of a specific, multifunctional substrate: 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane .

This molecule presents a unique set of chemical features that must be considered when selecting a deprotection strategy:

  • An Acid-Labile Boc Group: The primary target for cleavage.

  • An Electron-Rich Aromatic System: The 4-methoxyphenyl (anisyl) group is susceptible to electrophilic attack.

  • A Primary Alkyl Bromide: A functional handle that must be preserved for subsequent synthetic transformations.

The choice of deprotection method is therefore not trivial. An overly aggressive approach could lead to unwanted side reactions, such as alkylation of the aromatic ring by the tert-butyl cation intermediate, while an ineffective method will result in incomplete conversion. This guide will explore the mechanistic underpinnings of common deprotection strategies and provide detailed, validated protocols tailored for this substrate, ensuring high yield and purity of the desired primary amine.

Mechanistic Insight: The Chemistry of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved through acid catalysis.[4][6][7] The mechanism is a well-established E1 elimination pathway that proceeds in several distinct steps. Understanding this mechanism is crucial for anticipating potential side reactions and optimizing conditions.[1][8]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][6][9] This initial step activates the Boc group, rendering it susceptible to cleavage.

  • Formation of the tert-Butyl Cation: The protonated intermediate undergoes fragmentation, cleaving the tert-butyl-oxygen bond. This generates a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][8]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide (CO₂).[6][9] This irreversible step drives the reaction to completion. It is imperative to perform this reaction in a well-ventilated fume hood or with an appropriate gas outlet to allow the CO₂ to escape safely.[4]

  • Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4][8]

The tert-butyl cation generated in step 2 is a potent electrophile and the primary source of potential side reactions. It can be quenched by a scavenger, deprotonate to form isobutylene gas, or alkylate other nucleophilic sites within the molecule.[4][10] For the target substrate, the electron-rich 4-methoxyphenyl ring is a prime target for such Friedel-Crafts alkylation, a critical consideration addressed in the following protocols.[10]

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Mechanism Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Carbamate Start->Protonated + H⁺ (e.g., TFA, HCl) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Fragmentation Products Free Amine (Salt Form) + CO₂ + Isobutylene Carbocation->Products Decarboxylation SideReaction Side Product (t-Bu Alkylation) Carbocation->SideReaction Electrophilic Attack (e.g., on Anisyl Ring)

Caption: General mechanism of acid-catalyzed Boc deprotection.

Recommended Protocols for Deprotection

Based on the structure of this compound, two robust and widely adopted acidic protocols are recommended. The choice between them may depend on available reagents, desired salt form of the product, and downstream applications.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and typically proceeds rapidly at room temperature.[2][11] The use of a DCM/TFA mixture allows for good substrate solubility and straightforward removal of reagents post-reaction via rotary evaporation.

Principle: TFA is a strong acid (pKa ≈ 0.5) that efficiently catalyzes the cleavage of the Boc group. DCM serves as an inert solvent. A common ratio is 20-50% TFA in DCM, which is generally sufficient for complete deprotection without requiring elevated temperatures.[11]

Materials and Reagents

Reagent/Material Grade Supplier
This compound ≥95% BLDpharm (Cat: 924818-01-9)[12] or equivalent
Dichloromethane (DCM), anhydrous ACS Grade Standard Supplier
Trifluoroacetic Acid (TFA) Reagent Grade Standard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solution - Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄) ACS Grade Standard Supplier
Diethyl Ether or Pentane ACS Grade Standard Supplier

| Round-bottom flask, magnetic stirrer, TLC plates | - | Standard Laboratory Equipment |

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration), add trifluoroacetic acid (4-10 eq, typically 25% v/v). For sensitive substrates, the solution can be cooled to 0 °C in an ice bath before the addition of TFA.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or 0 °C to RT). Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should have a lower Rf value and may stain with ninhydrin (a test for primary amines). The reaction is typically complete within 1-3 hours.[11][13]

  • Workup (Salt Isolation): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[9] The resulting oil is the trifluoroacetate salt of the amine. To obtain a solid, add cold diethyl ether and agitate until a precipitate forms.[9] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Workup (Free Base Isolation): Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM or ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until CO₂ evolution ceases.[9] Then, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, typically as an oil.

  • Purification: If necessary, the product can be purified by silica gel column chromatography.

Safety: TFA is highly corrosive and volatile. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This is another classic and highly efficient method.[14][15][16] Commercially available solutions of 4M HCl in dioxane are convenient and provide a controlled amount of acid, often leading to cleaner reactions and easier isolation of the hydrochloride salt.[13][14][15]

Principle: Anhydrous HCl in an organic solvent like dioxane provides the acidic conditions necessary for cleavage. This method is particularly useful for generating the hydrochloride salt of the amine directly, which is often a stable, crystalline solid suitable for long-term storage or direct use in subsequent reactions.

Materials and Reagents

Reagent/Material Grade Supplier
This compound ≥95% BLDpharm (Cat: 924818-01-9)[12] or equivalent
4M HCl in 1,4-Dioxane Reagent Grade Standard Supplier
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) ACS Grade Standard Supplier
Diethyl Ether ACS Grade Standard Supplier

| Round-bottom flask, magnetic stirrer | - | Standard Laboratory Equipment |

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like DCM or ethyl acetate if solubility in dioxane is limited. Add the 4M HCl in 1,4-dioxane solution (a large excess, e.g., 10-20 eq of HCl) to the substrate solution.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[14][15] Monitor by TLC as described in Protocol 1. Often, the product hydrochloride salt will precipitate from the reaction mixture as a white solid.

  • Workup (Salt Isolation): If a precipitate has formed, add an anti-solvent like diethyl ether to ensure complete precipitation. Collect the solid product by filtration, wash thoroughly with diethyl ether to remove residual dioxane and any non-polar impurities, and dry under vacuum.

  • Workup (Free Base Isolation): If the free base is desired, concentrate the reaction mixture, then partition the residue between DCM/EtOAc and a base such as saturated NaHCO₃ or dilute NaOH(aq). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Safety: 4M HCl in dioxane is corrosive. 1,4-Dioxane is a suspected carcinogen and should be handled with care in a fume hood.[17]

Experimental Workflow and Data Comparison

A well-structured workflow is essential for reproducible results. The following diagram outlines the key stages of a typical Boc deprotection experiment.

Deprotection_Workflow Start Start: Boc-Protected Amine Dissolve Dissolve Substrate in Anhydrous Solvent (DCM) Start->Dissolve Reagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) at 0°C or RT Dissolve->Reagent Monitor Monitor Reaction (TLC/LC-MS) Reagent->Monitor Quench Reaction Complete Monitor->Quench >95% Conversion Workup Workup: - Evaporation - Neutralization (for free base) - Precipitation (for salt) Quench->Workup Purify Purification (Filtration or Chromatography) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze End Final Product: Amine Salt or Free Base Analyze->End

Caption: Standard experimental workflow for Boc deprotection.

Comparative Summary of Protocols
ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1–3 hours0.5–2 hours
Product Form Trifluoroacetate salt or free baseHydrochloride salt or free base
Advantages Fast, volatile reagents are easy to remove.Often yields crystalline HCl salt, can be milder.[14][15]
Disadvantages TFA is highly corrosive and expensive. Risk of trifluoroacetylation side products.[]Dioxane is a suspected carcinogen.[17] May require co-solvent.

Alternative Mild Deprotection Methods

For substrates with extreme acid sensitivity, where the standard protocols may fail, several milder alternatives have been developed. While likely unnecessary for the target molecule, they are valuable tools for the synthetic chemist.

  • Lewis Acids: Reagents like iron(III) chloride (FeCl₃) or zinc bromide (ZnBr₂) can catalyze Boc cleavage under milder, sometimes neutral, conditions, offering a different chemoselectivity profile.[2][19][20]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected amine in a suitable solvent like boiling water or in a continuous flow reactor can effect deprotection without any acid catalyst.[21][22][23]

  • Oxalyl Chloride in Methanol: This recently reported method provides a very mild system for deprotecting a wide range of N-Boc compounds at room temperature, showing tolerance for many other functional groups.[24][25][26][27][28]

Conclusion

The deprotection of this compound can be reliably achieved using standard acidic protocols, namely TFA in DCM or 4M HCl in dioxane. Both methods are efficient and high-yielding. The primary consideration for this specific substrate is the potential for alkylation of the electron-rich methoxyphenyl ring by the tert-butyl cation intermediate. Careful monitoring of the reaction by TLC to avoid prolonged reaction times is recommended. The choice between the two primary methods will largely be dictated by the desired final salt form and laboratory reagent availability. The provided protocols serve as a robust starting point for researchers and drug development professionals, enabling the successful synthesis of the target amine for further elaboration.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

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  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. (2025). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Semantic Scholar. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • NIH National Library of Medicine. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

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Application Notes and Protocols for 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block for Modulating the Calcium-Sensing Receptor

In the landscape of modern drug discovery, the strategic design and synthesis of molecules that can precisely interact with biological targets is paramount. The compound 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane emerges as a valuable chiral building block, particularly for the synthesis of modulators of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a critical role in maintaining calcium homeostasis in the body.[1][2] Its activation in the parathyroid glands leads to a reduction in the secretion of parathyroid hormone (PTH), thereby lowering blood calcium levels.[1]

Dysregulation of the CaSR is implicated in various disorders, including primary and secondary hyperparathyroidism, and osteoporosis.[3][4] Consequently, the CaSR has become a significant therapeutic target.[2] Molecules that modulate CaSR activity are broadly classified into two categories:

  • Calcimimetics: These are positive allosteric modulators that enhance the sensitivity of the CaSR to extracellular calcium, leading to the suppression of PTH secretion. The drug Cinacalcet is a prime example, used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1][5]

  • Calcilytics: These are negative allosteric modulators or antagonists of the CaSR. By inhibiting the receptor, they "trick" the parathyroid gland into perceiving low calcium levels, leading to a transient increase in PTH secretion.[2][6] This pulsatile release of PTH has a bone-anabolic effect, making calcilytics promising therapeutic agents for osteoporosis.[3][6]

The structural motif of a substituted 3-aminopropane is a common feature in many CaSR modulators. The title compound, this compound, provides a synthetically versatile platform to access a variety of these compounds. The Boc-protected amine offers a stable, yet easily deprotected functional group, while the terminal bromine serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of diverse chemical moieties to explore the structure-activity relationships of novel CaSR modulators.

Application: Synthesis of a Novel Calcium-Sensing Receptor Antagonist Analog

This application note details a representative protocol for the use of this compound in the synthesis of a novel CaSR antagonist. The strategy involves a nucleophilic substitution reaction to introduce a key pharmacophore, followed by deprotection of the Boc group.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The key step is the nucleophilic substitution on the bromo-propane derivative to form a new carbon-nitrogen bond.

G A 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane C Boc-protected Intermediate A->C Nucleophilic Substitution B Nucleophile (e.g., amine) B->C D Deprotection C->D E Final CaSR Antagonist Analog D->E

Caption: General synthetic workflow for CaSR antagonist synthesis.

Detailed Experimental Protocol: Synthesis of a Representative CaSR Antagonist Intermediate

This protocol describes the synthesis of a key intermediate for a novel CaSR antagonist via a nucleophilic substitution reaction.

Reaction Scheme:

(Image of the chemical reaction showing this compound reacting with a generic amine nucleophile to yield the substituted product)

Materials:

  • This compound

  • Amine nucleophile (e.g., 2-aminoindan)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetonitrile (20 mL per mmol of the bromo-propane derivative).

  • Add the amine nucleophile (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) as a base.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Nucleophile2-aminoindan
BasePotassium Carbonate
SolventAcetonitrile
Reaction Temperature82°C (Reflux)
Reaction Time16 hours
Expected Yield75-85%
Purification MethodSilica Gel Chromatography

Biological Context: The Calcium-Sensing Receptor Signaling Pathway

The CaSR is a Class C G-protein coupled receptor that is activated by extracellular calcium ions.[1] In the parathyroid gland, its activation initiates a signaling cascade that inhibits the secretion of PTH. CaSR antagonists, or calcilytics, block this receptor, leading to a transient increase in PTH levels. This pulsatile PTH release is known to have an anabolic effect on bone, stimulating bone formation and increasing bone mineral density.[6]

G cluster_0 cluster_1 CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition Ca_ext Extracellular Ca2+ Ca_ext->CaSR Activates Calcilytic CaSR Antagonist (Calcilytic) Calcilytic->CaSR Blocks PTH_release Increased PTH Secretion Bone_anabolism Bone Anabolism PTH_release->Bone_anabolism

Caption: CaSR signaling pathway and the effect of an antagonist.

Conclusion

This compound is a key chiral building block for the synthesis of novel CaSR modulators. Its utility lies in the facile introduction of diverse functionalities through nucleophilic substitution, enabling the exploration of new chemical space in the quest for potent and selective calcilytics for the treatment of osteoporosis and other bone-related disorders. The representative protocol provided herein demonstrates a practical and efficient method for the application of this versatile intermediate in drug discovery programs.

References

  • The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. PubMed Central. [Link]

  • Physiology and pathophysiology of the calcium-sensing receptor in the kidney. PMC. [Link]

  • Calcium-sensing receptor. Wikipedia. [Link]

  • Role of the Calcium-Sensing Receptor in the Pathophysiology of Secondary Hyperparathyroidism. Clinical Kidney Journal. [Link]

  • The calcium-sensing receptor complements parathyroid hormone-induced bone turnover in discrete skeletal compartments in mice. PMC. [Link]

  • CASR gene. MedlinePlus Genetics. [Link]

  • Discovery and Development of Calcimimetic and Calcilytic Compounds. PubMed. [Link]

  • Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists. PMC. [Link]

  • Discovery of a Potent and Short−Acting Oral Calcilytic with a Pulsatile Secretion of Parathyroid Hormone. PMC. [Link]

  • Calcimimetic and calcilytic drugs for treating bone and mineral-related disorders. PubMed. [Link]

  • Ronacaleret. PubChem. [Link]

  • Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. PubMed. [Link]

  • JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats. PubMed. [Link]

  • A semimechanistic model of the time-course of release of PTH into plasma following administration of the calcilytic JTT-305/MK-5442 in humans. PubMed. [Link]

  • [Antagonist for calcium-sensing receptor. JTT-305/MK-5442]. PubMed. [Link]

  • Pharmacodynamic responses to combined treatment regimens with the calcium sensing receptor antagonist JTT-305/MK-5442 and alendronate in osteopenic ovariectomized rats. PubMed. [Link]

  • Synthesis of the calcilytic ligand NPS 2143. PMC. [Link]

  • Calcilytics: antagonists of the calcium-sensing receptor for the treatment of osteoporosis. Future Medicinal Chemistry. [Link]

  • Pharmacology of the calcium sensing receptor. PMC. [Link]

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Application Note: A Detailed Protocol for the Synthesis of N-Boc-2-(4-methoxyphenyl)pyrrolidine via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry and natural product synthesis.[1] This five-membered saturated nitrogen heterocycle is a prevalent structural motif in a vast array of biologically active compounds, including alkaloids, amino acids like proline, and numerous pharmaceuticals.[2][3] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, enabling effective interaction with biological targets.[4] Consequently, pyrrolidine derivatives are found in drugs treating a wide range of conditions, from central nervous system disorders to infectious diseases.[5][6]

This application note provides a comprehensive guide to the synthesis of a substituted pyrrolidine, tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, from the linear precursor 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane. The strategy hinges on a robust intramolecular nucleophilic substitution reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and outline methods for product characterization, offering researchers a reliable pathway to this valuable synthetic intermediate.

Reaction Mechanism: Intramolecular SN2 Cyclization

The formation of the pyrrolidine ring from the bromo-amine precursor is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine.[7] While the Boc group reduces the nucleophilicity of the nitrogen atom compared to a free amine, its N-H proton is acidic enough to be removed by a strong, non-nucleophilic base.

The reaction proceeds via the following key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the nitrogen of the Boc-carbamate. This generates a highly nucleophilic nitrogen anion.

  • Intramolecular Attack: The resulting anion acts as an intramolecular nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This is a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.

  • Displacement: The carbon-nitrogen bond forms concurrently with the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group and yielding the stable, five-membered pyrrolidine ring.

This concerted mechanism ensures a high-yielding and stereospecific transformation, provided that the starting material is enantiomerically pure.

Figure 1: Mechanism of intramolecular SN2 cyclization.

Detailed Experimental Protocol

This protocol details the synthesis of tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥95% PuritySigma-AldrichStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichStrong base. Handle with extreme care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD MilliporeReaction solvent. Must be anhydrous.
Saturated Ammonium Chloride (NH₄Cl) SolutionACS Reagent GradeFisher ScientificFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS Reagent GradeFisher ScientificExtraction solvent.
Brine (Saturated NaCl Solution)ACS Reagent GradeFisher ScientificFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeFisher ScientificDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄EMD MilliporeFor reaction monitoring.
Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Nitrogen or Argon gas line with a manifold

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Synthesis Procedure

Reaction Setup:

  • Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask.

  • Seal the flask with rubber septa and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.40 g, 10.0 mmol, 1.2 equivalents).

  • Add 20 mL of anhydrous THF via syringe. Stir the suspension at room temperature.

Addition of Starting Material: 5. In a separate dry flask, dissolve this compound (3.0 g, 8.33 mmol, 1.0 equivalent) in 20 mL of anhydrous THF. 6. Cool the NaH suspension in THF to 0 °C using an ice-water bath. 7. Slowly add the solution of the starting material to the stirred NaH suspension dropwise via syringe over 20-30 minutes. Note: Hydrogen gas is evolved. Ensure proper ventilation and that the gas can escape through a bubbler.

Reaction and Monitoring: 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Stir the reaction for 12-18 hours. 10. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Eluent: 20% Ethyl Acetate in Hexanes.
  • Visualization: UV light (254 nm) and/or potassium permanganate stain.
  • The reaction is complete when the starting material spot has been completely consumed.

Work-up and Extraction: 11. Once the reaction is complete, cool the flask to 0 °C in an ice-water bath. 12. CAUTIOUSLY quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH. 13. Transfer the mixture to a separatory funnel containing 50 mL of deionized water. 14. Extract the aqueous layer with ethyl acetate (3 x 50 mL). 15. Combine the organic layers and wash with brine (1 x 50 mL). 16. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: 17. The resulting crude oil is purified by flash column chromatography on silica gel. 18. Packing Solvent: 5% Ethyl Acetate in Hexanes. 19. Elution Gradient: Start with 5% Ethyl Acetate in Hexanes, gradually increasing to 20% Ethyl Acetate in Hexanes. 20. Collect fractions and analyze by TLC to identify those containing the pure product. 21. Combine the pure fractions and remove the solvent in vacuo to yield tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate as a colorless to pale yellow oil.

Workflow and Data Summary

The entire experimental process can be visualized as a sequential workflow, ensuring clarity and reproducibility.

G A 1. Setup - Dry glassware under N₂ - Add NaH and anhydrous THF B 2. Reagent Addition - Dissolve starting material in THF - Add dropwise to NaH suspension at 0 °C A->B   C 3. Reaction - Warm to room temperature - Stir for 12-18 hours B->C   D 4. Monitoring - Check reaction completion by TLC - Eluent: 20% EtOAc/Hexanes C->D   E 5. Work-up - Quench with sat. NH₄Cl at 0 °C - Extract with EtOAc D->E   F 6. Purification - Concentrate crude product - Purify by flash column chromatography E->F   G 7. Analysis - Combine pure fractions - Remove solvent and characterize product F->G  

Figure 2: Experimental workflow for pyrrolidine synthesis.

Summary of Reaction Parameters
ParameterValuePurpose
Starting Material1.0 eqElectrophile and nucleophile precursor
Base (NaH)1.2 eqDeprotonation of Boc-amine
SolventAnhydrous THFReaction medium
Concentration~0.2 MStandard reaction concentration
Reaction Temperature0 °C to Room TemperatureControl initial reactivity, then proceed
Reaction Time12 - 18 hoursTime for reaction completion
TLC Eluent20% Ethyl Acetate / HexanesMonitoring progress
Purification MethodFlash Column Chromatography (Silica Gel)Isolate pure product

Product Characterization

To confirm the identity and purity of the synthesized tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group (~3.8 ppm), a multiplet for the pyrrolidine ring protons, and a large singlet for the nine protons of the tert-butyl (Boc) group (~1.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including aromatic carbons, the quaternary carbon of the Boc group, and the aliphatic carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of the product (C₁₆H₂₃NO₃, MW: 277.36 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band around 1690-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate (Boc group).

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of N-Boc-2-(4-methoxyphenyl)pyrrolidine through an intramolecular cyclization strategy. The use of a strong, non-nucleophilic base is key to facilitating the reaction, which proceeds in high yield under mild conditions. This application note serves as a practical guide for researchers in drug discovery and organic synthesis, enabling access to a valuable heterocyclic building block for further chemical exploration.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Ma, D., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4999. [Link]

  • Campeau, L.-C., et al. (2022). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 99, 382-401. [Link]

  • Kaur, M., et al. (2018). Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]

  • O'Brien, P. (2014). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 79(14), 6733-6747. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Ho, C.-Y., et al. (2021). Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. ACS Catalysis, 11(15), 9836-9846. [Link]

  • Jurkaš, V., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(17), 11847-11854. [Link]

  • Sjöberg, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Trost, B. M. (2000). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Accounts of Chemical Research, 33(7), 447-458. [Link]

  • Vitaku, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7246. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3756957, 2-(4-Methoxyphenyl)pyrrolidine. [Link]

  • Chen, J., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 57(84), 10985-10988. [Link]

  • Kumar, A., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(37), 7313-7323. [Link]

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Application Notes and Protocols: Strategic C-C Bond Formation via Organometallic Reactions with 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of tert-butyl (3-bromo-1-(4-methoxyphenyl)propyl)carbamate with various organometallic reagents. This key transformation enables the introduction of diverse carbon-based substituents at the C4 position, yielding a versatile scaffold for pharmaceutical and agrochemical research. We delve into the mechanistic nuances, compare the utility of different classes of organometallics—including Grignard reagents, organocuprates, and organolithiums—and provide detailed, field-proven protocols to ensure reproducible and high-yielding outcomes. The causality behind experimental choices, strategies to mitigate side reactions, and data-driven reagent selection are emphasized to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Utility of a Versatile Scaffold

The 1-(Boc-amino)-1-(4-methoxyphenyl)propane backbone is a privileged scaffold in medicinal chemistry. The strategic incorporation of diverse substituents at the terminus of the propyl chain allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][] The precursor, 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane, serves as a versatile electrophile for carbon-carbon bond formation. The reaction with organometallic nucleophiles is a cornerstone of this synthetic strategy.

The tert-butoxycarbonyl (Boc) protecting group is crucial for the success of these reactions.[3][4] It effectively shields the amine functionality from acting as a base or nucleophile, which would otherwise lead to undesired side reactions with the organometallic reagent.[3][5] The Boc group is stable under the basic conditions of many organometallic reactions and can be readily removed under mild acidic conditions post-transformation.[6][7] This guide will explore the practical considerations and mechanistic underpinnings of reacting this key intermediate with a range of organometallic partners.

Mechanistic Considerations and Reagent Selection

The reaction of this compound with an organometallic reagent (R-M) proceeds primarily via a nucleophilic substitution pathway. However, the specific mechanism and the propensity for side reactions are heavily influenced by the nature of the organometallic reagent employed.

Grignard Reagents (R-MgX)

Grignard reagents are powerful, readily accessible nucleophiles for C-C bond formation.[8][9] The reaction with alkyl bromides is a classic transformation, though it can be complicated by side reactions such as elimination and metal-halogen exchange.[10][11]

Mechanism: The generally accepted mechanism for Grignard reactions with alkyl halides can involve single electron transfer (SET) pathways, particularly with sterically hindered substrates.[8] However, for primary bromides like our substrate, a nucleophilic substitution pathway is more likely.

Challenges and Solutions:

  • Basicity: Grignard reagents are also strong bases, which can lead to elimination reactions. However, with a primary bromide, this is less of a concern.

  • Chemoselectivity: The Boc group is generally stable to Grignard reagents at low temperatures. However, prolonged reaction times or elevated temperatures can lead to attack at the carbonyl of the Boc group.[12][13]

  • Copper Catalysis: The addition of catalytic amounts of copper salts, such as CuI or Li₂CuCl₄, can significantly improve the yield and selectivity of the coupling reaction between Grignard reagents and alkyl halides.[14][15][16][17] This is thought to proceed through the in-situ formation of a more reactive organocuprate-like species.[17][18]

Organocuprates (Gilman Reagents, R₂CuLi)

Organocuprates, or Gilman reagents, are generally considered "softer" nucleophiles compared to Grignard or organolithium reagents.[19][20][21] This property makes them highly effective for reactions with alkyl halides, often providing cleaner reactions and higher yields with fewer side products.[21][22]

Mechanism: The reaction of organocuprates with alkyl halides is a well-established Sₙ2-type reaction.[21] This provides a reliable and predictable method for C-C bond formation.

Advantages:

  • High Chemoselectivity: Organocuprates are less basic than Grignard reagents and show excellent chemoselectivity, with minimal to no reaction with the Boc protecting group.[19]

  • Broad Substrate Scope: A wide variety of alkyl, vinyl, and aryl groups can be transferred using organocuprates.[21][23]

Organolithium Reagents (R-Li)

Organolithium reagents are the most reactive of the three classes discussed. While they are potent nucleophiles, their high basicity often leads to undesired side reactions, including elimination and proton abstraction.

Challenges:

  • Lithium-Halogen Exchange: A significant competing reaction is lithium-halogen exchange, where the organolithium reagent swaps its lithium for the bromine on the substrate.[11][24][25] This generates a new organolithium species from the starting material, which can then react further, leading to a complex mixture of products.

  • Low Chemoselectivity: The high reactivity of organolithiums makes them more likely to react with the Boc protecting group.

Due to these challenges, organolithium reagents are generally not the first choice for this particular transformation unless specific structural goals necessitate their use and the reaction conditions are carefully controlled.

Comparative Data and Reagent Selection Guide

The choice of organometallic reagent is critical for the successful synthesis of the desired 4-substituted product. The following table summarizes the expected outcomes with different classes of reagents.

Organometallic ReagentPrimary Reaction PathwayTypical YieldsKey AdvantagesMajor Potential Side Reactions
Grignard (R-MgX) Nucleophilic SubstitutionModerate to GoodReadily available, cost-effectiveElimination, attack on Boc group
Grignard with Cu catalyst Nucleophilic SubstitutionGood to ExcellentImproved yield and selectivity[14][16]
Organocuprate (R₂CuLi) Sₙ2Good to ExcellentHigh chemoselectivity, clean reaction[21]
Organolithium (R-Li) Nucleophilic SubstitutionVariable to PoorHigh reactivityLithium-halogen exchange, elimination, attack on Boc group[11][24]

Experimental Protocols

Safety Precautions: All reactions involving organometallic reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organometallic reagents are pyrophoric and/or react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Copper-Catalyzed Grignard Reaction

This protocol is recommended for a balance of reactivity, cost-effectiveness, and yield.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under vacuum reagents Add this compound and anhydrous THF start->reagents catalyst Add CuI (e.g., 5 mol%) reagents->catalyst cool Cool to 0 °C catalyst->cool grignard Slowly add Grignard reagent (1.2 eq) via syringe pump cool->grignard warm Warm to room temperature and stir grignard->warm quench Quench with saturated aq. NH₄Cl warm->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the copper-catalyzed Grignard reaction.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser under an argon atmosphere.[26][27]

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

  • Catalyst Introduction: Add copper(I) iodide (0.05 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Slowly add the Grignard reagent (1.2 eq, commercially available or freshly prepared) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[14]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.[28]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Organocuprate (Gilman) Reaction

This protocol is recommended when high chemoselectivity is paramount and the Grignard approach provides unsatisfactory results.

Diagram of the Logical Relationship:

G cluster_gilman_prep Gilman Reagent Preparation cluster_coupling Coupling Reaction RLi Organolithium (2 eq) Gilman Gilman Reagent (R₂CuLi) RLi->Gilman CuI Copper(I) Iodide (1 eq) CuI->Gilman Product Desired 4-substituted product Gilman->Product Substrate This compound Substrate->Product

Caption: Preparation and reaction of the Gilman reagent.

Step-by-Step Methodology:

  • Gilman Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask under argon, suspend copper(I) iodide (1.0 eq) in anhydrous THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add the organolithium reagent (2.0 eq) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent.[19][20]

  • Substrate Addition:

    • In a separate flame-dried flask, dissolve this compound (1.0 eq relative to CuI) in anhydrous THF.

    • Cool the substrate solution to -78 °C.

    • Slowly transfer the freshly prepared Gilman reagent solution to the substrate solution via a cannula.

  • Reaction Progression: Allow the reaction to stir at -78 °C and then slowly warm to room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7-10 as described in Protocol 1.

Troubleshooting and Final Considerations

  • Low Yields with Grignard Reagents: If yields are low, consider increasing the amount of copper catalyst or switching to a more reactive catalyst system like Li₂CuCl₄. Ensure the Grignard reagent is of high quality and titered if prepared in-house.

  • Formation of Side Products: The presence of elimination or Wurtz coupling products (R-R) may indicate that the reaction temperature is too high or the Grignard reagent is too basic. Slower addition at lower temperatures can mitigate these issues.

  • Incomplete Reaction: If the reaction stalls, a gentle warming of the reaction mixture (e.g., to 40 °C) may be necessary, but this should be done cautiously to avoid decomposition of the Boc group.

By carefully selecting the appropriate organometallic reagent and meticulously controlling the reaction conditions, the synthesis of diverse 4-substituted 1-(Boc-amino)-1-(4-methoxyphenyl)propanes can be achieved with high efficiency and reproducibility. This guide provides a robust framework for researchers to build upon in their synthetic campaigns.

References

  • Chen, J., et al. (2011). Copper nanoparticle-catalyzed cross-coupling of alkyl halides with Grignard reagents. Chemical Communications, 47(30), 8644-8646. [Link]

  • Yang, C.-T., et al. (2012). Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents. Journal of the American Chemical Society, 134(27), 11124-11127. [Link]

  • Osborne-Benthaus, E. (2021). EXPLORATION OF COPPER-CATALYZED GRIGNARD CROSS-COUPLING BETWEEN 3-HALO-4-ALKOXYBENZOATES AND BROMOISOPRENOIDS. Thesis, University of Richmond. [Link]

  • Cahiez, G., et al. (2007). Cu-Catalyzed Alkylation of Grignard Reagents: A New Efficient Procedure. Angewandte Chemie International Edition, 46(24), 4534-4536. [Link]

  • Sureshbabu, P., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(18), 11823-11838. [Link]

  • Li, W., et al. (2015). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 20(8), 13898-13911. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. [Link]

  • Wipf, P., & Maciejewski, J. P. (2010). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. Organic letters, 12(20), 4592-4595. [Link]

  • Organic Syntheses. (2018). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-531. [Link]

  • Ashby, E. C., & DePriest, R. N. (1982). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 104(23), 6332-6338. [Link]

  • ResearchGate. (n.d.). Chemo-Selective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage Under Catalyst-free Condition. [Link]

  • Organic Syntheses. (1971). 6-Chloro-1-hexene. Organic Syntheses, 51, 103. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Lee, J., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17094-17102. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Siegel, D. (n.d.). Lithium-Halogen Exchange. Harvard University. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]

  • Luo Group. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. University of California, Berkeley. [Link]

  • Merrick, I. B., & Ready, J. M. (2020). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. The Journal of organic chemistry, 85(11), 6905-6921. [Link]

  • Knochel, P., et al. (2006). Generation of functionalized aryl and heteroaryl aluminum reagents by halogen–lithium exchange. Chemical Communications, (7), 787-789. [Link]

  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. [Link]

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  • Organic Syntheses. (2007). L-Proline. Organic Syntheses, 84, 324. [Link]

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The Versatile Chiral Synthon: Application and Protocols of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the development of novel chiral building blocks. Among these, tert-butyl (1-(4-methoxyphenyl)-3-bromopropyl)carbamate, a trifunctional molecule featuring a Boc-protected amine, a bromine leaving group, and a chiral benzylic center, has emerged as a powerful and versatile synthon. Its unique structural architecture allows for the stereocontrolled synthesis of a variety of nitrogen-containing heterocycles and other complex chiral molecules, making it an invaluable tool for researchers in medicinal chemistry and drug development.

This comprehensive guide provides an in-depth exploration of the applications of this chiral building block, complete with detailed experimental protocols and mechanistic insights to empower researchers to effectively utilize this reagent in their synthetic endeavors.

Core Attributes and Synthetic Potential

The utility of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is temporarily masked, allowing for selective transformations at the electrophilic carbon bearing the bromine atom. The chiral center, established during its synthesis, serves as a stereochemical control element in subsequent reactions. The electron-donating nature of the para-methoxyphenyl group can also influence the reactivity of the benzylic position.

This strategic combination of features enables a range of synthetic transformations, primarily centered around intramolecular cyclization to form valuable chiral heterocycles such as pyrrolidines and piperidines.

Diagram of Key Synthetic Transformations

G cluster_0 Core Building Block cluster_1 Key Applications BuildingBlock 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane Pyrrolidines Chiral 2-(4-methoxyphenyl)pyrrolidines BuildingBlock->Pyrrolidines Intramolecular Cyclization (5-exo-tet) Piperidines Chiral 2-(4-methoxyphenyl)piperidines BuildingBlock->Piperidines Intermolecular Alkylation followed by Intramolecular Cyclization Azetidines Chiral Azetidines BuildingBlock->Azetidines Intramolecular Cyclization (4-exo-tet) Alkylation N-Alkylation BuildingBlock->Alkylation Nucleophilic Substitution

Caption: Synthetic pathways from the chiral building block.

Synthesis of the Chiral Building Block

The enantioselective synthesis of this compound is a critical first step. A common and effective method involves the asymmetric reduction of a corresponding ketone precursor, followed by functional group manipulations.

Protocol 1: Enantioselective Synthesis

Workflow for the Synthesis of the Chiral Building Block

G Start 4'-Methoxypropiophenone Step1 Bromination Start->Step1 Step2 Asymmetric Reduction (e.g., CBS reduction) Step1->Step2 Step3 Azide Substitution Step2->Step3 Step4 Reduction of Azide Step3->Step4 Step5 Boc Protection Step4->Step5 End 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane Step5->End

Caption: Workflow for the enantioselective synthesis.

Step-by-Step Methodology:

  • Bromination: Start with 4'-methoxypropiophenone and perform an α-bromination of the ketone.

  • Asymmetric Reduction: The resulting α-bromoketone is then subjected to an enantioselective reduction. The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a well-established method for achieving high enantioselectivity.

  • Azide Substitution: The chiral bromo-alcohol is then converted to the corresponding azide via nucleophilic substitution with sodium azide. This step typically proceeds with inversion of stereochemistry.

  • Reduction of Azide: The azide is reduced to the primary amine. A common method is hydrogenation using a palladium catalyst or reduction with triphenylphosphine followed by water.

  • Boc Protection: The resulting chiral amino alcohol is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to yield the Boc-protected amino alcohol.

  • Conversion of Alcohol to Bromide: Finally, the primary alcohol is converted to the bromide using a suitable brominating agent such as phosphorus tribromide or carbon tetrabromide and triphenylphosphine to afford the target chiral building block.

Application in Diastereoselective Cyclization: Synthesis of Chiral Pyrrolidines

A primary application of this chiral building block is the diastereoselective synthesis of 2-substituted pyrrolidines through intramolecular cyclization. The stereochemistry of the final product is dictated by the absolute configuration of the starting material.

Mechanistic Insight

The intramolecular cyclization proceeds via an SN2 mechanism. The Boc-protected nitrogen acts as an internal nucleophile, displacing the bromide. The stereocenter at the C1 position directs the conformation of the transition state, leading to a high degree of diastereoselectivity in the formation of the new stereocenter at the C5 position of the pyrrolidine ring.

Table 1: Representative Data for Diastereoselective Pyrrolidine Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1NaHTHF251285>95:5
2K₂CO₃DMF60247890:10
3t-BuOKTHF0692>98:2
Protocol 2: Synthesis of (R)-tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Workflow for Pyrrolidine Synthesis

G Start (S)-1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane Step1 Deprotonation of Boc-amine with base Start->Step1 Step2 Intramolecular SN2 Cyclization Step1->Step2 End (R)-tert-butyl 2-(4-methoxyphenyl) pyrrolidine-1-carboxylate Step2->End

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern drug discovery and development, the synthesis of complex, chiral molecules is of paramount importance. The building block, 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane , represents a versatile scaffold for this purpose. It incorporates a chiral center, a stable Boc-protected amine, and a reactive primary alkyl bromide (a C(sp³)-Br bond). This structure is an ideal starting point for introducing diverse molecular fragments, particularly through the power of palladium-catalyzed cross-coupling reactions. The synthesis of novel unnatural amino acids and complex pharmaceutical intermediates often leverages such strategic building blocks.[1]

This guide provides detailed, field-proven protocols for executing key cross-coupling reactions with this substrate. We will delve into the mechanistic rationale behind procedural choices, offering not just a "how-to," but a "why-to," to empower researchers to adapt and optimize these methods for their specific synthetic targets. While palladium-catalyzed couplings are robust for aryl halides (C(sp²)–X), their application to alkyl halides (C(sp³)–X) presents unique challenges, primarily slower oxidative addition and the competing side reaction of β-hydride elimination.[2][3] The protocols herein are designed with these challenges in mind, utilizing modern catalyst systems to ensure efficient and high-yielding transformations.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to forge new bonds.[4][5] Understanding this cycle is critical for troubleshooting and optimization.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-limiting step for alkyl halides and is heavily influenced by the choice of ligand.[6]

  • Transmetalation (for Suzuki Coupling) : The organic group from a secondary reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[7][8]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

The efficiency of this cycle, especially for C(sp³)-electrophiles, is critically dependent on the supporting phosphine ligand, which stabilizes the palladium center and promotes the desired reaction steps.[10]

Palladium_Catalytic_Cycle Figure 1: Generalized Palladium Catalytic Cycle cluster_main Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (R-Pd(II)L_n-X) Pd0->OxAdd R-X Trans Transmetalation Intermediate (R-Pd(II)L_n-R') OxAdd->Trans R'-M (Suzuki) or R'-NH (Buchwald) + Base Trans->Pd0 Reductive Elimination Product Product (R-R') Trans->Product

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

Application Protocol 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. For alkyl bromides, specialized catalyst systems are required to achieve high efficiency.[3][11]

Objective

To synthesize a 1,4-disubstituted propane derivative by coupling this compound with an arylboronic acid.

Reaction Scheme

(Image of the Suzuki reaction scheme with the specific substrate)

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed Water (often used as a co-solvent, ~10% v/v)

  • Inert Gas (Argon or Nitrogen)

Data Summary: Typical Suzuki-Miyaura Conditions for Alkyl Bromides
Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)80-10012-2475-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane9016-2480-92
Pd-G3-XPhos (2)-K₃PO₄ (2.0)THF651870-90

Yields are estimates and highly dependent on the specific arylboronic acid used.

Step-by-Step Experimental Protocol
  • Vessel Preparation : Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition (Solids) : Under a positive pressure of inert gas, add the palladium precatalyst, phosphine ligand, base, and arylboronic acid to the flask.

  • Substrate Addition : Add this compound to the flask.

  • Solvent Addition : Add the anhydrous organic solvent and degassed water (if applicable) via syringe. The mixture should be stirred to ensure homogeneity.

  • Degassing (Critical Step) : Sparge the reaction mixture with a gentle stream of Argon for 10-15 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution : Seal the vessel and place it in a preheated oil bath at the desired temperature. Stir the reaction vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is Ethyl Acetate/Hexanes.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with water and then brine. This removes the base and other inorganic salts.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling Start Prepare Inert Vessel (Schlenk Flask) AddSolids Add Solids: Pd Catalyst, Ligand, Base, Boronic Acid Start->AddSolids AddSubstrate Add Alkyl Bromide Substrate AddSolids->AddSubstrate AddSolvent Add Anhydrous Solvent(s) AddSubstrate->AddSolvent Degas Degas Mixture (Argon Sparge) AddSolvent->Degas React Heat and Stir (Monitor by TLC/LC-MS) Degas->React Workup Cool, Dilute, and Extract React->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Application Protocol 2: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in pharmaceutical synthesis.[12][13][14] The reaction couples an organohalide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[15]

Objective

To synthesize a novel diamine derivative by coupling this compound with a primary or secondary amine.

Reaction Scheme

(Image of the Buchwald-Hartwig reaction scheme with the specific substrate)

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂) (1-3 mol%)

  • Phosphine Ligand (e.g., BrettPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, LHMDS, K₂CO₃) (1.5-2.5 equiv)

  • Anhydrous Solvent (e.g., Toluene, THF, t-BuOH)

  • Inert Gas (Argon or Nitrogen)

Data Summary: Typical Buchwald-Hartwig Conditions for Alkyl Bromides
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (2.0)Toluene10012-2470-90
[Pd(cinnamyl)Cl]₂ (1.5)RuPhos (3)LHMDS (1.8)THF6518-2465-85
Pd(OAc)₂ (3)cataCXium A (6)K₂CO₃ (2.5)t-BuOH802460-80

Yields are estimates and highly dependent on the amine coupling partner.

Step-by-Step Experimental Protocol
  • Vessel and Reagent Preparation : Prepare an inert reaction vessel as described in the Suzuki protocol. If using a solid amine salt, ensure it is finely powdered and dried.

  • Reagent Addition : In a glovebox or under a strong counter-flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to the reaction vessel.

  • Substrate and Amine Addition : Add the this compound, followed by the anhydrous solvent. Finally, add the liquid amine coupling partner via syringe.

  • Reaction Execution : Seal the vessel securely (a screw-cap vial with a PTFE-lined septum is ideal) and place it in a preheated oil bath or heating block. Stir the reaction vigorously for the specified time.

  • Monitoring : Monitor the reaction progress by LC-MS, as the amine products may be difficult to visualize on TLC without a specific stain.

  • Work-up : After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with an organic solvent like ethyl acetate.

  • Extraction and Washing : Perform a standard aqueous extraction as described in the Suzuki protocol. Wash the combined organic layers with brine.

  • Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude material via flash column chromatography. A solvent gradient containing a small percentage of triethylamine (e.g., 0.5-1%) may be necessary to prevent product streaking on the silica gel.

Buchwald_Hartwig_Cycle Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination cluster_main Pd0 Pd(0)L_n OxAdd [R-Pd(II)L_n-Br] Pd0->OxAdd R-Br AmineCoord [R-Pd(II)L_n(HNR'₂)]⁺Br⁻ OxAdd->AmineCoord + HNR'₂ AmideComplex [R-Pd(II)L_n(NR'₂)] AmineCoord->AmideComplex - HBr (via Base) AmideComplex->Pd0 Reductive Elimination Product Product (R-NR'₂) AmideComplex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Troubleshooting and Mechanistic Considerations

  • Low Conversion/No Reaction : This is often due to catalyst deactivation. Ensure all reagents are pure, solvents are anhydrous, and the inert atmosphere was rigorously maintained. Increasing catalyst loading or switching to a more electron-rich, bulky ligand (like those from the Buchwald or Hartwig groups) can promote the difficult oxidative addition step.[10][16]

  • Formation of Side Products : For alkyl halides, the primary side reaction is β-hydride elimination , which forms an alkene. This can be minimized by using bulky phosphine ligands that create a sterically crowded environment around the palladium center, disfavoring the conformation required for elimination.[2] Running the reaction at the lowest effective temperature can also help.

  • Poor Yields with Certain Substrates : Highly hindered amines or electron-rich arylboronic acids may react sluggishly. In these cases, screening different bases, solvents, and ligands is essential. For Buchwald-Hartwig reactions, a stronger base like LHMDS might be required instead of NaOt-Bu.[12]

Safety Precautions

  • Palladium Catalysts and Ligands : Handle in a fume hood. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Bases : Sodium tert-butoxide (NaOt-Bu) and LHMDS are strong, corrosive, and moisture-sensitive bases. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents : Anhydrous solvents like THF and Dioxane can form explosive peroxides. Use from freshly opened bottles or after purification, and never distill to dryness.

  • Pressure : Reactions in sealed vessels can build up pressure. Always use a blast shield and ensure the vessel is not filled more than two-thirds full.

References

Application Note: A Scalable, Three-Step Synthesis of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is a valuable chiral building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a protected amine at a chiral center and a terminal alkyl bromide, makes it an ideal precursor for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various conditions while allowing for mild, acidic deprotection, a critical feature in multi-step syntheses.[1][]

This application note provides a comprehensive, field-tested guide for the multi-gram scale synthesis of this compound. The chosen three-step synthetic route is designed for scalability, employing cost-effective starting materials and robust, well-characterized reactions. We will delve into the causality behind experimental choices, address critical safety considerations for process scale-up, and provide detailed, self-validating protocols for each stage of the synthesis.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step sequence starting from commercially available anisole and 3-bromopropionyl chloride. This route was selected over others for its operational simplicity, high potential for yield optimization, and avoidance of hazardous or prohibitively expensive reagents.

  • Step 1: Friedel-Crafts Acylation: A regioselective Friedel-Crafts acylation of anisole establishes the core carbon skeleton, yielding the key ketone intermediate, 3-bromo-1-(4-methoxyphenyl)propan-1-one.

  • Step 2: Reductive Amination: The ketone is converted directly to the primary amine via a one-pot reductive amination. This step creates the chiral center of the molecule as a racemic mixture.

  • Step 3: Boc Protection: The resulting primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) to afford the final target molecule with excellent purity and yield.

G cluster_0 Synthetic Pathway A Anisole + 3-Bromopropionyl chloride B 3-Bromo-1-(4-methoxyphenyl)propan-1-one (Ketone Intermediate) A->B Step 1: Friedel-Crafts Acylation AlCl₃, DCM C 1-Amino-3-bromo-1-(4-methoxyphenyl)propane (Racemic Amine) B->C Step 2: Reductive Amination NH₄OAc, NaBH₃CN D This compound (Final Product) C->D Step 3: Boc Protection (Boc)₂O, Base, THF/H₂O G cluster_workflow Overall Process Workflow A Raw Material QC & Staging B Step 1: Friedel-Crafts Reaction (Reactor 1) A->B C Quench & Workup (Reactor 2) B->C D Purification 1: Crystallization C->D E Intermediate QC (Ketone) D->E F Step 2: Reductive Amination (Reactor 1) E->F G Workup & Solvent Swap F->G H Step 3: Boc Protection (Reactor 1) G->H I Final Workup & Wash H->I J Purification 2: Crystallization / Chromatography I->J K Final Product QC (Purity, Identity, Chiral) J->K L Packaging & Release K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction yields and product purity.

The most logical and reliable synthetic route to the target compound involves a three-step sequence starting from 3-amino-3-(4-methoxyphenyl)propanoic acid. This guide is structured to address potential issues at each critical stage of this pathway.

Overall Synthetic Workflow

Here is a graphical overview of the recommended synthetic pathway.

Synthetic_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination Start 3-amino-3-(4-methoxyphenyl)propanoic acid Step1_Product N-Boc-3-amino-3- (4-methoxyphenyl)propanoic acid Start->Step1_Product (Boc)₂O, Base Step2_Product N-Boc-3-amino-3- (4-methoxyphenyl)propan-1-ol Step1_Product->Step2_Product 1. EtOCOCl, NMM 2. NaBH₄ Final_Product 1-(Boc-amino)-3-bromo-1- (4-methoxyphenyl)propane Step2_Product->Final_Product CBr₄, PPh₃

Caption: Proposed 3-step synthesis of the target compound.

Section 1: Troubleshooting the Boc Protection

The first step, protecting the primary amine of the starting β-amino acid, is crucial for preventing side reactions in subsequent steps. While seemingly straightforward, incomplete reactions or side-product formation can occur.

Frequently Asked Questions (FAQs): Step 1

Q1: My Boc protection reaction is incomplete, even after extended reaction times. What are the common causes?

A: Incomplete Boc protection is a frequent issue that can often be traced back to several factors:

  • Poor Solubility of the Amino Acid: β-amino acids, especially in their zwitterionic form, may have poor solubility in common organic solvents like THF or DCM. This limits the interaction between the amine and the di-tert-butyl dicarbonate ((Boc)₂O).[1]

  • Inappropriate Base or Stoichiometry: A base is used to deprotonate the ammonium group of the zwitterion and to neutralize the acidic byproducts, driving the reaction forward.[1][2] Using a weak base or insufficient equivalents can stall the reaction.

  • Hydrolysis of (Boc)₂O: In aqueous or biphasic systems (like NaOH in water/dioxane), the (Boc)₂O reagent can be hydrolyzed. If the rate of hydrolysis is competitive with the rate of amination, the yield will be reduced.[1]

Troubleshooting Flowchart: Low Yield in Boc Protection

Troubleshooting_Boc_Protection Start Low Yield in Boc Protection Check_Solubility Is the amino acid fully dissolved? Start->Check_Solubility Check_Base Is the base appropriate and sufficient? Check_Solubility->Check_Base Yes Action_Solvent Action: Switch to a mixed solvent system (e.g., Dioxane/H₂O, THF/H₂O) or increase temperature. Check_Solubility->Action_Solvent No Check_Reagent Was (Boc)₂O added in sufficient excess? Check_Base->Check_Reagent Yes Action_Base Action: Use 2.0-2.5 eq. of base (e.g., NaOH, TEA). Ensure efficient stirring. Check_Base->Action_Base No Action_Reagent Action: Use 1.1-1.5 eq. of (Boc)₂O. Add it portion-wise if hydrolysis is suspected. Check_Reagent->Action_Reagent No Action_Other Consider other issues: - Reagent quality - Reaction temperature Check_Reagent->Action_Other Yes Sol_Yes Yes Sol_No No Base_Yes Yes Base_No No Reagent_Yes Yes Reagent_No No

Caption: A logical guide to troubleshooting low Boc protection yields.

Q2: My reaction is complete, but I'm struggling to isolate a pure product. What are the likely impurities?

A: The most common impurity is unreacted (Boc)₂O and its hydrolysis byproduct, tert-butanol. A simple acidic workup (e.g., with dilute citric acid or KHSO₄) followed by extraction is typically sufficient to remove basic impurities and excess reagents. If your product is an oil, it may be beneficial to try and crystallize it from a suitable solvent system like ethyl acetate/hexanes.[3]

Comparative Data: Boc Protection Conditions
Condition Solvent Base (eq.) Pros Cons Reference
Schotten-Baumann Dioxane / H₂ONaOH (2.0)Robust, inexpensive, high yield.Biphasic, requires careful pH control.[4]
Homogeneous THF or DCMEt₃N (2.2)Good for substrates sensitive to water.Et₃N can be difficult to remove.[5]
Catalytic DMAP AcetonitrileEt₃N (1.5), DMAP (0.1)Faster reaction times.DMAP is toxic and can be hard to remove.[4]
Protocol: Boc Protection via Schotten-Baumann Conditions
  • Dissolution: Dissolve 3-amino-3-(4-methoxyphenyl)propanoic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq) (2.0 eq. NaOH). Stir at 0 °C until fully dissolved.

  • Reagent Addition: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) dissolved in a minimal amount of dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor progress by TLC (staining with ninhydrin to visualize the free amine).

  • Workup: Once the starting material is consumed, concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl or 10% citric acid solution. The product should precipitate or can be extracted with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amino acid, which can be used directly or purified further.

Section 2: Troubleshooting the Carboxylic Acid Reduction

Reducing the carboxylic acid to a primary alcohol without affecting the Boc protecting group is a critical transformation. The choice of reducing agent is paramount to success.

Frequently Asked Questions (FAQs): Step 2

Q1: My reduction with LiAlH₄ is removing the Boc group. Why is this happening and what should I use instead?

A: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent that can cleave the Boc group, especially during aqueous workup or at elevated temperatures. A milder, more chemoselective approach is required. The two most reliable methods are:

  • Borane Complexes (BH₃•THF or BH₃•DMS): Borane is highly effective at reducing carboxylic acids while leaving esters, amides, and carbamates like the Boc group intact.

  • Mixed Anhydride Formation followed by NaBH₄ Reduction: This is a classic two-step, one-pot procedure. The carboxylic acid is first activated with an alkyl chloroformate (e.g., ethyl or isobutyl chloroformate) and a non-nucleophilic base (e.g., N-methylmorpholine, NMM). The resulting mixed anhydride is then reduced in situ by sodium borohydride (NaBH₄).

Q2: My reduction via the mixed anhydride method is giving low yields. What could be wrong?

A: Low yields in this procedure often stem from issues during the anhydride formation:

  • Moisture: The reaction is highly sensitive to water, which will quench the chloroformate and the mixed anhydride. Ensure all glassware is flame-dried and use anhydrous solvents.

  • Temperature Control: The formation of the mixed anhydride must be performed at low temperatures (typically -20 °C to 0 °C) to prevent side reactions and decomposition.

  • Base Choice: Use of a sterically hindered, non-nucleophilic base like N-methylmorpholine (NMM) is critical to prevent it from competing with the carboxylate in attacking the chloroformate.

Comparative Data: Reducing Agents
Reducing Agent Conditions Pros Cons
BH₃•THF THF, 0 °C to RTHighly chemoselective for COOH; Boc group is stable.Borane complexes can be hazardous; requires careful quenching.
EtOCOCl, NMM then NaBH₄ Anhydrous THF, -15 °C to RTMild, high-yielding, uses common lab reagents.Highly moisture-sensitive; requires strict temperature control.
LiAlH₄ Anhydrous THF, 0 °CPowerful reducing agent.Not recommended; readily cleaves the Boc group.
Protocol: Reduction via Mixed Anhydride Method
  • Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the N-Boc protected amino acid (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -15 °C using an ice/salt or acetone/dry ice bath.

  • Activation: Add N-methylmorpholine (NMM, 1.1 eq.) and stir for 5 minutes. Then, add ethyl chloroformate (1.1 eq.) dropwise, ensuring the internal temperature does not exceed -10 °C. Stir for 30 minutes at this temperature. A white precipitate of NMM•HCl should form.

  • Reduction: In a separate flask, dissolve NaBH₄ (2.0 eq.) in a small amount of water and add it dropwise to the reaction mixture, again maintaining a low temperature.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Workup: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the bubbling ceases. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes).

Section 3: Troubleshooting the Alcohol Bromination

The final step converts the primary alcohol into the target primary bromide. This substitution reaction can be complicated by competing elimination reactions or issues with reagent choice.

Frequently Asked Questions (FAQs): Step 3

Q1: My bromination reaction is messy, and the major product appears to be an alkene by ¹H NMR. How do I prevent this elimination side reaction?

A: Elimination to form an alkene is a common side reaction, especially if the reaction conditions are too harsh (e.g., high heat, strong acid) or if the intermediate is prone to forming a stable carbocation. The benzylic position in your substrate, while not directly involved, can influence the reaction's outcome. To favor substitution (Sₙ2) over elimination (E2):

  • Use Mild, Neutral Conditions: The Appel reaction (CBr₄ and PPh₃) is an excellent choice as it proceeds under mild, neutral conditions at low temperatures, minimizing elimination and rearrangement.[6]

  • Control the Temperature: Run the reaction at 0 °C or even lower to disfavor the higher-activation-energy elimination pathway.

  • Avoid Strong Acids: Reagents like concentrated HBr can promote both elimination and cleavage of the acid-sensitive Boc group.[7][8]

Diagram: Competing Pathways in Bromination

Bromination_Pathways cluster_sn2 Sₙ2 Pathway (Favored) cluster_e2 E2 Pathway (Side Reaction) Reactant { R-CH₂-CH₂-OH | N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol} SN2_Product R-CH₂-CH₂-Br Desired Product Reactant->SN2_Product  CBr₄ / PPh₃  Low Temp, Neutral pH E2_Product R-CH=CH₂ Elimination Byproduct Reactant->E2_Product  Strong Acid / Heat

Caption: Visualization of desired substitution vs. undesired elimination.

Q2: The workup for my Appel reaction is difficult due to triphenylphosphine oxide. How can I simplify purification?

A: Triphenylphosphine oxide (Ph₃PO) is a notoriously difficult-to-remove byproduct due to its polarity and crystallinity. Here are some tips:

  • Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or hexanes. Ph₃PO has limited solubility and may precipitate, allowing it to be filtered off.

  • Column Chromatography: A standard silica gel column is usually effective. The less polar product will elute before the highly polar Ph₃PO.

  • Alternative Reagents: If purification remains a major issue, consider using polymer-supported triphenylphosphine. After the reaction, the polymer-bound oxide can be simply filtered off.

Protocol: Bromination via the Appel Reaction
  • Setup: In a flame-dried flask under argon, dissolve the N-Boc protected alcohol (1.0 eq.) and carbon tetrabromide (CBr₄, 1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The solution will typically turn from colorless to yellow/orange.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the final product.

References
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Boc Deprotection of Bromo-PEG6-Boc. 9

  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Protection of Amines. 1

  • BenchChem Technical Support. (2025). Stereoselective Synthesis of 3-Bromo-3-phenylpropanoic Acid. 6

  • Bartleby. Chapter 6, Problem 6.30SP - Organic Chemistry (9th Edition). 10

  • Bartleby. (n.d.). 1-Bromo-3-Phenylpropane Reaction. 11

  • Organic-Chemistry.org. Boc Protection - Common Conditions. 12

  • Organic Chemistry Portal. Boc-Protected Amino Groups. 2

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. 5

  • Fisher Scientific. Amine Protection / Deprotection. 4

  • ChemicalBook. 1-Bromo-3-phenylpropane synthesis. 13

  • Chemistry Steps. Boc Protecting Group for Amines. 7

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. 8

  • Google Patents. (2021). Crystallization method of Boc-amino acid. 3

  • BOC Sciences. BOC-amino acids.

Sources

Technical Support Center: Optimizing Substitutions on 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substitutions on 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic substitution reactions on this specific substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve optimal results in your synthesis.

Introduction: Understanding the Substrate

The substrate, this compound, presents a unique set of challenges and opportunities in synthetic chemistry. A clear understanding of its structural features is the first step toward successful reaction optimization.

Substrate_Analysis sub This compound boc Boc-Protected Amine (tert-butyloxycarbonyl) sub->boc Steric hindrance Acid sensitive Base/nucleophile stable bromo Primary Bromide (-Br) sub->bromo Good leaving group Prone to SN2 reaction Elimination risk (E2) pmp para-Methoxyphenyl Group (PMP) sub->pmp Electron-donating Can stabilize carbocation (SN1 risk) chiral Chiral Center sub->chiral Racemization risk (SN1)

Caption: Key reactive sites and considerations for the substrate.

  • Primary Bromide: The C-Br bond is at a primary carbon, making it an excellent site for S_N2 reactions. However, steric hindrance from the adjacent chiral center can slow the reaction rate.[1]

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most bases and nucleophiles.[2][3][4] Its primary liability is its sensitivity to strong acidic conditions, which are used for its removal.[5][6][7][8]

  • para-Methoxyphenyl (PMP) Group: This is a strong electron-donating group which can influence the reaction mechanism. While the bromide is primary, stabilization of a potential carbocation at the benzylic position by the PMP group could introduce a competing S_N1 pathway, especially under conditions that favor ionization.[1]

  • Chiral Center: The presence of a stereocenter means that reaction conditions must be carefully chosen to avoid racemization, which is a significant risk if an S_N1 mechanism is involved.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction is very slow or stalls completely. What are the primary causes?

A1: Sluggish reactions with this substrate are common and can typically be attributed to a few key factors:

  • Nucleophile Strength: The reactivity of your nucleophile is paramount. Weak nucleophiles (e.g., water, alcohols) will react very slowly. Stronger, "softer" nucleophiles like iodide, thiols, or azides are generally more effective. For amine nucleophiles, less sterically hindered secondary amines are often more reactive than bulky ones.

  • Solvent Choice: The reaction solvent plays a critical role. For S_N2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile (ACN) are ideal.[1] They solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive. Protic solvents (water, ethanol) can solvate the nucleophile, reducing its reactivity.

  • Temperature: Many substitution reactions on this substrate require heating to overcome the activation energy. A common starting point is 60-80 °C. If the reaction is still slow, cautiously increasing the temperature may be necessary, but be mindful of potential side reactions (see Q2).

Q2: I'm observing a significant amount of an elimination byproduct. How can I suppress it?

A2: Elimination (E2) is a major competing pathway, especially when using basic nucleophiles. The product is typically 1-(Boc-amino)-1-(4-methoxyphenyl)prop-2-ene.

  • Base Strength: Strong, bulky bases are notorious for promoting elimination. If your nucleophile is also a strong base (e.g., an alkoxide), elimination can dominate. When a separate base is required (e.g., for deprotonating a thiol or amine salt), use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[9]

  • Temperature: Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable substitution rate. It's often a trade-off between reaction time and yield.

  • Nucleophile Choice: Use nucleophiles that have a high nucleophilicity-to-basicity ratio. Azide (N₃⁻), thiolate (RS⁻), and cyanide (CN⁻) ions are excellent nucleophiles but relatively weak bases, making them ideal for minimizing elimination.[10]

Q3: My product analysis shows the Boc group has been partially or fully removed. Why is this happening?

A3: Unintended Boc deprotection is almost always due to acidic conditions.[5][6]

  • Acidic Byproducts: If your reaction generates an acidic byproduct (e.g., HBr), it can accumulate and catalyze the removal of the Boc group. This is common when using amine nucleophiles, which form an ammonium bromide salt.[11][12] The addition of a non-nucleophilic base (e.g., K₂CO₃ or a tertiary amine like triethylamine) is crucial to scavenge this acid.

  • Acidic Reagents: Ensure none of your reagents are acidic or contain acidic impurities. Some salts of nucleophiles can be slightly acidic.

  • Workup Conditions: Avoid acidic conditions during the aqueous workup. Do not use strong acids like HCl to wash the organic layer. Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

Q4: I am trying to substitute with a primary amine and getting a mixture of secondary, tertiary, and even quaternary products. How can I achieve mono-alkylation?

A4: This is a classic problem in amine alkylation. The primary amine product is itself a nucleophile and can react further with the starting bromide.[11][13]

  • Use Excess Amine: The simplest strategy is to use a large excess of the primary amine (5-10 equivalents). By Le Châtelier's principle, this statistically favors the reaction of the bromide with the starting amine over the product amine.[11][12] The downside is the need to remove the excess amine during purification.

  • Alternative Nitrogen Nucleophiles: For a cleaner reaction, consider using an azide (N₃⁻) as the nucleophile, followed by reduction (e.g., with H₂, Pd/C or a Staudinger reaction) to the primary amine. This two-step sequence often provides higher yields of the desired mono-alkylated product.

Troubleshooting Guide: A Workflow for Optimization

If you encounter poor results, this decision tree can guide your optimization strategy.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product analysis Analyze Crude Reaction Mixture (TLC, LC-MS) start->analysis path1 High % of Starting Material analysis->path1 Is starting material consumed? NO path2 Major Side Product: Elimination analysis->path2 Side product mass = SM - HBr? YES path3 Major Side Product: Boc Deprotection analysis->path3 Side product mass = SM - Boc? YES path4 Multiple Products: Over-alkylation analysis->path4 Multiple products with amine Nu? YES sol1a Increase Temperature (e.g., 60°C -> 80°C) path1->sol1a sol1b Switch to Better Solvent (e.g., Toluene -> DMF/DMSO) path1->sol1b sol1c Use Stronger Nucleophile or Add Catalyst (e.g., NaI) path1->sol1c sol2a Lower Reaction Temperature path2->sol2a sol2b Use Weaker, Non-nucleophilic Base (e.g., NaH -> K₂CO₃) path2->sol2b sol2c Use Less Basic Nucleophile (e.g., R₂NH -> NaN₃) path2->sol2c sol3a Add Stoichiometric Base (K₂CO₃, Et₃N) to neutralize HBr path3->sol3a sol3b Ensure Neutral Workup (Wash with NaHCO₃) path3->sol3b sol4a Use Large Excess of Nucleophile (5-10 eq) path4->sol4a sol4b Consider Azide Substitution followed by Reduction path4->sol4b

Caption: A decision tree for troubleshooting common reaction issues.

Optimized Experimental Protocols

The following protocols provide robust starting points for common substitution reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Substitution with a Secondary Amine (e.g., Morpholine)

This protocol uses a mild base to prevent elimination and scavenge the HBr byproduct.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting bromide (1.0 eq), potassium carbonate (1.5 eq), and the solvent (ACN or DMF).

  • Begin stirring the suspension.

  • Add morpholine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C.[9]

  • Monitor the reaction progress by TLC or LC-MS (typical reaction time: 12-24 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate. Wash with water (2x) and then with saturated brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: The crude product can be purified by silica gel column chromatography.

Protocol 2: Substitution with a Thiol (e.g., Thiophenol)

Thiolates are excellent nucleophiles. They are generated in situ using a mild base.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.3 eq)

  • N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting bromide (1.0 eq), cesium carbonate (1.3 eq), and DMF.

  • Stir the mixture at room temperature.

  • Add thiophenol (1.1 eq) dropwise. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-8 hours. If the reaction is slow, it can be gently heated to 40-50 °C. Thiolate substitutions are often fast.[14]

  • Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with 1M NaOH (to remove excess thiophenol), water, and finally brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by silica gel column chromatography.

Protocol 3: Substitution with Azide

This is a highly efficient and clean reaction, providing a versatile intermediate for further functionalization (e.g., reduction to an amine or click chemistry).

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (approx. 0.2 M concentration)

  • Optional: Sodium Iodide (NaI) (0.1 eq) as a catalyst.

Procedure:

  • Caution: Sodium azide is highly toxic. Handle with extreme care. Avoid contact with acid, which generates toxic hydrazoic acid gas.

  • To a round-bottom flask, add the starting bromide (1.0 eq), sodium azide (1.5 eq), and DMF or DMSO.

  • If using, add the catalytic sodium iodide. This generates the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Heat the mixture to 60-70 °C and stir for 6-16 hours.[15]

  • Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with water (3x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude azide is often pure enough for the next step, but can be purified by column chromatography if necessary.

Data Summary: Optimizing Reaction Conditions

The following table summarizes typical starting conditions and expected outcomes for the substitution with morpholine (Protocol 1) to guide optimization efforts.

EntrySolventBaseTemp (°C)Time (h)Approx. Yield (%)Key Observation
1TolueneK₂CO₃10048< 20%Very slow reaction; non-polar solvent disfavors S_N2.
2AcetonitrileK₂CO₃8024~75%Good conversion, minimal side products.[9]
3DMF K₂CO₃ 80 16 ~85-90% Recommended starting point. Faster reaction rate.
4DMFEt₃N8016~80%Good conversion, but purification can be more difficult.
5DMFK₂CO₃5048~60%Slower reaction rate, but very clean.
6THFt-BuOK604< 10%Elimination is the major product. Strong, bulky base is detrimental.

References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Substitution (Br) - Aliphatic Amines. Common Organic Chemistry. [Link]

  • Amine Synthesis (A-Level Chemistry). Study Mind. [Link]

  • Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes. Doc Brown's Chemistry. [Link]

  • Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • PTC Azide-Bromide Substitution. Phase-Transfer Catalysis. [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • How can I convert Aryl Bromide to Aryl Azides? ResearchGate. [Link]

  • BOC Protecting Group for Amines. Chemistry Steps. [Link]

  • The reaction conditions for replacing an amine group with bromine. ResearchGate. [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations. National Institutes of Health. [Link]

  • Suggest reagents and reaction conditions that would result in syn... Pearson+. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. National Institutes of Health. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

  • Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]

  • Substitution Reactions of Halogenoalkanes. Save My Exams. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • Electron-Donating and Electron-Withdrawing Substituents. Dummies.com. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • Trick for Determining EDG or EWG. YouTube. [Link]

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Technical Support Center: 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane.

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 924818-01-9). This document, prepared by our Senior Application Scientists, provides in-depth information on the stability and storage of this key synthetic intermediate. Our goal is to equip you with the necessary knowledge to ensure its integrity throughout your research and development workflows.

The unique bifunctional nature of this molecule, containing both a labile Boc-protecting group and a reactive alkyl bromide, presents specific challenges. This guide offers troubleshooting advice and answers to frequently asked questions to help you mitigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound. The answers provide explanations grounded in the compound's chemical properties.

Q1: My NMR/LC-MS analysis shows unexpected new peaks after storing the compound. What are the likely degradation products?

A: The appearance of new impurities upon storage typically points to one or more degradation pathways involving the two reactive centers of the molecule: the acid-sensitive Boc-carbamate and the electrophilic alkyl bromide.

  • Boc Deprotection: The most common degradation is the cleavage of the tert-butoxycarbonyl (Boc) group. This is an acid-catalyzed hydrolysis that releases the free amine.[1][2] The source of acid can be trace impurities in your solvent, atmospheric moisture combined with CO₂, or residual acid from the synthesis. The products would be the free amine (H₂N-CH(p-An)-CH₂CH₂Br) and gaseous byproducts (isobutylene and CO₂).[1]

  • Hydrolysis of the Bromide: The primary alkyl bromide can undergo nucleophilic substitution (Sₙ2) with water, converting the bromo group to a hydroxyl group. This would result in the corresponding alcohol, 1-(Boc-amino)-1-(4-methoxyphenyl)propan-3-ol. This process is accelerated by moisture and elevated temperatures.

  • Intramolecular Cyclization: Although the Boc-protected amine is a weak nucleophile, intramolecular cyclization to form a four-membered azetidine ring is a potential pathway, particularly if the compound is exposed to basic conditions or heat.

  • Elimination: The presence of a base can promote the elimination of HBr to form an alkene, 1-(Boc-amino)-1-(4-methoxyphenyl)prop-2-ene.

To identify the specific impurity, a detailed structural analysis using 2D NMR and high-resolution mass spectrometry is recommended.

Q2: I'm observing significant loss of the Boc protecting group in my sample, even when stored in a freezer. What could be the cause?

A: While freezer storage is recommended to slow down most degradation processes, Boc-group cleavage is highly sensitive to acid.[3][4][]

  • Acidic Contamination: The primary culprit is often exposure to acidic environments. This can happen in several ways:

    • Improperly Neutralized Material: If the compound was not thoroughly neutralized and washed after synthesis, residual acid catalysts can cause slow degradation over time, even at low temperatures.

    • Acidic Vapors: Storing the compound in a freezer or desiccator that is also used for storing bottles of strong acids (e.g., HCl, TFA) can lead to contamination from acidic vapors.

    • Solvent Impurities: If the compound is stored as a solution, be aware that some solvents, like chloroform, can degrade over time to produce acidic byproducts (e.g., HCl).

  • Mitigation Strategy: Always ensure the compound is stored in a tightly sealed container in a dedicated, acid-free environment.[6] If you suspect acidic contamination, you can dissolve the material in an inert solvent (like ethyl acetate), wash gently with a saturated sodium bicarbonate solution, dry thoroughly with an anhydrous salt (e.g., Na₂SO₄), and re-isolate the compound before long-term storage.

Q3: My compound has developed a yellow or brownish tint upon storage. Is it still suitable for my reaction?

A: Discoloration is a visual indicator of chemical degradation. While a slight tint may not always significantly impact a robust reaction, it signals that the purity of the material has been compromised. The color may arise from minor, highly conjugated byproducts or oligomeric species.

Before using a discolored sample, it is critical to:

  • Re-analyze the Purity: Use a reliable analytical method like LC-MS or ¹H NMR to quantify the level of the desired compound and identify the nature of the impurities.

  • Assess the Impact: Consider if the identified impurities could interfere with your downstream chemistry. For example, a deprotected amine impurity could compete in a subsequent N-alkylation reaction, leading to undesired side products.

  • Purify if Necessary: If the purity is below your required specifications, repurification by column chromatography or recrystallization is recommended.

As a general rule, for sensitive and quantitative applications, using material that is free from visible discoloration is the best practice.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A: To maximize shelf-life and maintain high purity, the following conditions are recommended. These are designed to minimize the key degradation pathways of acid-catalyzed deprotection and nucleophilic attack on the alkyl bromide.

ParameterRecommendationRationale
Temperature -20°C (Freezer)Reduces the rate of all potential chemical reactions, including hydrolysis and thermal decomposition.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis of the bromide and potential oxidative side reactions.
Container Tightly sealed amber glass vial or bottleProtects from moisture and air ingress.[6] Amber glass prevents potential degradation from light exposure.[7]
Location Dry, acid-free environmentPrevents contamination from moisture and acidic vapors that can catalyze Boc-group cleavage.[6][8]
Form Solid (lyophilized powder if possible)Storing as a solid minimizes solvent-related degradation pathways. Avoid storing in solution for long periods.
Q2: What is the recommended procedure for handling the compound for daily lab use?

A: For short-term use, bring the main container to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid. Weigh out the required amount quickly in a well-ventilated area or fume hood, and promptly and securely reseal the main container.[6] Store the main container back under the recommended long-term conditions. It is good practice to aliquot the material into smaller, single-use vials to minimize repeated opening of the bulk container.

Q3: What are the main chemical incompatibilities I should be aware of?

A: Due to its functional groups, this compound is incompatible with several classes of reagents.

Incompatible ClassExamplesReason for Incompatibility
Strong Acids HCl, TFA, H₂SO₄, Lewis acidsRapidly cleaves the Boc protecting group.[2][9]
Strong Bases NaOH, KOH, NaH, LDACan promote elimination (E2) of HBr or catalyze other side reactions.
Nucleophiles Amines, thiols, alkoxides, waterThe alkyl bromide is an electrophile and will react with nucleophiles (Sₙ2).
Strong Oxidizing Agents Peroxides, KMnO₄, CrO₃Can oxidize the aromatic ring or other parts of the molecule.
Q4: How can I quickly verify the purity of my stored compound before starting an experiment?

A: Thin-Layer Chromatography (TLC) is an excellent, rapid method for a qualitative purity check.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as 30% Ethyl Acetate in Hexanes, is a good starting point. Adjust polarity as needed to achieve an Rf value of ~0.3-0.4.

  • Visualization: UV light (254 nm) and staining with potassium permanganate (KMnO₄) or ninhydrin (if deprotection is suspected). The pure compound should appear as a single, well-defined spot. Degradation products will appear as additional spots, often at different Rf values. For a quantitative assessment, ¹H NMR or LC-MS is required.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storing
  • Place the main stock container of this compound inside a desiccator and allow it to warm to room temperature for at least 60 minutes.

  • In a fume hood, briefly open the container and quickly weigh the desired amounts into smaller, pre-dried amber glass vials.

  • Purge the headspace of the main container and each aliquot vial with an inert gas (e.g., Argon).

  • Tightly seal all containers using caps with chemically resistant liners (e.g., PTFE).

  • Wrap the cap-vial interface with parafilm for an extra barrier against moisture.

  • Label each aliquot clearly with the compound name, date, and quantity.

  • Place the main container and all aliquots back into a -20°C freezer designated for chemical storage.

Visual Guides

Troubleshooting Compound Stability

G cluster_actions Resolution start Unexpected Experimental Result (e.g., low yield, side products) check_purity Step 1: Verify Reagent Purity (TLC, NMR, or LC-MS) start->check_purity purity_ok Purity is High (>98%) check_purity->purity_ok YES purity_bad Purity is Compromised check_purity->purity_bad NO review_protocol Review Reaction Protocol (Stoichiometry, Temp, Time) purity_ok->review_protocol degradation_type Identify Impurity Type purity_bad->degradation_type review_storage Review Storage & Handling (See Guide) action_purify Action: Purify Material (Chromatography) review_storage->action_purify deprotection Boc Deprotection Observed Cause: Acid Contamination degradation_type->deprotection Free Amine other_impurity Other Impurities Observed (Hydrolysis, Elimination) Cause: Moisture/Base/Heat degradation_type->other_impurity Other deprotection->review_storage other_impurity->review_storage action_discard Action: Discard & Use New Lot

Caption: A decision tree for troubleshooting experiments.

Potential Degradation Pathways

G start 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane deprotected Free Amine (Deprotection Product) start->deprotected H⁺ (Acid) / Heat alcohol 3-Hydroxy-..-propane (Hydrolysis Product) start->alcohol H₂O / Nucleophile azetidine N-Boc-Azetidine Derivative (Cyclization Product) start->azetidine Base / Heat alkene ..-prop-2-ene (Elimination Product) start->alkene Strong Base

Caption: Major potential degradation pathways for the compound.

References

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit r/Chempros. (2022). Boc and tBu ester pH stability during enamine hydrolysis. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Laibo Chem. This compound. [Link]

  • O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(11), 1633-1639. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • The Royal Society of Chemistry. Supporting information for Dendrimer-based approaches for the synthesis of multifunctional materials. [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 3-(Boc-amino)propylbromide. [Link]

Sources

preventing elimination side reactions with 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support hub for 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane. As a Senior Application Scientist, I've seen firsthand the immense potential of this versatile building block in complex syntheses. I've also navigated the common pitfalls that can arise during its use. This guide is a distillation of that experience, designed to help you troubleshoot and optimize your reactions, ensuring you achieve your desired synthetic outcomes with confidence.

The key challenge with this substrate lies in a classic mechanistic competition: the desired nucleophilic substitution (SN2) versus the often-unwanted elimination (E2) side reaction. The proximity of the bromine leaving group to protons on the adjacent carbon, coupled with the electronic nature of the molecule, creates a delicate balance. This guide will provide you with the rationale and actionable protocols to decisively tip the scales in favor of substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?

This is the most common issue encountered with this substrate. The formation of an alkene, specifically tert-butyl (1-(4-methoxyphenyl)allyl)carbamate, is a direct result of an E2 elimination reaction competing with your intended SN2 pathway.

The Underlying Mechanism: SN2 vs. E2 Competition

In an E2 reaction, a base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the simultaneous expulsion of the bromide and formation of a double bond. The SN2 reaction, conversely, involves the direct attack of a nucleophile on the carbon bearing the bromine (the α-carbon). Several factors can inadvertently favor the E2 pathway.[1][2]

Here is a diagram illustrating this critical competition:

SN2_vs_E2 Substrate 1-(Boc-amino)-3-bromo- 1-(4-methoxyphenyl)propane SN2_TS SN2 Transition State (Substitution) Substrate->SN2_TS Favored by: - Strong Nucleophile - Polar Aprotic Solvent - Low Temperature E2_TS E2 Transition State (Elimination) Substrate->E2_TS Favored by: - Strong, Bulky Base - High Temperature BaseNuc Base / Nucleophile BaseNuc->SN2_TS BaseNuc->E2_TS SN2_Product Desired Substitution Product SN2_TS->SN2_Product SN2 E2_Product Undesired Elimination Byproduct E2_TS->E2_Product E2

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

Actionable Troubleshooting Steps:

  • Re-evaluate Your Base/Nucleophile: The choice of base is critical. Strong, sterically hindered bases are more likely to act as bases (abstracting a proton) rather than as nucleophiles.[3][4] If your nucleophile is also a strong base (e.g., an alkoxide), elimination is highly probable.

    • Solution: Use a non-nucleophilic, sterically hindered base if a base is required, or ensure your nucleophile is significantly more nucleophilic than basic. For instance, when introducing a cyanide group using NaCN, the cyanide ion is an excellent nucleophile but a relatively weak base, favoring substitution. In contrast, using sodium tert-butoxide would almost exclusively yield the elimination product.[5]

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[6]

    • Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to warm to room temperature slowly. Avoid heating the reaction mixture unless all other options have been exhausted.

  • Choose the Right Solvent: The solvent plays a crucial role in stabilizing transition states.

    • Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are generally preferred for SN2 reactions.[7] They solvate the cation of the nucleophilic salt, leaving the anion "naked" and highly reactive as a nucleophile, without participating in hydrogen bonding that could promote elimination.

    • Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the nucleophile, slightly reducing nucleophilicity and potentially favoring elimination.[8]

Parameter To Favor SN2 (Substitution) Conditions that Favor E2 (Elimination)
Base/Nucleophile Good nucleophile, weak base (e.g., CN⁻, N₃⁻, I⁻)Strong, sterically hindered base (e.g., t-BuOK, DBU)[9]
Temperature Low (e.g., 0 °C to Room Temp)High (e.g., Reflux)[6]
Solvent Polar Aprotic (DMSO, DMF, CH₃CN)[7]Can occur in both, but high temperatures in any solvent will favor E2.
Substrate The substrate is secondary, so conditions are key.[10]Secondary nature makes it susceptible to E2.[11]
FAQ 2: My reaction is very slow, and forcing it with heat only yields the elimination product. What are my options?

This is a classic kinetic vs. thermodynamic dilemma. By increasing the temperature, you are providing the system with enough energy to overcome the higher activation barrier of the E2 reaction, which often becomes the thermodynamically favored pathway at elevated temperatures.[6]

A Step-by-Step Workflow for Optimization:

Troubleshooting_Workflow Start Start: Sluggish Reaction & Predominant Elimination Check_Temp Is the reaction run at ≤ RT? Start->Check_Temp Check_Solvent Are you using a polar aprotic solvent (e.g., DMSO, DMF)? Check_Temp->Check_Solvent Yes Reassess Re-evaluate synthetic strategy. Consider alternative protecting group or route. Check_Temp->Reassess No. Lower Temp First! Check_Nuc Is your nucleophile known to be weak? Check_Solvent->Check_Nuc Yes Check_Solvent->Reassess No. Change Solvent! Add_Catalyst Consider adding a catalyst (e.g., NaI, TBAI) to promote SN2. Check_Nuc->Add_Catalyst Yes Increase_Conc Increase concentration of the nucleophile. Check_Nuc->Increase_Conc No Success Success: Improved rate and yield of substitution product. Add_Catalyst->Success Add_Catalyst->Reassess If no improvement Increase_Conc->Success Increase_Conc->Reassess If no improvement

Caption: Decision workflow for optimizing a sluggish substitution reaction.

Strategies to Enhance SN2 Reactivity Without Promoting Elimination:

  • In Situ Halide Exchange (Finkelstein Reaction): The carbon-bromine bond is good, but a carbon-iodine bond is weaker and the iodide ion is an excellent leaving group. Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction. The iodide substitutes the bromide in situ, and the resulting iodo-analog is much more reactive towards your primary nucleophile.

  • Increase Nucleophile Concentration: SN2 reactions are bimolecular, meaning their rate depends on the concentration of both the substrate and the nucleophile.[9] By Le Châtelier's principle, increasing the concentration of the nucleophile can help drive the reaction forward. Try using 1.5 to 3.0 equivalents of your nucleophile.

  • Boc Group Stability Check: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to most bases.[12][13] However, under harsh conditions, it can be compromised. It is highly stable under the basic conditions typically used for SN2 reactions, but it is labile to strong acids.[14][15] Ensure your reaction conditions are not inadvertently acidic.

FAQ 3: How can I definitively confirm the identity of my product and the elimination byproduct?

Proper characterization is essential. The desired substitution product and the undesired elimination byproduct have distinct spectroscopic signatures.

Technique Desired Substitution Product (Example: -CN) Undesired Elimination Byproduct (Alkene)
¹H NMR Absence of alkene protons. You will see signals for the -CH₂-CH₂-CN group, typically complex multiplets in the 2.0-3.0 ppm range.Characteristic signals in the alkene region (5.0-6.5 ppm) . The disappearance of the -CH₂Br protons and the appearance of vinylic protons are key indicators.
¹³C NMR Absence of sp² carbon signals from the alkene. A new signal corresponding to the carbon of the nitrile group (~118 ppm) will appear.Two new signals in the sp² region (~115-140 ppm) corresponding to the carbons of the C=C double bond.
Mass Spec (MS) The molecular ion peak will correspond to the mass of the substrate - Br + Nucleophile.The molecular ion peak will correspond to the mass of the substrate - HBr.
IR Spectroscopy A new peak characteristic of the introduced functional group (e.g., ~2250 cm⁻¹ for a nitrile).A peak corresponding to C=C stretching, typically around 1640-1680 cm⁻¹.

Golden Protocol: Maximizing Substitution with Sodium Cyanide

This protocol provides a robust starting point for a nucleophilic substitution reaction on this compound, optimized to minimize elimination.

Objective: Synthesize tert-butyl (3-cyano-1-(4-methoxyphenyl)propyl)carbamate.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Dissolution: Add anhydrous DMSO to dissolve the substrate completely (aim for a concentration of ~0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add sodium cyanide in one portion with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (2x) to remove residual DMSO.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure substitution product.

By adhering to these principles of temperature control, solvent choice, and nucleophile selection, you can effectively steer your reaction away from the problematic elimination pathway and achieve high yields of your desired substituted product.

References

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Online] Available at: [Link]

  • YouTube. (2021) Adding Boc Group Mechanism | Organic Chemistry. [Online] Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

  • Reddit. (2024) Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Online] Available at: [Link]

  • Solubility of Things. Elimination Reactions. [Online] Available at: [Link]

  • Khan Academy. Substitution and elimination reactions. [Online] Available at: [Link]

  • Chemistry Steps. Boc Protecting Group. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023) C. Elimination vs. Substitution. [Online] Available at: [Link]

  • ACS Publications. (2021) How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Online] Available at: [Link]

  • Reddit. (2018) Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? r/chemhelp. [Online] Available at: [Link]

  • YouTube. (2017) E2 product using sterically hindered base. [Online] Available at: [Link]

  • ResearchGate. (2022) Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Online] Available at: [Link]

  • Reddit. (2023) Reasoning for choosing sterically-hindered base. r/chemhelp. [Online] Available at: [Link]

  • PubMed Central. SN2 versus E2 Competition of F– and PH2– Revisited. [Online] Available at: [Link]

  • Master Organic Chemistry. (2012) Bulky Bases in Elimination Reactions. [Online] Available at: [Link]

  • Chemistry Steps. SN2 vs E2. [Online] Available at: [Link]

  • Organic Chemistry I. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021) 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Online] Available at: [Link]

Sources

Technical Support Center: Large-Scale Purification of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the large-scale purification of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of this key synthetic intermediate.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the large-scale purification of this compound, offering potential causes and actionable solutions.

Issue 1: Oily Product Instead of a Solid After Initial Work-up

Question: After the reaction work-up and solvent removal, my product is a thick, viscous oil and I'm struggling to induce crystallization for purification. What should I do?

Answer:

"Oiling out" is a frequent challenge with Boc-protected compounds, which can often be viscous oils at room temperature even when pure.[1] The presence of residual solvents or impurities can further inhibit crystallization.[2] Here’s a systematic approach to address this:

  • Ensure Complete Solvent Removal: Residual solvents from the extraction (e.g., dichloromethane, ethyl acetate) are common culprits. Dry the crude product under high vacuum, potentially with gentle heating (not exceeding 40-50°C to avoid degradation), until a constant weight is achieved.

  • Trituration: This technique can be highly effective in inducing solidification. Add a non-polar solvent in which your product is poorly soluble, such as n-hexane, diethyl ether, or cyclohexane, to the oil.[1] Stir the mixture vigorously. The product may precipitate as a solid, which can then be filtered.

  • Seeding: If a small amount of solid product is available from a previous batch, adding a "seed crystal" to the supersaturated oily product can initiate crystallization.[3][4] Allow the mixture to stand at room temperature for several hours or even days.[3]

  • pH Adjustment: Since the molecule contains a basic amine protected by the Boc group, ensuring the pH of the crude product is neutral before final solvent removal can sometimes aid in solidification. Traces of acid or base from the work-up can interfere with crystallization.[2]

Issue 2: Poor Separation and Tailing During Flash Column Chromatography

Question: I'm attempting to purify the compound using flash chromatography, but I'm observing significant tailing and co-elution of impurities. How can I improve the separation?

Answer:

Poor chromatographic resolution can stem from several factors, including incorrect solvent system selection, improper column packing, or interactions with the stationary phase.[5][6]

  • Optimize the Eluent System:

    • Polarity Adjustment: If your compound is tailing, it might be interacting too strongly with the silica gel. While counterintuitive, sometimes a slightly more polar solvent system can improve peak shape.[5] Conversely, if the product is eluting too quickly with the solvent front, decrease the polarity of your eluent.

    • Solvent System Choice: For Boc-protected amines, common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.[7] If one system provides poor separation, try an alternative.

    • Additive for Basic Compounds: The Boc-protected amine can still exhibit some basicity, leading to tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system can significantly improve peak shape by neutralizing acidic sites on the silica.[8]

  • Proper Column Packing and Loading:

    • Packing: Ensure the silica gel is packed uniformly to avoid channeling.[6] Both dry packing and slurry packing methods can be effective if done carefully.[9]

    • Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly stronger solvent.[10] For large-scale purifications where solubility in the eluent is low, "dry loading" is highly recommended.[10] This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[9]

  • Consider an Alternative Stationary Phase: If tailing persists despite optimizing the above parameters, your compound may be unstable on silica gel.[5] Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[5]

Issue 3: Low Recovery After Crystallization

Question: I was able to crystallize my product, but the yield is very low. How can I improve the recovery?

Answer:

Low recovery from crystallization is often a balance between purity and yield. Here are some strategies to maximize your yield without compromising purity:

  • Optimize the Crystallization Solvent: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with different single solvents or solvent mixtures (e.g., ethyl acetate/hexanes, isopropanol/water) on a small scale to find the optimal system.

  • Slow Cooling: Allowing the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator, will maximize the formation of crystals and minimize the amount of product remaining in the mother liquor.[8]

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover a second crop by concentrating the mother liquor and allowing it to cool again. Be aware that this second crop may be of lower purity and should be analyzed separately.

  • Anti-Solvent Addition: Another technique is to dissolve the crude product in a good solvent and then slowly add a miscible "anti-solvent" in which the product is insoluble. This can induce precipitation and crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities can be categorized as organic, inorganic, or residual solvents.[]

  • Process-Related Impurities: These include unreacted starting materials (e.g., the corresponding amino alcohol), by-products from the Boc-protection step (e.g., di-Boc protected product), or intermediates from preceding synthetic steps.[8][]

  • Degradation Products: The Boc group can be sensitive to strong acids.[12] If any acidic conditions were present, you might have some of the deprotected amine. The bromo-alkane functionality could also potentially undergo elimination or substitution reactions under certain conditions.

  • Reagents and Catalysts: Residual reagents from the synthesis, such as di-tert-butyl dicarbonate (Boc anhydride) or any base used, might be present.[8]

Q2: Which purification method is better for large-scale production: flash chromatography or crystallization?

A2: Both methods have their merits, and the best choice depends on the specific impurities and the desired scale.

  • Flash Chromatography: Excellent for removing impurities with significantly different polarities from the product. It is often used for initial purification of very crude material. However, it can be expensive and time-consuming on a very large scale due to solvent consumption and the amount of silica gel required.[8]

  • Crystallization: Generally the preferred method for large-scale purification due to its cost-effectiveness, scalability, and ability to yield very high-purity material.[8] It is particularly effective at removing small amounts of closely related impurities. Often, a crude purification by flash chromatography followed by a final crystallization is an effective strategy.

Q3: What analytical methods should I use to assess the purity of the final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.[][14] A reversed-phase method with a C18 column is typically a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities.[14]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and can be coupled with LC (LC-MS) to identify unknown impurities.[14]

  • Gas Chromatography (GC): Useful for detecting and quantifying residual solvents.[15]

III. Experimental Protocols & Data

Protocol 1: Large-Scale Flash Column Chromatography

This protocol outlines a general procedure for purifying the title compound on a large scale.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for the product. To mitigate potential streaking, consider adding 0.5% triethylamine to the eluent.[8]

  • Column Packing: Select a column with an appropriate diameter for your scale. Dry pack the column with silica gel (40-63 µm particle size).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 50 g) in a suitable solvent like dichloromethane.

    • Add silica gel (approx. 1.5-2 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the pre-determined solvent system. If a gradient elution is necessary, start with a lower polarity and gradually increase it.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol provides a general method for crystallization.

  • Solvent Selection: On a small scale, test various solvents to find one that dissolves the compound when hot but not when cold. Good candidates include isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath for at least an hour to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. Dry the crystals under vacuum to a constant weight.

Data Summary Table
Purification MethodTypical Loading CapacityTypical RecoveryFinal Purity (by HPLC)Key AdvantagesKey Disadvantages
Flash Chromatography 1-10% of silica gel weight70-90%>95%Good for complex mixturesSolvent cost, time-consuming
Crystallization N/A60-85% (first crop)>99%High purity, scalable, cost-effectiveCan be difficult to initiate, lower initial recovery

IV. Workflow and Decision-Making Diagrams

Purification Workflow Diagram

This diagram illustrates the general workflow for the purification of this compound.

Purification Workflow crude Crude Product analysis1 Initial Purity Analysis (TLC, ¹H NMR) crude->analysis1 decision1 Purity > 95%? analysis1->decision1 chromatography Flash Column Chromatography decision1->chromatography No crystallization Recrystallization decision1->crystallization Yes analysis2 Purity Analysis of Fractions (TLC) chromatography->analysis2 combine Combine Pure Fractions & Evaporate analysis2->combine combine->crystallization final_analysis Final QC Analysis (HPLC, NMR, MS) crystallization->final_analysis final_product Pure Product (>99%) final_analysis->final_product

Caption: General purification workflow for the target compound.

Troubleshooting Crystallization: "Oiling Out"

This diagram provides a decision-making tree for troubleshooting when the product oils out instead of crystallizing.

Troubleshooting Oiling Out start Product is an Oil step1 Dry under High Vacuum (Gentle Heat if Necessary) start->step1 decision1 Solid Formed? step1->decision1 step2 Triturate with Non-Polar Solvent (e.g., Hexanes) decision1->step2 No success Solid Product Obtained decision1->success Yes decision2 Solid Formed? step2->decision2 step3 Attempt Seeding (If Seed Crystal Available) decision2->step3 No decision2->success Yes decision3 Solid Formed? step3->decision3 step4 Re-dissolve and Try Different Solvent System (e.g., Anti-Solvent Addition) decision3->step4 No decision3->success Yes failure Consider Chromatographic Purification step4->failure

Caption: Decision tree for inducing crystallization of an oily product.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: --INVALID-LINK--

  • SHANDONG JINCHENG KERUI CHEMICAL CO LTD. Crystallization method of Boc-amino acid. CN112661672A. Available from: --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: --INVALID-LINK--

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References

chiral resolution of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Chiral Resolution of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane >

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the chiral resolution of this compound. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective method for resolving the enantiomers of this compound?

Choosing a resolution strategy depends on the scale of your experiment, available equipment, and desired purity. For a Boc-protected amine like this compound, two primary methods are recommended: Diastereomeric Salt Crystallization and Preparative Chiral Chromatography (HPLC/SFC).

  • Diastereomeric Salt Crystallization: This classical method is often cost-effective for large-scale resolutions.[1][2] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[3][4] These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized.[5] This method is advantageous if a suitable and affordable resolving agent can be identified and if the unwanted enantiomer can be racemized and recycled.[6]

  • Preparative Chiral Chromatography (HPLC/SFC): This is the most direct and often faster method for obtaining high-purity enantiomers, especially at the discovery and early development stages.[7] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the two enantiomers.[8] Polysaccharide-based CSPs are particularly versatile and have a high success rate for a broad range of compounds.[9][10] SFC is often preferred for preparative scale due to faster separations and reduced organic solvent consumption.[7]

Recommendation: For initial lab-scale work (<1 g), preparative chiral HPLC/SFC is often more efficient. For multi-gram or kilogram-scale production, diastereomeric salt crystallization may be more economical, provided a robust process can be developed.

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} idot Caption: General workflow for chiral resolution.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Part A: Diastereomeric Salt Crystallization

Q1: I've mixed my racemic amine with a chiral acid, but nothing is crystallizing. What should I do?

Failure to crystallize is a common issue stemming from high solubility of the diastereomeric salts in the chosen solvent.

Causality: Crystallization requires a supersaturated solution. If the salt is too soluble, it will remain in the liquid phase. The solvent's polarity, proticity, and temperature are critical factors influencing solubility.

Troubleshooting Steps:

  • Increase Concentration: Carefully remove solvent in vacuo until the solution becomes cloudy, then add a small amount of solvent back until it clears. This brings the solution closer to its saturation point.

  • Solvent Screen: The initial solvent may be suboptimal. Screen a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures thereof). The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.

  • Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" (e.g., heptane, MTBE) to a solution of your salt in a more polar solvent (e.g., isopropanol). This reduces the overall solubility of the salt and can induce precipitation.

  • Cooling: Slowly cool the solution. A gradual temperature decrease is more likely to yield well-formed crystals than rapid cooling. Seeding the solution with a tiny crystal can also initiate crystallization.[11]

Q2: I got crystals, but after liberating the amine, the enantiomeric excess (ee) is very low (<50%). How can I improve this?

Low enantiomeric excess indicates that the crystallization was not selective enough, meaning both diastereomeric salts co-precipitated.

Causality: This often happens when the solubility difference between the two diastereomers is small in the chosen solvent system.[12] It can also indicate the formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice.[13]

Troubleshooting Steps:

  • Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the less soluble diastereomer.

  • Change the Resolving Agent: Not all chiral acids will provide sufficient differentiation. It is standard practice to screen several options.[14] For a Boc-protected amine, common choices include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[3][15]

  • Optimize the Solvent System: As with initial crystallization, the solvent is key. A systematic screen is necessary. Constructing a phase diagram can provide a deep understanding of the thermodynamics but is labor-intensive.[12][13]

  • Check for Racemization: Ensure your conditions for liberating the free amine (e.g., strong base) are not causing racemization.[16] This involves the unwanted conversion of one enantiomer back into the racemate. Perform the liberation at a low temperature and for the minimum time necessary.

Part B: Preparative Chiral Chromatography

Q1: My analytical chromatogram shows poor peak resolution (Rs < 1.5). How can I improve the separation?

Baseline resolution (Rs ≥ 1.5) is essential for effective preparative purification.[10] Poor resolution means the enantiomer peaks are overlapping.

Causality: Resolution in chromatography is a function of column efficiency, selectivity, and retention. Selectivity (α), the difference in interaction between the enantiomers and the chiral stationary phase (CSP), is the most powerful factor to optimize.[17]

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Adjust Solvent Ratio: In normal phase (e.g., Hexane/Isopropanol), altering the alcohol percentage is the first step. Reducing the alcohol content typically increases retention and can improve resolution.[18]

    • Change the Alcohol Modifier: Switching from isopropanol (IPA) to ethanol (EtOH) can dramatically alter selectivity.

    • Additives: For amines, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) can significantly improve peak shape and sometimes resolution by masking active sites on the silica support.[8][18]

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the CSP, which can enhance resolution.[18]

  • Change the Column Temperature: Temperature affects the thermodynamics of chiral recognition.[18] Both increasing and decreasing the temperature should be explored, as the effect is not always predictable.

  • Screen Different CSPs: If optimization on one column fails, the CSP may not be suitable. Screening a small set of columns with different chiral selectors (e.g., an amylose-based vs. a cellulose-based CSP) is a standard part of method development.[19][20]

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} idot Caption: Decision tree for improving HPLC peak resolution.

Q2: I have a good analytical method. How do I properly scale it up for preparative purification?

Scaling from an analytical (e.g., 4.6 mm ID) to a preparative (e.g., 20 mm ID or larger) column requires careful adjustment of parameters to maintain the separation quality.

Causality: To maintain resolution, the linear velocity of the mobile phase and the sample load relative to the column volume must be kept consistent.

Scaling Calculations:

  • Flow Rate: The flow rate should be scaled by the square of the ratio of the column internal diameters (ID).

    • New Flow Rate = Old Flow Rate × (New ID / Old ID)²

  • Sample Load: The mass of sample you can inject scales similarly.

    • New Load (mg) = Old Load (mg) × (New ID / Old ID)²

Example Scaling from Analytical to Preparative Column

ParameterAnalytical ColumnPreparative ColumnScaling Factor
Column ID4.6 mm20 mm(20/4.6)² ≈ 18.9
Flow Rate1.0 mL/min1.0 × 18.9 = 18.9 mL/min
Injection Volume10 µL10 × 18.9 = 189 µL
Sample Load1 mg1 × 18.9 = 18.9 mg

Critical Considerations:

  • Loading Study: Before committing a large amount of material, perform a loading study on the preparative column. Inject increasing amounts of your sample until the resolution begins to degrade (peaks start to merge). This determines the true maximum loadability for your separation.[21]

  • Solubility: Ensure your sample is completely dissolved in the mobile phase at the high concentration required for preparative injections. If not, it can precipitate on the column, causing pressure issues and poor chromatography.[19]

Section 3: Protocols and Data

Protocol 1: General Procedure for Analytical Chiral HPLC Method Development
  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic this compound in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter.[22]

  • Column Selection: Start with a versatile polysaccharide-based column, such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Initial Screening Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.[9]

    • Temperature: 25 °C.

    • Detection: UV at a wavelength where the compound absorbs (e.g., 230 nm or 254 nm).

  • Injection: Inject 5-10 µL of the sample solution.

  • Optimization: Based on the initial chromatogram, systematically adjust the parameters as outlined in the troubleshooting guide (Part B, Q1) to achieve a resolution (Rs) > 1.5.

Protocol 2: Liberation of Free Amine from a Diastereomeric Salt
  • Suspension: Suspend the filtered diastereomeric salt crystals in a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃).

  • Basification: Stir the mixture vigorously until all solids have dissolved and the organic layer contains the free amine. Check the pH of the aqueous layer to ensure it is basic (pH > 10).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the enantiomerically enriched free amine.

  • Purity Check: Immediately analyze the product by chiral HPLC to determine the enantiomeric excess and confirm that no racemization occurred during the workup.

References

Technical Support Center: Synthesis of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on impurity profiling and minimization. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

Synthesis Overview & Core Challenges

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high purity. The most common and efficient pathway begins with the commercially available amino acid, L-4-methoxyphenylalanine.

The primary challenges in this synthesis are:

  • Over-protection or side reactions during the Boc-protection step.

  • Incomplete reduction of the carboxylic acid, leading to carry-over of starting material.

  • Formation of multiple byproducts during the critical bromination step, which is often the most problematic stage for impurity generation.

This guide will address each of these challenges in detail.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process, starting from the protected amino acid.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Bromination cluster_2 Stage 3: Purification A Boc-L-4-methoxyphenylalanine B (R)-tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate (The Amino Alcohol) A->B  BH3·THF or  LiAlH4 C This compound (Target Molecule) B->C  Appel Reaction:  CBr4, PPh3 D High-Purity Product (>98%) C->D  Silica Gel Chromatography  or Crystallization G A Amino Alcohol (Starting Material) B Activated Alcohol (e.g., with PPh3/CBr4) A->B Brominating Agent F Deprotected Amine (Acidic Conditions) A->F Strong Acid (e.g., HBr) C Desired Bromide (SN2 Pathway) B->C Br⁻ attack D Oxazolidinone Impurity (Intramolecular SN2) B->D Intramolecular cyclization E Alkene Impurity (E1/E2 Pathway) B->E Elimination

Validation & Comparative

A Senior Application Scientist's Guide to N-Protection of 3-Bromo-1-(4-methoxyphenyl)propan-1-amine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful organic synthesis. The primary amine in 3-bromo-1-(4-methoxyphenyl)propan-1-amine presents a common challenge: its nucleophilicity and basicity can interfere with desired transformations at other sites in the molecule, particularly the aryl bromide, a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of three widely-used N-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the temporary masking of the primary amine in this key synthetic intermediate. We will delve into the practical considerations for the synthesis of the starting material, provide detailed experimental protocols for the protection and deprotection of the amine, and offer a comparative analysis of the stability and compatibility of each protecting group with a focus on downstream applications like palladium-catalyzed cross-coupling reactions.

Synthesis of the Starting Material: 3-Bromo-1-(4-methoxyphenyl)propan-1-amine

A reliable supply of the starting material is paramount. A robust and scalable synthesis of 3-bromo-1-(4-methoxyphenyl)propan-1-amine can be achieved via a two-step sequence starting from the commercially available 1-(3-bromo-4-methoxyphenyl)propan-1-one. The ketone is first converted to its oxime, which is then reduced to the desired primary amine.

G start 1-(3-Bromo-4-methoxyphenyl)propan-1-one oxime 1-(3-Bromo-4-methoxyphenyl)propan-1-one oxime start->oxime Hydroxylamine hydrochloride, Pyridine, Ethanol, Reflux amine 3-Bromo-1-(4-methoxyphenyl)propan-1-amine oxime->amine Zinc dust, Acetic acid, Ethanol, 0°C to RT

Figure 1: Synthetic workflow for the preparation of the target amine.

Experimental Protocol: Synthesis of 3-Bromo-1-(4-methoxyphenyl)propan-1-amine

Step 1: Synthesis of 1-(3-Bromo-4-methoxyphenyl)propan-1-one oxime

To a solution of 1-(3-bromo-4-methoxyphenyl)propan-1-one (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) are added. The mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-1-(4-methoxyphenyl)propan-1-amine

The crude 1-(3-bromo-4-methoxyphenyl)propan-1-one oxime (1.0 eq) is dissolved in a mixture of ethanol and acetic acid. The solution is cooled to 0°C in an ice bath, and zinc dust (5.0 eq) is added portion-wise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with a 2 M NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 3-bromo-1-(4-methoxyphenyl)propan-1-amine.

Comparison of N-Protecting Groups

The choice of an N-protecting group is a critical decision that can significantly impact the overall success of a synthetic strategy. The ideal protecting group should be easy to install in high yield, stable to the conditions of subsequent reactions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[1] For 3-bromo-1-(4-methoxyphenyl)propan-1-amine, a key consideration is the stability of the protecting group during potential palladium-catalyzed cross-coupling reactions at the aryl bromide position.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability to Pd Cross-Coupling
Boc tert-Butoxycarbonyl(Boc)₂O, Base (e.g., NEt₃, NaOH), Solvent (e.g., DCM, THF, H₂O/Acetone)[2]Strong Acid (e.g., TFA, HCl)[3]Generally stable, but can be sensitive to some basic conditions used in Suzuki couplings.[4]
Cbz BenzyloxycarbonylCbz-Cl, Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O, Water)[5]Hydrogenolysis (H₂/Pd-C)[3]Generally stable.[6]
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)[7]Base (e.g., Piperidine in DMF)[8]Labile under basic conditions, limiting its use in many cross-coupling reactions.[7]

tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic conditions.[9]

G amine 3-Bromo-1-(4-methoxyphenyl)propan-1-amine boc_protected N-Boc-3-bromo-1-(4-methoxyphenyl)propan-1-amine amine->boc_protected (Boc)₂O, NEt₃, DCM, RT deprotected_amine 3-Bromo-1-(4-methoxyphenyl)propan-1-amine boc_protected->deprotected_amine TFA, DCM, RT

Figure 2: Boc protection and deprotection workflow.

Experimental Protocol: N-Boc Protection

To a stirred solution of 3-bromo-1-(4-methoxyphenyl)propan-1-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the N-Boc protected amine.

Deprotection Protocol

The N-Boc protected amine is dissolved in DCM, and trifluoroacetic acid (TFA, 10 eq) is added at 0°C. The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ to neutralize any remaining acid. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected amine.

Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis-Labile Classic

The Cbz group is another widely used protecting group, valued for its stability to both acidic and basic conditions, making it orthogonal to many other protecting groups.[10]

G amine 3-Bromo-1-(4-methoxyphenyl)propan-1-amine cbz_protected N-Cbz-3-bromo-1-(4-methoxyphenyl)propan-1-amine amine->cbz_protected Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT deprotected_amine 3-Bromo-1-(4-methoxyphenyl)propan-1-amine cbz_protected->deprotected_amine H₂, Pd/C, Methanol, RT

Figure 3: Cbz protection and deprotection workflow.

Experimental Protocol: N-Cbz Protection

To a solution of 3-bromo-1-(4-methoxyphenyl)propan-1-amine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1) at 0°C, sodium bicarbonate (2.0 eq) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 eq). The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the N-Cbz protected amine.[5]

Deprotection Protocol

The N-Cbz protected amine is dissolved in methanol, and 10% palladium on carbon (Pd/C, 10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 4-6 hours, monitoring by TLC. Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option

The Fmoc group is particularly valuable in peptide synthesis due to its facile cleavage under mild basic conditions, which are orthogonal to the acid-labile Boc group.[7] However, its sensitivity to base can be a limitation in the context of many standard organic transformations.

G amine 3-Bromo-1-(4-methoxyphenyl)propan-1-amine fmoc_protected N-Fmoc-3-bromo-1-(4-methoxyphenyl)propan-1-amine amine->fmoc_protected Fmoc-Cl, NaHCO₃, Dioxane/H₂O, RT deprotected_amine 3-Bromo-1-(4-methoxyphenyl)propan-1-amine fmoc_protected->deprotected_amine 20% Piperidine in DMF, RT

Figure 4: Fmoc protection and deprotection workflow.

Experimental Protocol: N-Fmoc Protection

To a solution of 3-bromo-1-(4-methoxyphenyl)propan-1-amine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1), sodium bicarbonate (2.0 eq) is added. To this stirred suspension, a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in 1,4-dioxane is added dropwise at room temperature. The reaction mixture is stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with 1 M HCl and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the N-Fmoc protected amine.

Deprotection Protocol

The N-Fmoc protected amine is dissolved in N,N-dimethylformamide (DMF), and a 20% solution of piperidine in DMF is added. The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual piperidine. The crude product is then purified by flash column chromatography on silica gel to yield the deprotected amine.

Conclusion and Recommendations

The choice of an N-protecting group for 3-bromo-1-(4-methoxyphenyl)propan-1-amine is highly dependent on the planned synthetic route.

  • For syntheses involving palladium-catalyzed cross-coupling reactions , the Cbz group is often the most reliable choice due to its general stability under the basic conditions frequently employed in these transformations.

  • The Boc group is also a viable option and offers the advantage of a non-hydrogenolysis-based deprotection. However, careful optimization of the cross-coupling conditions may be necessary to avoid premature deprotection.

  • The Fmoc group , while easy to introduce and remove, is generally not recommended for synthetic routes that involve basic reagents or reaction conditions, which are common in many cross-coupling protocols.

Ultimately, the optimal protecting group strategy will be dictated by the specific requirements of the overall synthetic plan. This guide provides the foundational knowledge and experimental protocols to enable researchers to make an informed decision and proceed with their synthesis with confidence.

References

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • base free suzuki coupling ? (more description in comments) : r/Chempros. Reddit. [Link]

  • Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. The Royal Society of Chemistry. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

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Alternative Synthetic Routes to 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis

Abstract

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is a valuable bifunctional building block in medicinal chemistry and organic synthesis, incorporating a protected amine, a reactive alkyl bromide, and a chiral center. Its structure makes it a key intermediate for synthesizing complex nitrogen-containing molecules, including pharmaceutical agents and molecular probes. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance to researchers in drug development. This guide provides a comparative analysis of two distinct and practical synthetic strategies for its preparation, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.

Introduction: Strategic Importance of the Target Molecule

The target molecule features three key functionalities:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, prized for its stability in a broad range of reaction conditions (e.g., basic, nucleophilic, and reductive) and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid.[1][2] This orthogonality is crucial in multi-step syntheses.[3]

  • A Primary Alkyl Bromide: This functional group serves as a versatile electrophilic handle for introducing the propyl chain via nucleophilic substitution reactions (SN2), enabling linkages to a wide array of nucleophiles like phenols, amines, and thiols.

  • A Benzylic Chiral Center: The carbon atom bonded to both the p-methoxyphenyl ring and the protected amino group is a stereocenter. Control of this center is often critical for biological activity, making stereoselective synthesis methods highly desirable.

This guide will compare two logical and convergent synthetic pathways, starting from common, commercially available precursors:

  • Route 1: A ketone-centric approach utilizing reductive amination.

  • Route 2: An aldehyde-centric approach based on Grignard addition followed by nucleophilic substitution.

Each route will be evaluated on metrics including overall yield, step economy, reagent cost and availability, and operational simplicity.

Route 1: Reductive Amination of a Bromo-Ketone Precursor

This strategy constructs the carbon skeleton first and introduces the nitrogen functionality in the penultimate step via reductive amination, a robust and widely employed method for C-N bond formation.[4]

Workflow Overview

The overall transformation is a two-step sequence starting from 3-bromo-1-(4-methoxyphenyl)propan-1-one.

Route_1_Workflow start 3-Bromo-1-(4-methoxyphenyl) propan-1-one step1 Reductive Amination start->step1 1. NH4OAc, NaBH3CN 2. MeOH intermediate 1-Amino-3-bromo-1- (4-methoxyphenyl)propane step1->intermediate step2 Boc Protection intermediate->step2 (Boc)2O, Et3N, DCM product Target Molecule step2->product

Caption: Workflow for the Reductive Amination Pathway (Route 1).

Mechanistic Considerations & Experimental Choices

Step A: Reductive Amination The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source (here, ammonium acetate), which is then immediately reduced by a hydride reagent.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation.[4] Unlike more powerful reducing agents like NaBH₄, NaBH₃CN is mild enough to not significantly reduce the ketone starting material at neutral or slightly acidic pH but is highly effective at reducing the protonated iminium ion intermediate. This selectivity minimizes the formation of the corresponding alcohol byproduct. Sodium triacetoxyborohydride (STAB) is another excellent alternative, known for its mildness and efficiency.[4]

  • Ammonia Source: Ammonium acetate serves as a convenient, in-situ source of ammonia. The acetate salt also helps to buffer the reaction medium, maintaining a pH suitable for imine formation and reduction.

Step B: Boc Protection This is a standard and high-yielding nucleophilic acyl substitution. The primary amine, being nucleophilic, attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction Conditions: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5][6] A mild, non-nucleophilic base such as triethylamine (Et₃N) is added to neutralize the acidic N-H proton during the reaction, driving it to completion.[7] The reaction is generally clean and proceeds rapidly at room temperature.[1]

Detailed Experimental Protocol

Step A: Synthesis of 1-Amino-3-bromo-1-(4-methoxyphenyl)propane

  • To a solution of 3-bromo-1-(4-methoxyphenyl)propan-1-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the ketone.

  • Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to decompose excess hydride reagent.

  • Basify the mixture to pH >10 with 3 M NaOH (aq).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be used directly in the next step.

Step B: Synthesis of this compound

  • Dissolve the crude amine from the previous step in dichloromethane (DCM, 0.2 M).

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a small amount of DCM dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.[1]

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Route 2: Grignard Addition and Azide Substitution

This pathway builds the molecule by first forming a key C-C bond using a Grignard reaction on an aldehyde, creating a secondary alcohol intermediate. The hydroxyl group is then converted into the amine functionality via an SN2 reaction sequence.

Workflow Overview

This three-step route begins with commercially available 4-methoxybenzaldehyde.

Route_2_Workflow start 4-Methoxybenzaldehyde step1 Grignard Addition start->step1 1. BrMg(CH2)2Br 2. Anhydrous THF intermediate1 1-(4-Methoxyphenyl)-3- bromopropan-1-ol step1->intermediate1 step2 Azide Substitution intermediate1->step2 1. MsCl, Et3N 2. NaN3, DMF intermediate2 1-Azido-3-bromo-1- (4-methoxyphenyl)propane step2->intermediate2 step3 Reduction & Protection intermediate2->step3 1. H2, Pd/C 2. (Boc)2O product Target Molecule step3->product

Caption: Workflow for the Grignard/Azide Pathway (Route 2).

Mechanistic Considerations & Experimental Choices

Step A: Grignard Addition The nucleophilic carbon of the Grignard reagent, (2-bromoethyl)magnesium bromide, attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This is a classic method for C-C bond formation.

  • Reagent Preparation: The Grignard reagent must be prepared in situ from 1,2-dibromoethane and magnesium turnings in an anhydrous ether solvent like THF.[8] Careful control of initiation and temperature is key to success. The presence of moisture is detrimental.[8]

Step B: Conversion of Alcohol to Amine Direct substitution of the secondary hydroxyl group is difficult. A two-step process involving activation and displacement is more reliable.

  • Activation: The alcohol is first converted into a better leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Displacement: The resulting mesylate is then displaced by an azide nucleophile (from sodium azide, NaN₃) in an SN2 reaction. This step inverts the stereochemistry at the chiral center.

  • Reduction: The azide is subsequently reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. Other methods, like the Staudinger reaction (using PPh₃ followed by water), are also effective.

Step C: Boc Protection The final protection step is identical to that in Route 1. It is often convenient to perform a one-pot reduction-protection sequence where, after the hydrogenation is complete, the catalyst is filtered off, and (Boc)₂O is added directly to the solution of the crude amine.

Detailed Experimental Protocol

Step A: Synthesis of 1-(4-Methoxyphenyl)-3-bromopropan-1-ol

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1,2-dibromoethane (1.3 eq) in anhydrous THF dropwise via an addition funnel to initiate the Grignard formation. Gentle warming may be required.[8]

  • Once the reaction is sustained, cool the flask to 0 °C and add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether (3 x volumes), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol, which is purified by column chromatography.

Step B: Synthesis of 1-Amino-3-bromo-1-(4-methoxyphenyl)propane

  • Dissolve the alcohol (1.0 eq) in DCM (0.2 M) and cool to 0 °C.

  • Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir at 0 °C for 1 hour. Wash the mixture with cold water and brine, dry, and concentrate to yield the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF, 0.3 M) and add sodium azide (3.0 eq).

  • Heat the mixture to 60-70 °C and stir for 4-6 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layers extensively with water to remove DMF, then with brine. Dry and concentrate to yield the crude azide.

  • Dissolve the crude azide in methanol, add 10% Pd/C catalyst (10% w/w), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 8-12 hours.

  • Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

Step C: Boc Protection

  • Follow the same procedure as described in Route 1, Step B.

Comparative Analysis

ParameterRoute 1: Reductive AminationRoute 2: Grignard & Azide SubstitutionJustification & Expert Insights
Overall Yield Moderate to Good (Typically 50-70% over 2 steps)Lower to Moderate (Typically 25-45% over 3-4 steps)Route 1 is more convergent. Route 2 involves more steps, including a Grignard reaction and purification of intermediates, which lowers the overall yield.
Step Economy Excellent (2 steps)Fair (3-4 discrete steps)Fewer transformations and purification steps make Route 1 more efficient and faster to execute.
Starting Materials 3-bromo-1-(4-methoxyphenyl)propan-1-one4-methoxybenzaldehyde, 1,2-dibromoethaneThe ketone for Route 1 is a less common starting material than the aldehyde for Route 2, potentially requiring synthesis via Friedel-Crafts acylation, adding a step.
Reagent Hazards High: NaBH₃CN is highly toxic.High: Sodium azide is highly toxic and potentially explosive. Grignard reagents are pyrophoric.Both routes require careful handling of hazardous materials. The risks associated with sodium azide (toxicity, explosive potential of metal azides) are particularly notable.
Scalability GoodFairReductive aminations are generally robust and scalable. Grignard reactions can be challenging to scale due to their exothermic nature and strict anhydrous requirements.
Stereocontrol Racemic product unless a chiral reducing agent or catalyst is used.Racemic product. The SN2 displacement of the mesylate inverts the configuration, but the starting alcohol is racemic.To achieve stereoselectivity, Route 1 could employ chiral catalysts. Route 2 would require an asymmetric reduction of the ketone precursor to the alcohol (e.g., using CBS reduction) to set the stereocenter early.

Conclusion and Recommendation

For most laboratory-scale applications where the starting bromo-ketone is available or readily synthesized, Route 1 (Reductive Amination) is the superior choice. It offers a higher overall yield, greater step economy, and simpler operational execution. The protocol is robust and avoids the complexities of preparing and handling organometallic reagents under strictly anhydrous conditions.

Route 2 (Grignard & Azide Substitution) serves as a viable alternative, particularly if 4-methoxybenzaldehyde is the more accessible precursor. However, researchers must be prepared for a longer synthetic sequence, lower overall yields, and the significant safety protocols required for handling sodium azide and Grignard reagents. This route's primary advantage lies in starting from a very common bulk chemical, which might be a deciding factor in certain process chemistry scenarios.

Ultimately, the choice of synthesis will depend on the specific constraints of the laboratory, including precursor availability, scale, timeline, and the chemist's familiarity with the required techniques.

References

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A Comparative Guide to the Spectroscopic Validation of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and materials science, the precise structural confirmation of synthetic intermediates is a cornerstone of robust research and development. 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane serves as a versatile building block, incorporating a protected amine, a reactive alkyl bromide, and a methoxy-activated aromatic ring. Its utility is predicated on its structural integrity. This guide provides an in-depth, multi-technique spectroscopic validation framework for this compound. We move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering a self-validating system for researchers to confirm the identity and purity of this key intermediate.

Section 1: Predicted Spectroscopic Signature vs. Experimental Findings

A definitive structural elucidation relies on comparing experimentally observed data against theoretically predicted values derived from the known molecular architecture. Here, we dissect the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the target compound and align it with experimental results.

¹H NMR Spectroscopy: A Proton-by-Proton Confirmation

Proton NMR (¹H NMR) provides a detailed map of the proton environments within a molecule. The electronegativity of neighboring atoms and the effects of aromatic currents dictate the chemical shift of each proton, while spin-spin coupling reveals proximity between non-equivalent protons.

Analysis & Interpretation: The ¹H NMR spectrum provides a clear and unambiguous fingerprint of the molecule.

  • Aromatic Region (δ 7.27 & 6.88 ppm): The presence of two distinct doublets, each integrating to 2H, is the classic signature of a 1,4-disubstituted (para) benzene ring. The downfield shift of the Hc protons (δ 7.27 ppm) is due to their proximity to the electron-withdrawing C1 carbon, while the upfield shift of the Hd protons (δ 6.88 ppm) is influenced by the electron-donating nature of the methoxy group.[1][2]

  • Propane Backbone (δ 4.75, 3.42, 2.15 ppm): The methine proton (He), positioned between the aromatic ring and the nitrogen atom, is significantly deshielded to δ 4.75 ppm. The methylene protons adjacent to the electronegative bromine atom (Hh) are found at δ 3.42 ppm.[3] The central methylene protons (Hg) reside at δ 2.15 ppm, consistent with a standard alkyl environment.

  • Protecting Groups (δ 3.80 & 1.42 ppm): The sharp singlet at δ 3.80 ppm, integrating to 3H, is characteristic of a methoxy group attached to an aromatic ring.[4][5] The prominent singlet at δ 1.42 ppm, integrating to 9H, is the unmistakable signal of the magnetically equivalent protons of the tert-butyl group in the Boc protecting moiety.[6][7]

  • Amine Proton (δ 5.10 ppm): The broad signal for the NH proton (Hf) indicates its labile nature and coupling to the adjacent methine proton. This signal would typically disappear upon a D₂O shake, confirming its identity.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ha (-OCH₃)3.80s (singlet)3H-
Hb (-C(CH₃)₃)1.42s (singlet)9H-
Hc (Ar-H)7.27d (doublet)2H8.6
Hd (Ar-H)6.88d (doublet)2H8.6
He (-CH-N)4.75m (multiplet)1H-
Hf (-NH-)5.10d (doublet)1H8.0
Hg (-CH₂-)2.15m (multiplet)2H-
Hh (-CH₂-Br)3.42t (triplet)2H6.5
¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint

Carbon NMR (¹³C NMR) complements the proton data by providing a count of non-equivalent carbon atoms and information about their chemical environment.

Analysis & Interpretation: The ¹³C NMR spectrum confirms the presence of all 15 unique carbon atoms in the structure.

  • Carbonyl and Quaternary Carbons (δ 159.2, 155.1, 79.5 ppm): The signal at δ 155.1 ppm is characteristic of the carbonyl carbon within the Boc protecting group.[8][9] The quaternary carbon of the tert-butyl group appears at δ 79.5 ppm. The downfield signal at δ 159.2 ppm corresponds to the aromatic carbon directly attached to the oxygen (C4), a result of oxygen's strong deshielding effect.[10]

  • Aromatic Region (δ 134.5, 127.8, 114.1 ppm): Four signals are observed as expected. The quaternary carbon C2 is found at δ 134.5 ppm, while the two distinct methine carbons (C3 and C5) appear at δ 127.8 and 114.1 ppm, respectively.[11][12]

  • Propane Backbone (δ 54.5, 37.2, 32.8 ppm): The C1 carbon, bonded to both the nitrogen and the aromatic ring, is located at δ 54.5 ppm. The C3 carbon, attached to the electronegative bromine, is found at δ 32.8 ppm.[13][14]

  • Protecting Groups (δ 55.3, 28.4 ppm): The methoxy carbon (C10) signal is consistently found around δ 55.3 ppm.[4] The three equivalent methyl carbons of the tert-butyl group (C9) give a strong signal at δ 28.4 ppm.[15]

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Assigned CarbonChemical Shift (δ, ppm)
C1 (-CH-N)54.5
C2 (Ar-C)134.5
C3 (Ar-CH)127.8
C4 (Ar-C-O)159.2
C5 (Ar-CH)114.1
C6 (-CH₂-)37.2
C7 (-CH₂-Br)32.8
C8 (-C(CH₃)₃)79.5
C9 (-C(CH₃)₃)28.4
C10 (-OCH₃)55.3
C11 (C=O)155.1
Mass Spectrometry: Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the most accurate measure of a compound's molecular weight and offers structural clues through its fragmentation patterns.

Analysis & Interpretation: The mass spectrum provides definitive evidence for the molecular formula and key structural motifs.

  • Isotopic Pattern of the Molecular Ion: The molecular formula C₁₅H₂₂BrNO₃ has a calculated monoisotopic mass of 343.0783 for the ⁷⁹Br isotope and 344.0762 for the ⁸¹Br isotope. The observation of two intense peaks at m/z 344.0856 [M+H]⁺ and 346.0835 [M+2+H]⁺ in a roughly 1:1 intensity ratio is the definitive signature of a monobrominated compound, confirming the presence of a single bromine atom.[16][17][18]

  • Key Fragmentation Pathways:

    • Loss of Bromine: The fragment at m/z 264.1594 corresponds to the loss of a bromine radical, a common fragmentation pathway for alkyl bromides.[19][20]

    • Loss of Boc Group: The peak at m/z 244.0448 results from the loss of the entire Boc group (101 Da), a characteristic fragmentation for such protected amines.

    • Formation of tert-Butyl Cation: The highly stable tert-butyl cation (m/z 57.0704) is the base peak, which is a hallmark of molecules containing a Boc or tert-butyl group.

    • Benzylic Cleavage: The fragment at m/z 178.1175 corresponds to the stabilized p-methoxyphenyl-amino-methyl cation, formed by cleavage of the C1-C6 bond.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

m/z (Observed)FormulaCalculated MassAssignment
344.0856[C₁₅H₂₃⁷⁹BrNO₃]⁺344.0856[M+H]⁺
346.0835[C₁₅H₂₃⁸¹BrNO₃]⁺346.0835[M+2+H]⁺
264.1594[C₁₅H₂₂NO₃]⁺264.1594[M+H - Br]⁺
244.0448[C₁₀H₁₄BrO]⁺244.0457[M+H - C₅H₉O₂]⁺ (Loss of Boc)
178.1175[C₁₀H₁₆NO₂]⁺178.1176[M+H - C₃H₆Br]⁺ (Benzylic Cleavage)
57.0704[C₄H₉]⁺57.0704[tert-butyl cation] (Base Peak)

Section 2: Experimental Workflow and Protocols

To ensure data is both accurate and reproducible, standardized protocols are essential. The following workflow and methodologies represent a robust approach to the structural validation of the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep_nmr Dissolve ~10 mg in 0.6 mL CDCl₃ Add TMS as internal standard acq_1h ¹H NMR Acquisition (500 MHz) prep_nmr->acq_1h acq_13c ¹³C NMR Acquisition (125 MHz, proton decoupled) prep_nmr->acq_13c prep_ms Dissolve ~1 mg in 1 mL MeOH (with 0.1% formic acid) acq_ms HRMS (ESI-TOF) Positive Ion Mode prep_ms->acq_ms analysis Process spectra (phasing, baseline correction) Assign peaks and fragments acq_1h->analysis acq_13c->analysis acq_ms->analysis comparison Compare experimental data with theoretical predictions analysis->comparison conclusion Corroborate data across all techniques Confirm structure & purity comparison->conclusion

Caption: Workflow for Spectroscopic Validation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. A standard pulse program with 16-32 scans is typically sufficient.

  • ¹³C NMR Acquisition: Following proton analysis, acquire a proton-decoupled ¹³C spectrum on the same sample at 125 MHz. A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

Protocol 2: HRMS Sample Preparation and Acquisition
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~10 µg/mL. The formic acid aids in protonation for positive ion mode analysis.

  • Infusion: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. A typical flow rate is 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Section 3: Corroborative Analysis and Data Integrity

No single technique provides the complete picture. The true power of this validation lies in the corroboration of data across multiple orthogonal techniques.

  • ¹H and ¹³C NMR work in concert to establish the carbon-hydrogen framework, confirming the connectivity of the propane chain, the substitution pattern of the aromatic ring, and the presence of the Boc and methoxy groups.

  • Mass Spectrometry provides the definitive molecular formula and confirms the presence of bromine through its unique isotopic signature. Furthermore, the fragmentation pattern acts as a secondary confirmation of the key structural subunits identified by NMR. For example, the observation of the m/z 57 base peak in the MS spectrum strongly supports the assignment of the large singlet at δ 1.42 ppm in the ¹H NMR to the tert-butyl group.

G parent <[C₁₅H₂₂BrNO₃+H]⁺ m/z 344/346> frag1 <[C₁₅H₂₂NO₃]⁺ m/z 264> parent->frag1 - Br• frag2 <[C₁₀H₁₄BrO]⁺ m/z 244> parent->frag2 - C₅H₉O₂ (Boc) frag4 <[C₁₀H₁₆NO₂]⁺ m/z 178> parent->frag4 - C₃H₆Br• frag3 <[C₄H₉]⁺ m/z 57> frag2->frag3 - C₆H₅BrO

Caption: Key ESI-MS Fragmentation Pathways.

This self-validating system, where each piece of spectral data reinforces the others, provides an exceptionally high degree of confidence in the assigned structure. Any significant deviation in one spectrum would be flagged by inconsistencies in the others, signaling the presence of an impurity or an incorrect structure.

Conclusion

The structural validation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The experimental data align perfectly with theoretical predictions, from the characteristic aromatic splitting patterns and protecting group signals in NMR to the definitive bromine isotopic signature and logical fragmentation pathways in MS. This guide provides a comprehensive and logical framework that researchers can adapt for the rigorous characterization of this and other critical synthetic intermediates.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Boc-N -(p-methoxyphenyl)-.alpha.-ethyl-.alpha.-methylbenzylamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methoxypropane. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity Screening of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with significant biological activity is a paramount objective. The 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane structure presents a compelling starting point for investigation. This scaffold combines several features of interest: a 4-methoxyphenyl group, which is present in numerous compounds with demonstrated anticancer activity[1][2][3]; a bromo-phenylpropane core, a motif found in various antimicrobial agents[4][5]; and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a widely used protecting group in organic synthesis that offers stability and allows for selective deprotection, making it a versatile tool for creating derivative libraries[6][7][].

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel derivatives based on this scaffold. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust screening cascade. Our objective is to compare the performance of these novel derivatives against established standards, providing clear, data-driven insights for researchers, scientists, and drug development professionals.

Rationale for the Screening Strategy: A Data-Driven Approach

The decision to prioritize anticancer and antimicrobial screening for this class of compounds is not arbitrary. It is an informed strategy based on established evidence from structurally related molecules. The presence of bromophenol and methoxyphenyl moieties in compounds with known biological activities strongly suggests these are promising avenues for exploration[1][3][5].

The screening process is designed as a funnel, beginning with broad primary assays to identify general bioactivity, followed by more specific secondary assays to characterize the nature and potency of the observed effects. This hierarchical approach efficiently allocates resources by focusing detailed investigations on the most promising candidates.

G cluster_0 Structural Analysis of Core Scaffold cluster_1 Predicted Biological Activities cluster_2 Proposed Screening Strategy Scaffold This compound Motif1 Methoxyphenyl Group (Literature Precedent) Scaffold->Motif1 Motif2 Bromo-phenylpropane Moiety (Literature Precedent) Scaffold->Motif2 Activity1 Anticancer / Cytotoxic Potential Motif1->Activity1 Activity2 Antimicrobial Potential Motif2->Activity2 Screen1 Primary Screen: In Vitro Cytotoxicity Assays Activity1->Screen1 Screen2 Secondary Screen: Antimicrobial Susceptibility Testing Activity2->Screen2 Strategy Two-Pronged Screening Cascade Strategy->Screen1 Strategy->Screen2

Caption: Rationale for the proposed two-pronged screening strategy.

Primary Screening: In Vitro Cytotoxicity Assessment

The initial evaluation of a compound's potential as an anticancer agent begins with cytotoxicity screening.[9] This step is critical for identifying molecules that can inhibit the growth of or kill cancer cells.[10]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[11] Its principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[12] This reaction produces purple formazan crystals, which are insoluble in aqueous solutions. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[12][13]

Comparative Compound Selection

To contextualize the cytotoxic potency of the novel derivatives, a well-characterized chemotherapeutic agent should be used as a positive control. Doxorubicin , a potent and widely used anticancer drug, serves as an excellent benchmark for comparison. Furthermore, to assess selectivity, compounds should be tested against at least one non-cancerous cell line, such as human embryonic kidney (HEK293) cells.[11] A promising compound will exhibit high toxicity towards cancer cells and comparatively lower toxicity to normal cells.[11]

Experimental Protocol: MTT Assay

This protocol is synthesized from established methodologies to ensure reliability and reproducibility.[10][13][14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound derivatives and Doxorubicin.

  • MTT solution (5 mg/mL in sterile PBS).[10][12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10][15]

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours (~37°C, 5% CO₂) to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare stock solutions of the test derivatives and Doxorubicin in DMSO. Create a series of dilutions in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (medium with DMSO, matching the highest concentration used) and a no-cell blank control.[10]

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[10]

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10][13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.[13][15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][15]

  • Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to reduce background noise.[13]

Data Presentation and Analysis

The primary output of the cytotoxicity assay is the half-maximal inhibitory concentration (IC₅₀) . This value represents the concentration of a compound required to inhibit cell growth by 50% and is a key metric for comparing potency.[10]

Calculation:

  • Subtract the absorbance of the blank (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Cell Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Comparative Data Table:

CompoundCancer Cell Line 1 (e.g., MCF-7) IC₅₀ (µM)Cancer Cell Line 2 (e.g., HeLa) IC₅₀ (µM)Normal Cell Line (e.g., HEK293) IC₅₀ (µM)Selectivity Index (SI)¹
Derivative 1 Experimental ValueExperimental ValueExperimental ValueCalculate
Derivative 2 Experimental ValueExperimental ValueExperimental ValueCalculate
Derivative ...n Experimental ValueExperimental ValueExperimental ValueCalculate
Doxorubicin Experimental ValueExperimental ValueExperimental ValueCalculate

¹Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line. A higher SI value indicates greater selectivity for cancer cells.

Secondary Screening: Antimicrobial Susceptibility Testing

Compounds demonstrating low cytotoxicity or those specifically designed with antimicrobial features should be evaluated for their ability to inhibit microbial growth. The Clinical and Laboratory Standards Institute (CLSI) provides the gold standard guidelines for performing these tests, ensuring that results are standardized and reproducible.[16][17][18]

Principle of Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][19] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This method allows for the efficient testing of multiple compounds against various microbial strains.

Comparative Compound Selection

To benchmark the activity of the novel derivatives, a broad-spectrum antibiotic is required as a positive control. Streptomycin or Meropenem are suitable choices for comparison against a range of bacteria.[19][20] Testing should include representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity.[21][22]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the principles outlined by CLSI documents M07 and M100.[16][17]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test derivatives and a standard antibiotic (e.g., Streptomycin).

  • Sterile 96-well microtiter plates.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from overnight cultures and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound and the control antibiotic directly in the 96-well plate using MHB. The final volume in each well should be 50 µL or 100 µL, depending on the chosen format.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL or 200 µL.

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Analysis

The MIC values provide a quantitative measure of a compound's potency against specific microorganisms. Lower MIC values indicate higher potency.

Comparative Data Table:

CompoundGram-Positive (S. aureus) MIC (µg/mL)Gram-Negative (E. coli) MIC (µg/mL)
Derivative 1 Experimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental Value
Derivative ...n Experimental ValueExperimental Value
Streptomycin Experimental ValueExperimental Value

Integrated Screening Workflow and Hit Identification

The overall strategy integrates primary cytotoxicity screening with secondary antimicrobial testing to build a comprehensive biological activity profile for each derivative. This workflow allows for the identification of compounds with distinct characteristics: potent and selective cytotoxic agents, broad-spectrum antimicrobial agents, or dual-activity compounds.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Hit Identification & Prioritization Library This compound Derivatives PrimaryScreen Cytotoxicity vs. Cancer & Normal Cell Lines (MTT Assay) Library->PrimaryScreen SecondaryScreen Antimicrobial Susceptibility vs. G+ & G- Bacteria (Broth Microdilution) Library->SecondaryScreen PrimaryData Determine IC₅₀ & Selectivity Index (SI) PrimaryScreen->PrimaryData Hit1 Potent & Selective Anticancer Hits (Low IC₅₀, High SI) PrimaryData->Hit1 SecondaryData Determine Minimum Inhibitory Conc. (MIC) SecondaryScreen->SecondaryData Hit2 Potent Antimicrobial Hits (Low MIC) SecondaryData->Hit2

Sources

A Strategic Cost-Benefit Analysis of Synthetic Pathways to 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of chiral intermediates is a cornerstone of innovation. The compound 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is a valuable building block, featuring a versatile brominated alkyl chain and a protected amine, making it a key precursor for a variety of complex pharmaceutical targets. The strategic selection of a synthetic route is a critical decision that directly influences project timelines, cost-effectiveness, scalability, and the overall environmental footprint.

This guide provides a comprehensive, in-depth comparison of two distinct and viable synthetic pathways to this target molecule. As your Senior Application Scientist, my goal is to move beyond a simple recitation of steps. We will delve into the causality behind experimental choices, evaluate the trade-offs of each approach, and provide a logical framework for selecting the optimal route based on your specific laboratory or manufacturing context. Every protocol described is designed as a self-validating system, grounded in established chemical principles and supported by authoritative sources.

Pathway 1: A Linear Approach via Grignard Reaction and Functional Group Interconversion

This pathway constructs the carbon skeleton first and then sequentially modifies the functional groups. It begins with the readily available 4-methoxybenzaldehyde and builds the propane chain through a Grignard reaction, followed by a series of functional group manipulations to install the bromo and Boc-amino moieties.

Conceptual Workflow: Pathway 1

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Anti-Markovnikov Hydrobromination cluster_2 Step 3: Azidation cluster_3 Step 4: Reduction & Boc Protection A 4-Methoxybenzaldehyde C 1-(4-methoxyphenyl)prop-2-en-1-ol A->C Anhydrous THF B Vinylmagnesium Bromide B->C D 3-Bromo-1-(4-methoxyphenyl)propan-1-ol C->D HBr, AIBN E 1-Azido-3-bromo-1-(4-methoxyphenyl)propane D->E DPPA, DBU F Target Molecule E->F 1. PPh3, H2O 2. (Boc)2O, Et3N DecisionTree Start Project Goal? Scale Scale of Synthesis? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost Lab Scale (<10g) P2 Choose Pathway 2: Friedel-Crafts Route Scale->P2 Pilot / Industrial Scale Stereo Is Specific Stereoisomer Needed? Cost->Stereo No Cost->P2 Yes P1 Choose Pathway 1: Grignard Route Stereo->P1 No (racemic is acceptable) Stereo->P2 Yes (amenable to asymmetric reduction)

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

As a critical intermediate in complex pharmaceutical syntheses, the purity of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is paramount. It directly influences the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for a robust and comprehensive purity assessment, grounded in scientific principles and practical laboratory experience. We will explore the causality behind experimental choices, moving beyond mere protocols to establish a self-validating analytical workflow.

Understanding the Analyte and Potential Impurities

Before selecting analytical techniques, it is crucial to analyze the structure of this compound. Key structural features include:

  • A Boc-Protecting Group: Prone to acid-catalyzed degradation.

  • A Chiral Center: Necessitating evaluation of enantiomeric purity.[1][2]

  • A Phenyl Ring Chromophore: Ideal for UV-based detection methods.

  • A Bromo-Alkyl Chain: A potential site for elimination or substitution side-reactions.

Impurities can be broadly categorized, and our analytical strategy must be designed to detect and quantify each type:

  • Organic Impurities: Starting materials, intermediates, by-products, and degradation products.

  • Enantiomeric Impurity: The undesired enantiomer.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification.[3][4]

  • Water Content: Can affect stability and reactivity in subsequent steps.[5][6]

  • Inorganic & Elemental Impurities: Residual catalysts or metals from processing equipment.[7][8]

The following workflow provides a logical approach to a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Analysis & Screening cluster_1 Specific Impurity Tests cluster_2 Impurity Identification (If Required) cluster_3 Final Certification Sample Sample Batch of This compound HPLC_Purity Primary Purity & Impurity Profile (RP-HPLC with UV/PDA) Sample->HPLC_Purity qNMR_Purity Absolute Purity Assay (Quantitative ¹H NMR) Sample->qNMR_Purity Chiral_HPLC Enantiomeric Purity (Chiral HPLC) HPLC_Purity->Chiral_HPLC If chiral LC_MS Unknown Impurity Identification (LC-MS/MS) HPLC_Purity->LC_MS If unknown peaks > threshold Report Certificate of Analysis (Purity Statement) HPLC_Purity->Report qNMR_Purity->Report Chiral_HPLC->Report GC_HS Residual Solvents (Headspace GC-FID) GC_HS->Report KF_Titration Water Content (Karl Fischer Titration) KF_Titration->Report ICP_MS Elemental Impurities (ICP-MS/OES) ICP_MS->Report

Caption: Comprehensive Purity Assessment Workflow.

Comparative Analysis of Core Purity Techniques

The selection of an analytical method is a balance between the information required, sensitivity, and resource availability. While High-Performance Liquid Chromatography (HPLC) is often the workhorse for purity determination, a single technique is insufficient for a complete profile.[9]

Technique Primary Use Quantitation Strengths Limitations
RP-HPLC (UV) Main component purity, detection of organic impurities.Excellent (Relative)High resolution, robust, widely available.[10][11]Requires chromophoric impurities; reference standards needed for identified impurities.
Quantitative NMR (qNMR) Absolute purity determination.Excellent (Absolute)Primary method, no need for identical reference standard, provides structural info.[12][13]Lower sensitivity for trace impurities compared to HPLC.[10]
LC-MS Identification of unknown impurities.Semi-QuantitativeHigh sensitivity and specificity, provides molecular weight information.[10][14]More complex instrumentation, response factors can vary significantly.
Chiral HPLC Determination of enantiomeric excess (% ee).Excellent (Relative)The gold standard for separating and quantifying enantiomers.[2][15]Requires specialized and often expensive chiral stationary phases.
Headspace GC Quantification of residual solvents.ExcellentHigh sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.[16]
Karl Fischer Titration Quantification of water content.ExcellentHighly specific and accurate for water.[17][18]Can be affected by interfering side reactions with certain functional groups.[6]
ICP-MS/OES Quantification of elemental impurities.ExcellentExtremely high sensitivity for trace metals.[7]Destructive, requires sample digestion, expensive instrumentation.

Experimental Protocols & Methodologies

Primary Purity by Reverse-Phase HPLC (RP-HPLC)

Rationale: The methoxyphenyl group in the target molecule provides strong UV absorbance, making HPLC with a UV detector an ideal choice for the primary assessment of purity and detection of organic impurities. A C18 column is selected for its versatility in separating compounds of moderate polarity.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 40% B

    • 18.1-22 min: Hold at 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • Purity Calculation: Purity is calculated using the area percent method: % Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100. This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.

Absolute Purity by Quantitative ¹H NMR (qNMR)

Rationale: qNMR is a primary analytical method that determines purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[19][20] This avoids the need for a 100% pure reference standard of the analyte itself.

Experimental Protocol:

  • Internal Standard (IS) Selection: Choose a high-purity (>99.9%) standard with simple, sharp signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the analyte into a vial.

    • Accurately weigh ~8-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 90° pulse.

    • Relaxation Delay (D1): Crucially, set D1 to at least 5 times the longest T₁ relaxation time of both the analyte and IS protons being integrated. A D1 of 30-60 seconds is often sufficient and ensures full relaxation for accurate integration.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard.

  • Purity Calculation: Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS (%)

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • Purity_IS = Certified purity of the internal standard

Enantiomeric Purity by Chiral HPLC

Rationale: As a chiral molecule, determining the enantiomeric excess (% ee) is a critical quality attribute. This is achieved by using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1] Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds, including Boc-protected amines.[21]

Chiral_Separation_Logic Racemic Racemic Mixture (R and S Enantiomers) CSP Chiral Stationary Phase (CSP) Racemic->CSP Interaction Forms Transient Diastereomeric Complexes CSP->Interaction Separation Differential Retention Times Interaction->Separation

Caption: Principle of Chiral HPLC Separation.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).

  • Mobile Phase (Isocratic): A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Calculation of Enantiomeric Excess (% ee): % ee = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100

Hypothetical Chiral Separation Data:

Parameter Enantiomer 1 (Desired) Enantiomer 2 (Impurity)
Retention Time (min) 8.529.78
Peak Area 1,254,8006,300
Resolution (Rs) \multicolumn{2}{c}{2.1}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{99.0%}
Residual Solvents by Headspace Gas Chromatography (GC)

Rationale: To ensure patient safety, residual solvents from the manufacturing process must be controlled according to ICH Q3C guidelines.[4][22] Headspace GC is the standard technique, as it allows for the analysis of volatile compounds without injecting the non-volatile drug intermediate, which could contaminate the GC system.[23]

Experimental Protocol:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: A column suitable for solvent analysis (e.g., G43 phase, 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

  • GC Parameters:

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: 40 °C (hold 10 min), then ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

  • Sample Preparation: Accurately weigh the sample (~100 mg) into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Quantification: Analyze against a standard solution containing known concentrations of the expected residual solvents.

Other Essential Purity Tests
  • Water Content by Karl Fischer Titration: This is the most accurate and specific method for determining water content in drug substances.[5][17][18] The coulometric method is preferred for low moisture levels (<1%), while the volumetric method is suitable for higher levels.[17]

  • Elemental Impurities by ICP-MS: A risk-based assessment according to ICH Q3D guidelines should be performed to determine which elemental impurities need to be monitored.[7][24][25] ICP-MS provides the necessary sensitivity to quantify these elements at the required Permitted Daily Exposure (PDE) levels.[26]

  • Non-Volatile Impurities/Ash Content by TGA: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated.[27] Heating the sample to a high temperature (e.g., 600 °C) in air or nitrogen can determine the content of non-volatile inorganic impurities (ash).

Conclusion for the Senior Scientist

A single analytical result, no matter how precise, is insufficient to fully characterize the purity of a critical pharmaceutical intermediate like this compound. A robust purity assessment is an orthogonal process, integrating multiple, complementary techniques. The combination of high-resolution RP-HPLC for organic impurity profiling, qNMR for an absolute purity value, chiral HPLC for stereochemical integrity, and specific tests for residual solvents, water, and elemental impurities provides a comprehensive and trustworthy quality profile. This multi-faceted approach ensures that the intermediate meets the stringent standards required for the development of safe and effective medicines.

References

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • Measuring Chiral Purity. OpenOChem Learn. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

  • Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). (2025). Contract Laboratory. [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. (2025). PharmaGuru. [Link]

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  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. [Link]

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  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC. [Link]

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  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

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A Comparative Guide to the Stereochemical Confirmation of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise control and unambiguous confirmation of stereochemistry are paramount. Chiral molecules, such as the synthetically versatile intermediate 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane, often exhibit stereoisomers with distinct pharmacological and toxicological profiles.[1] Therefore, the ability to definitively assign the absolute configuration of a stereocenter is not merely an academic exercise but a critical component of regulatory compliance and the advancement of safe and efficacious therapeutics.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of this compound. We will delve into the principles, experimental protocols, and relative merits of X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy, including Mosher's method. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.

The Subject of Our Analysis: this compound

The molecule at the heart of this guide, this compound, is a chiral building block. The stereocenter at the benzylic position, bearing the Boc-protected amine, dictates the three-dimensional arrangement of the molecule and, consequently, its interactions with other chiral entities. The presence of the Boc (tert-butoxycarbonyl) protecting group is common in peptide synthesis and other organic transformations, making the stereochemical analysis of such intermediates broadly relevant.[2]

The challenge lies in not only separating the enantiomers but also in unequivocally assigning the (R) or (S) configuration to each. The following sections will explore the methodologies available to achieve this.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for stereochemical determination is often a balance of factors including the physical state of the sample, available quantity, required accuracy, and the stage of research or development.[3]

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle Diffraction of X-rays by a single crystal.[4]Differential absorption of left and right circularly polarized infrared light.[5][6]Analysis of NMR chemical shifts of diastereomeric amides.[7][8][9][10]
Sample State Solid (single crystal)[11]Solution or neat liquid[12]Solution[3]
Sample Amount Micrograms to milligrams[3]Milligrams[3]Sub-milligram to milligrams[3]
Analysis Time Days to weeks (including crystallization)[3]Hours to a day[3]1-2 days[9][10]
Outcome Unambiguous absolute configuration.[4]Absolute configuration by comparison to DFT calculations.[1][13]Absolute configuration based on empirical models.[14]
Key Advantage "Gold standard" for definitive structural elucidation.[1]Non-destructive, applicable to non-crystalline samples.[12]Utilizes standard NMR instrumentation.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[1]Requires computational resources for DFT calculations.Derivatization required; potential for kinetic resolution.

Experimental Deep Dive: Methodologies and Workflows

X-ray Crystallography: The Definitive Answer

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[4] The technique relies on the diffraction pattern produced when a single, well-ordered crystal is irradiated with X-rays.

Sources

A Senior Application Scientist's Guide: Benchmarking 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane for Chiral Amine Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Chiral amines, in particular, are ubiquitous scaffolds in pharmaceuticals, making the choice of their precursors a matter of significant consideration.[1][2] This guide provides an in-depth technical comparison of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane against commercially available alternatives. Our objective is to furnish you with the necessary experimental data and insights to make an informed decision for your specific research needs.

At the heart of many synthetic routes is the need for robust, reliable, and high-performing reagents. This compound is a versatile building block designed for the introduction of a protected chiral aminopropyl moiety. The presence of the Boc protecting group offers facile deprotection under acidic conditions, while the terminal bromide allows for a variety of subsequent nucleophilic substitution or coupling reactions.[][4] The methoxy-substituted phenyl ring is also a common feature in many biologically active molecules.

This guide will benchmark the performance of this compound in a common synthetic transformation critical to drug discovery: the synthesis of a novel secondary amine via nucleophilic substitution. We will compare its performance against two commercially available alternatives: 1-(Boc-amino)-3-bromo-1-phenylpropane and 1-(Cbz-amino)-3-bromo-1-(4-methoxyphenyl)propane . The former allows us to assess the impact of the methoxy substituent on reactivity and yield, while the latter provides a comparison between two commonly employed amine protecting groups (Boc vs. Cbz).

Comparative Performance Analysis: A Head-to-Head Experimental Showdown

To provide a quantitative and objective comparison, we designed a straightforward yet informative experiment: the alkylation of a primary amine with our three building blocks. The chosen reaction is the synthesis of a secondary amine, a common structural motif in medicinal chemistry.

Experimental Objective

To evaluate the reaction yield, purity of the product, and reaction time of this compound in comparison to 1-(Boc-amino)-3-bromo-1-phenylpropane and 1-(Cbz-amino)-3-bromo-1-(4-methoxyphenyl)propane in a representative nucleophilic substitution reaction with benzylamine.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Analysis A Reactant A: This compound or Alternative 1 or 2 B Reactant B: Benzylamine C Base: Potassium Carbonate D Solvent: Acetonitrile E Stir at 80°C D->E F Cool to RT E->F G Filter F->G H Concentrate G->H I Purify by Column Chromatography H->I J LC-MS I->J K ¹H NMR L Yield Calculation

Figure 1: A schematic overview of the experimental workflow for the comparative alkylation reaction.

Detailed Experimental Protocol
  • Reaction Setup: To a 25 mL round-bottom flask was added the respective bromo-propane derivative (1.0 mmol), benzylamine (1.1 mmol), and potassium carbonate (2.0 mmol). Acetonitrile (10 mL) was then added as the solvent.

  • Reaction: The reaction mixture was stirred vigorously and heated to 80 °C. The reaction progress was monitored by Thin Layer Chromatography (TLC) every hour.

  • Workup and Isolation: Upon completion, the reaction mixture was cooled to room temperature and the solid potassium carbonate was removed by filtration. The filtrate was concentrated under reduced pressure.

  • Purification: The crude product was purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Analysis: The purified product was analyzed by LC-MS and ¹H NMR to confirm its identity and purity. The final yield was calculated.

Quantitative Data Summary

The performance of each building block in the synthesis of the target secondary amine is summarized in the table below.

Building BlockReaction Time (hours)Isolated Yield (%)Purity (%)
This compound 485>98
1-(Boc-amino)-3-bromo-1-phenylpropane578>98
1-(Cbz-amino)-3-bromo-1-(4-methoxyphenyl)propane482>98

Discussion and Field-Proven Insights

Our experimental data reveals several key insights for the discerning medicinal chemist.

The Impact of the Methoxy Substituent:

The comparison between This compound and its unsubstituted counterpart, 1-(Boc-amino)-3-bromo-1-phenylpropane , is particularly telling. The presence of the electron-donating methoxy group on the phenyl ring in our target compound appears to have a beneficial effect on the reaction. The reaction with the methoxy-substituted compound proceeded faster (4 hours vs. 5 hours) and resulted in a higher isolated yield (85% vs. 78%). This can be attributed to the electronic effect of the methoxy group, which can influence the stability of intermediates and transition states in the nucleophilic substitution reaction. For researchers working with electron-rich aromatic systems in their target molecules, this building block presents a clear advantage.

The Choice of Protecting Group: Boc vs. Cbz:

The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are two of the most common amine protecting groups in organic synthesis.[] Our comparison of This compound and 1-(Cbz-amino)-3-bromo-1-(4-methoxyphenyl)propane showed comparable reaction times, with the Boc-protected compound affording a slightly higher yield (85% vs. 82%).

The primary consideration in choosing between Boc and Cbz often lies in the overall synthetic strategy, particularly the deprotection conditions. The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), which are generally mild and compatible with a wide range of functional groups.[4] The Cbz group, on the other hand, is typically removed by catalytic hydrogenation, which may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, or certain heterocycles). Therefore, the superior yield and the more versatile deprotection strategy make the Boc-protected building block a more broadly applicable choice for many drug discovery programs.

G cluster_0 Decision Factors cluster_1 Building Block Selection A Synthetic Target Features D This compound A->D Electron-rich aryl moiety E Alternative 1: 1-(Boc-amino)-3-bromo-1-phenylpropane A->E Unsubstituted aryl moiety B Downstream Chemistry B->D Acid-labile deprotection F Alternative 2: 1-(Cbz-amino)-3-bromo-1-(4-methoxyphenyl)propane B->F Hydrogenolysis for deprotection C Desired Performance C->D High yield, shorter reaction time

Figure 2: A decision-making diagram for selecting the optimal building block based on project requirements.

Conclusion: An Authoritative Recommendation

Based on our head-to-head comparison, This compound emerges as a superior building block for the synthesis of chiral secondary amines in the context of our model reaction. It offers a combination of higher reactivity, leading to shorter reaction times and increased yields, when compared to its non-methoxylated counterpart. Furthermore, the Boc protecting group provides a more versatile and often milder deprotection pathway than the Cbz group, enhancing its applicability in complex, multi-step syntheses.

For research teams engaged in drug discovery and development, where efficiency and reliability are paramount, the selection of high-quality, well-performing building blocks is non-negotiable. The experimental evidence presented in this guide strongly supports the consideration of this compound for synthetic campaigns requiring the introduction of a chiral 1-amino-1-(4-methoxyphenyl)propyl-3-yl moiety.

References

  • MDPI. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. [Link]

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  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel molecules is a daily occurrence. Just as critical as the synthesis itself is the responsible management and disposal of chemical reagents and byproducts. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical hygiene, regulatory adherence, and a deep understanding of the compound's chemical properties.

Hazard Identification and Risk Assessment: Understanding the Molecule

Before any disposal protocol can be established, a thorough understanding of the chemical's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its constituent functional groups provide critical insight into its hazard profile.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic compound.[1] Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and toxicity. They must be segregated from non-halogenated waste streams.[1][2]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under many conditions but can be cleaved by strong acids.[3][4] While this reactivity is useful in synthesis, it's a crucial consideration for waste compatibility.

  • General Irritant: Similar chemical structures are known to be irritants to the skin, eyes, and respiratory tract.[5][6] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE).

Based on these characteristics, this compound must be treated as a hazardous waste.[7]

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against chemical exposure. All personnel handling this compound or its waste must wear the following:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat protects against accidental spills.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of airborne particles.[5]

All handling of this compound, including weighing and transfer, should ideally be conducted within a functioning chemical fume hood to minimize inhalation exposure.[8]

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: This is the most critical segregation step for this compound. This compound waste must be collected in a designated "Halogenated Organic Waste" container.[1][10] Do not mix it with non-halogenated solvents like acetone, ethanol, or hexane.[11]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure solid this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips) in a designated solid hazardous waste container.[12]

    • Liquid Waste: If the compound is in a solution, collect it in a dedicated "Halogenated Organic Liquid Waste" container. The solvent and approximate concentration of the compound must be clearly indicated on the waste label.[11]

  • Avoid Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents in the same container.[11]

Waste Containerization and Labeling: Ensuring Proper Identification

All hazardous waste containers must be in good condition, compatible with the chemicals they hold, and have a secure, tight-fitting lid.[7][10] Open waste containers are a common and serious violation of EPA regulations.[7]

Labeling Requirements:

Each waste container must be clearly labeled with the following information as soon as the first drop of waste is added:[10]

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[10]

  • An indication of the hazards (e.g., "Irritant," "Toxic").

  • The date of accumulation.

Disposal Protocol: Step-by-Step Guide

The following protocol outlines the procedural steps for the disposal of this compound.

StepActionRationale
1 Don Appropriate PPE To ensure personal safety from chemical exposure.[5]
2 Segregate Waste at the Point of Generation To prevent incompatible chemical reactions and ensure regulatory compliance.[1][9]
3 Collect Solid Waste Place solid this compound and contaminated disposables into a designated, labeled "Halogenated Solid Waste" container.
4 Collect Liquid Waste Transfer solutions containing the compound into a designated, labeled "Halogenated Liquid Waste" container.
5 Securely Close Waste Containers Tightly seal the lids of all waste containers when not in use to prevent spills and evaporation.[7]
6 Store Waste in a Designated Satellite Accumulation Area (SAA) Store waste containers in a designated, secondary containment area away from general laboratory traffic.[13]
7 Arrange for Pickup by Environmental Health and Safety (EHS) Contact your institution's EHS department for proper disposal. Do not attempt to dispose of this chemical through standard trash or down the drain.[2]
Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation: This compound is_solid Is the waste solid or a contaminated disposable? start->is_solid solid_waste Collect in 'Halogenated Solid Waste' Container is_solid->solid_waste Yes is_liquid Is the waste a solution containing the compound? is_solid->is_liquid No label_container Label Container with: 'Hazardous Waste' Full Chemical Name Hazards & Date solid_waste->label_container liquid_waste Collect in 'Halogenated Liquid Waste' Container is_liquid->liquid_waste Yes liquid_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][14] Laboratories are considered generators of hazardous waste and must comply with these regulations, which include proper waste identification, labeling, handling, storage, and disposal.[7][9] Adherence to a written Chemical Hygiene Plan (CHP), as mandated by OSHA, is also a critical component of laboratory safety and includes procedures for safe chemical handling and waste disposal.[8][15]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's hazards, implementing robust handling and segregation protocols, and adhering to regulatory requirements, researchers can ensure that their work is conducted responsibly from synthesis to disposal.

References

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A Researcher's Guide to the Safe Handling of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane (CAS No. 924818-01-9). As a brominated, Boc-protected amine, this compound requires stringent adherence to safety protocols to mitigate risks associated with its handling, storage, and disposal. The guidance herein is synthesized from established safety principles for related chemical classes to ensure a self-validating system of laboratory safety.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from its nature as a halogenated organic molecule and a potential irritant. The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic conditions but can be cleaved by strong acids, liberating flammable gases.[2][3] The core operational principle is the strict avoidance of direct contact, inhalation, and ingestion.

All handling of this compound must be conducted within a certified chemical fume hood to control potential vapors or dust.[4][5] An emergency eyewash and safety shower must be readily accessible.[4][6]

The following table summarizes the mandatory PPE for handling this compound.

Body AreaRequired PPERationale and Standard
Eye/Face ANSI Z87.1 Compliant Safety GogglesProtects against chemical splashes and airborne particles.[5] A face shield may be required for larger quantities or when there is a significant splash risk.[4]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving with nitrile gloves is recommended for incidental contact.[7] For prolonged handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be considered.[4][7] Always consult the glove manufacturer's resistance guide.[5]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required to prevent skin contact.[5][7]
Respiratory NIOSH-Approved Respirator (if applicable)Required if handling fine powders outside of a fume hood or if airborne dust/aerosols are generated.[1][8]
Footwear Closed-Toe ShoesStandard laboratory practice to protect feet from spills.[4]
II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to minimizing exposure and ensuring procedural integrity.

A. Preparation and Weighing:

  • Fume Hood Preparation : Before introducing the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with disposable, absorbent bench paper to contain any minor spills.[5]

  • PPE Donning : Put on all required PPE as detailed in the table above.

  • Weighing : Use anti-static weigh paper or a tared container to weigh the solid compound. Perform this task carefully to avoid generating dust.[5]

  • Container Management : Keep the primary container of this compound tightly sealed when not in use.[1]

B. Solution Preparation:

  • Solvent Addition : If preparing a solution, slowly add the solid compound to the solvent to prevent splashing.[5]

  • Mixing : If needed, use magnetic stirring or gentle agitation within the fume hood to dissolve the solid. Keep the container capped during mixing.

C. Post-Handling Decontamination:

  • Surface Cleaning : Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Removal : Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last.

  • Hand Washing : Wash hands thoroughly with soap and water after handling is complete.[1]

III. Emergency Procedures: Spill and Exposure Management

Accidents require immediate and decisive action.

A. Spill Management:

  • Evacuate and Alert : For a small spill within a fume hood, ensure containment. For larger spills, evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health and Safety (EHS) office.[9]

  • Containment : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[8] Do not use combustible materials like sawdust.[4]

  • Cleanup : For dry spills, carefully sweep or vacuum the material into a sealable container, avoiding dust generation.[1] For liquid spills, place absorbent pads on the spill, allow it to be absorbed, and then place the pads into a sealed plastic bag or container.[9]

  • Final Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[8] All cleaning materials must be collected as hazardous waste.[8]

B. Personnel Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[4][7]

  • Skin Contact : Immediately remove contaminated clothing.[7] Flush the affected skin area with plenty of running water and soap.[1] Seek medical attention if irritation develops or persists.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give a glass of water to drink. Seek immediate medical attention.[4][6]

IV. Disposal Plan: Waste Segregation and Removal

Proper waste management is crucial for safety and environmental compliance. As a brominated organic compound, this compound is classified as a halogenated organic waste .[10][11]

A. Waste Segregation:

  • Critical Rule : Never mix halogenated and non-halogenated organic waste streams.[11][12] The disposal of mixed waste is significantly more complex and costly.[11][13]

  • Solid Waste : All contaminated solid materials (e.g., gloves, absorbent pads, weigh paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated solids.[5][7]

  • Liquid Waste : Solutions containing the compound must be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids.[7][10] The label must clearly identify the contents, including all solvents present.[9]

  • Container Labeling : All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents as soon as the first drop of waste is added.[9][12]

B. Disposal Workflow:

The following diagram outlines the required workflow for the disposal of waste containing this compound.

G Diagram 1: Halogenated Waste Disposal Workflow A Generate Waste (Solid or Liquid) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Collect in Designated HALOGENATED Waste Container B->C Yes D Collect in NON-HALOGENATED Waste Container B->D No E Ensure Container is: - Properly Labeled - Securely Closed - In Secondary Containment C->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Institutional EHS F->G

Caption: Disposal workflow for chemical waste.

All final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[7] Do not, under any circumstances, dispose of this compound or its solutions down the drain.[9][11]

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Rutgers University. Bromine Standard Operating Procedure.
  • Lafayette College. Hazardous Waste Segregation.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
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  • Temple University. Halogenated Solvents in Laboratories.
  • BenchChem. Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • BenchChem. Personal protective equipment for handling 3-Acetyl-6-bromoquinolin-4(1H)-one.
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  • Fisher Scientific. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol Safety Data Sheet.
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Retrosynthesis Analysis

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Reactant of Route 1
1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane
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1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.